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3-Phenyl-1,4-dioxane-2-carboxylic acid Documentation Hub

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  • Product: 3-Phenyl-1,4-dioxane-2-carboxylic acid

Core Science & Biosynthesis

Foundational

3-Phenyl-1,4-dioxane-2-carboxylic Acid: Structural Chemistry & Medicinal Utility

Executive Summary: The Scaffold Identity 3-Phenyl-1,4-dioxane-2-carboxylic acid represents a privileged substructure in modern medicinal chemistry, serving as a conformationally restricted isostere for dipeptide fragment...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Identity

3-Phenyl-1,4-dioxane-2-carboxylic acid represents a privileged substructure in modern medicinal chemistry, serving as a conformationally restricted isostere for dipeptide fragments and a scaffold for receptor antagonists (e.g., Muscarinic M3). Unlike the flexible ethylenediamine or ethylene glycol chains, the 1,4-dioxane ring locks substituents into specific vectors, reducing the entropic penalty of ligand-target binding.

This guide analyzes the chemical behavior, synthetic accessibility, and stereochemical implications of this scaffold, specifically focusing on the interplay between the lipophilic phenyl ring at C3 and the polar carboxylic acid at C2.

Chemical Identity Matrix
PropertyDetail
IUPAC Name 3-Phenyl-1,4-dioxane-2-carboxylic acid
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Key Isomers cis-(2R,3S), trans-(2R,3R) (and enantiomers)
CAS (rac-trans) 1955514-59-6
CAS (rel-cis) 2301929-65-5
Predicted pKa 3.6 – 3.9 (Inductively enhanced acidity vs. acetic acid)
Predicted LogP ~0.9 (Balanced lipophilicity)

Stereochemistry & Conformational Analysis

The biological utility of this scaffold is dictated by its stereochemistry.[1] The 1,4-dioxane ring exists predominantly in a chair conformation . The relative orientation of the C2-Carboxyl and C3-Phenyl groups defines the molecular volume and electrostatic footprint.

The Cis/Trans Dichotomy

In the 1,4-dioxane system, the substituents at C2 and C3 can adopt either axial or equatorial positions.

  • Trans-Isomer ((2R,3R) or (2S,3S)): Typically the thermodynamic product. Both bulky groups (Phenyl and Carboxyl) can adopt a diequatorial orientation, minimizing 1,3-diaxial interactions. This conformation extends the molecule linearly.

  • Cis-Isomer ((2R,3S) or (2S,3R)): Forces one substituent into an axial position. Often, the carboxyl group may adopt the axial position to benefit from stabilization via an intramolecular hydrogen bond with the ring oxygen or to minimize steric clash with the phenyl ring, depending on solvent polarity.

Conformational Locking Mechanism

The 1,4-dioxane ring is more flexible than cyclohexane but stiffer than an acyclic ether.

  • The Anomeric Effect: While less pronounced than in 1,3-dioxanes, the dipole interactions between the ring oxygens and the C2-carboxyl group influence the rotational barrier.

  • Implication: Drug designers use the trans-isomer to mimic extended peptide sheets and the cis-isomer to mimic turns.

ConformationalAnalysis Trans Trans-Isomer (Diequatorial Preferred) Cis Cis-Isomer (Axial/Equatorial) Trans->Cis Epimerization (Base Catalyzed) Chair Chair Conformation (Global Minimum) Trans->Chair Minimizes Steric Strain Cis->Chair Higher Energy (Gauche Interactions) BioActivity Biological Impact: Specific Receptor Fit Chair->BioActivity Defines Pharmacophore Vector

Figure 1: Conformational logic of the 2,3-disubstituted 1,4-dioxane scaffold. The trans-isomer minimizes steric strain via a diequatorial arrangement.

Synthetic Methodologies

Synthesis of 3-phenyl-1,4-dioxane-2-carboxylic acid requires precise control over regiochemistry and stereochemistry. The most robust route involves the construction of the dioxane core followed by oxidation, or the cyclization of pre-functionalized precursors.

Primary Route: Oxidative Functionalization

This route is preferred for generating libraries of analogs. It utilizes a hydroxymethyl intermediate which is oxidized to the carboxylic acid.

Protocol Overview:

  • Ring Opening: Styrene oxide is opened with ethylene glycol (or a protected derivative) under basic conditions to form the linear diol ether.

  • Cyclization: An intramolecular Williamson ether synthesis is induced (often requiring a leaving group like a tosylate or halide).

  • Oxidation: The resulting hydroxymethyl-dioxane is oxidized to the carboxylic acid using Jones reagent or TEMPO/NaOCl.

Stereoselective Route (Grygorenko Method)

For high enantiopurity, modern methods utilize chiral epoxides and specific glycolates.

  • Step 1: Reaction of (S)-Styrene oxide with ethyl diazoacetate (less common) or alkylation with ethyl bromoacetate followed by reduction/cyclization.

  • Step 2 (Key): The "Enamine" approach often involves reacting the epoxide with a 2-halo-ethanol equivalent, cyclizing to the alcohol, and oxidizing.

SynthesisPath Start Styrene Oxide Inter1 Intermediate: 1-Phenyl-1,2-bis(2-hydroxyethoxy)ethane Start->Inter1 Ring Opening Reagent1 + Ethylene Glycol / Base Reagent1->Inter1 Cyclization Cyclization (TsCl, NaH or Acid Catalysis) Inter1->Cyclization Precursor 2-Hydroxymethyl-3-phenyl-1,4-dioxane Cyclization->Precursor Oxidation Oxidation (TEMPO/NaOCl or Jones) Precursor->Oxidation Product Target: 3-Phenyl-1,4-dioxane-2-carboxylic Acid Oxidation->Product

Figure 2: Synthetic workflow from styrene oxide to the target carboxylic acid via a hydroxymethyl intermediate.

Physicochemical Profile & Stability

Understanding the physical behavior of this molecule is critical for formulation and assay development.

Acid-Base Chemistry
  • Acidity: The pKa is expected to be 3.6 – 3.9 . The inductive electron-withdrawing effect of the adjacent ether oxygen at position 1 increases the acidity of the carboxylic acid compared to a standard aliphatic acid (pKa ~4.8).

  • Salt Formation: It readily forms stable salts with organic bases (e.g., tromethamine) or inorganic bases (Na+, K+), which significantly improves water solubility for biological assays.

Chemical Stability
  • Ether Linkage: The 1,4-dioxane ring is chemically robust, resistant to hydrolysis under basic and acidic conditions (unlike acetals/1,3-dioxanes).

  • Oxidative Liability: The benzylic position (C3) is susceptible to metabolic oxidation (CYP450) in vivo, potentially forming a hydroxylated metabolite. However, the steric bulk of the adjacent carboxylic acid may mitigate this.

  • Epimerization: The C2 proton is alpha to a carbonyl and beta to an oxygen. Under strong basic conditions, the C2 center can epimerize, converting the less stable cis isomer to the thermodynamic trans form.

Therapeutic Applications

The 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold is not merely a passive linker; it is an active pharmacophore element.

Peptidomimetics

This scaffold acts as a Proline Isostere .

  • The ring constraint mimics the turn induced by proline in peptide chains.

  • The carboxylic acid and phenyl group mimic the C-terminus and side chain of phenylalanine, respectively.

  • Application: Design of protease inhibitors where a rigid backbone is required to fit the enzyme active site.

Receptor Antagonists

Research indicates utility in Muscarinic Receptor Antagonists .

  • Derivatives where the carboxylic acid is converted to an ester or amide have shown high affinity for M3 receptors.

  • The phenyl group provides pi-stacking interactions within the hydrophobic pocket of GPCRs.

Metabolic Stability Enhancer

Replacing a linear ether chain with the 1,4-dioxane ring often improves metabolic stability by preventing rapid oxidative cleavage, a strategy known as "rigidification."

References

  • Grygorenko, O. O., et al. (2022).[2] Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Enamine Ltd.[2]

  • Bolchi, C., et al. (2020).[2][3] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[2][3][4] European Journal of Medicinal Chemistry, 200, 112419.[2][3][4]

  • PubChem Compound Summary. (2025). rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid. CID 99988264.[5]

  • Melnykov, K. P., et al. (2022).[2] Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal.[2][3]

Sources

Exploratory

Solubility Profile of 3-Phenyl-1,4-dioxane-2-carboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary In the landscape of drug development and synthetic chemistry, understanding the solubility profile of complex intermediates is paramount for optimizing crystallization, extraction, and preformulation wo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic chemistry, understanding the solubility profile of complex intermediates is paramount for optimizing crystallization, extraction, and preformulation workflows. 3-Phenyl-1,4-dioxane-2-carboxylic acid (C₁₁H₁₂O₄) is a highly functionalized cyclic ether featuring a chiral backbone, a lipophilic phenyl ring, and a polar carboxylic acid moiety[1]. Because this molecule possesses competing hydrophilic and lipophilic domains, its solvation behavior cannot be accurately predicted by simple "like-dissolves-like" heuristics. This whitepaper provides a rigorous, theoretically grounded analysis of its solubility in organic solvents, paired with a self-validating experimental protocol for empirical determination.

Structural Analysis & Solvation Thermodynamics

The solubility of 3-Phenyl-1,4-dioxane-2-carboxylic acid is governed by the interplay of its three distinct structural features, which can be mapped using the Hansen Solubility Parameters (HSP) framework—specifically evaluating dispersion (


), polarity (

), and hydrogen bonding (

) forces[2].
  • The Carboxylic Acid Group (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., hexane, toluene), these groups aggressively self-associate to form stable, cyclic dimers. This dimerization drastically lowers the apparent solubility because the solvent lacks the thermodynamic driving force to break the solute-solute hydrogen bonds.

  • The 1,4-Dioxane Ring: Functions as a moderate dipole and a hydrogen-bond acceptor. It enhances solubility in polar protic solvents (which can donate protons to the ether oxygens) but is shielded by the adjacent bulky phenyl group.

  • The Phenyl Ring: Provides a highly lipophilic, electron-rich surface that engages in

    
     stacking and strong dispersion (
    
    
    
    ) interactions, driving solubility in halogenated and aromatic aprotic solvents.

To achieve high solubility, an organic solvent must possess a sufficiently high hydrogen-bond acceptor capacity (


) to outcompete and disrupt the solid-state carboxylic acid dimers[2].

Solvation_Dynamics cluster_solvents Solvent Class Interactions Solid 3-Phenyl-1,4-dioxane-2-carboxylic Acid (Solid State Dimers) NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) Solid->NonPolar Weak Dispersion Forces PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Solid->PolarAprotic Strong Dipole & H-Bond Acceptance PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Solid->PolarProtic Competitive H-Bonding LowSol Low Solubility (Dimers Intact) NonPolar->LowSol HighSolA High Solubility (Dimers Disrupted via H-Bond Acceptance) PolarAprotic->HighSolA HighSolP High Solubility (Dimers Disrupted via H-Bond Donation/Acceptance) PolarProtic->HighSolP

Figure 1: Solvation dynamics and dimer disruption pathways of 3-Phenyl-1,4-dioxane-2-carboxylic acid.

Predicted Solubility Profile in Key Organic Solvents

Based on the thermodynamic principles outlined above, the quantitative solubility data is projected across five major solvent classes.

Solvent CategoryRepresentative SolventDielectric Constant (ε)Predicted SolubilityPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>100 mg/mL)Strong H-bond acceptance completely disrupts -COOH dimers.
Polar Protic Methanol (MeOH)32.7High (50–100 mg/mL)Competitive H-bond donation to dioxane and acceptance from -COOH.
Halogenated Dichloromethane (DCM)8.9Moderate (10–30 mg/mL)Strong dispersion forces (

) stabilize the phenyl/dioxane rings.
Aromatic Toluene2.4Low (<5 mg/mL)

stacking occurs, but fails to break the robust -COOH dimers.
Aliphatic n-Heptane1.9Very Low (<1 mg/mL)Insufficient polarity and H-bonding capacity to overcome lattice energy.

Experimental Methodology: Equilibrium Solubility Determination

To empirically validate the solubility profile, researchers must utilize a self-validating saturation shake-flask method. This protocol is adapted from the rigorous standards set by USP <1236> Solubility Measurements [3] and OECD Test Guideline 105 .

The Self-Validating Shake-Flask Protocol

This method is designed to differentiate between kinetic dissolution (how fast it dissolves) and thermodynamic equilibrium (the absolute maximum capacity of the solvent).

Step 1: Saturation Preparation

  • Action: Add an excess amount of 3-Phenyl-1,4-dioxane-2-carboxylic acid to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Causality: Excess solid ensures that the solvent reaches its absolute thermodynamic saturation point. If the solid completely dissolves, more must be added until a persistent suspension is achieved.

Step 2: Isothermal Equilibration

  • Action: Place the vials in an orbital shaker set to exactly 25.0 ± 0.1 °C at 150 rpm.

  • Causality: Temperature fluctuations drastically alter solubility. A strict 24-to-48-hour equilibration period is required to ensure the system has moved past kinetic dissolution and reached a stable thermodynamic state[3].

Step 3: Phase Separation & Isothermal Filtration

  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chosen because it is chemically inert to aggressive organic solvents like DMSO and DCM, whereas nylon or cellulose acetate would degrade or extract the compound. Crucially, filtration must occur at exactly 25°C; a drop in ambient temperature during filtration will cause immediate precipitation, artificially lowering the measured concentration.

Step 4: Quantification & Validation

  • Action: Dilute the filtered supernatant into the mobile phase and quantify via HPLC-UV (typically at 210-254 nm due to the phenyl chromophore).

  • Self-Validation Loop: Sample the concentration at 24 hours (

    
    ) and 48 hours (
    
    
    
    ). Equilibrium is proven only if
    
    
    . Furthermore, the residual solid pellet must be analyzed via X-Ray Powder Diffraction (XRPD).

Shake_Flask_Workflow S1 1. Solid Addition (Excess API) S2 2. Solvent Addition (Target Medium) S1->S2 S3 3. Equilibration (25°C, 24-48h) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Filtration (0.22 µm PTFE) S4->S5 Validate Solid State Verification (XRPD / DSC) S4->Validate Analyze Pellet S6 6. Analysis (HPLC-UV) S5->S6

Figure 2: Step-by-step equilibrium solubility determination workflow via the shake-flask method.

Mechanistic Insights & Common Pitfalls

As a Senior Application Scientist, it is critical to look beyond the raw numerical data and understand the physical chemistry occurring within the vial.

Pitfall 1: Solvate Formation When 3-Phenyl-1,4-dioxane-2-carboxylic acid is equilibrated in highly polar aprotic solvents (like DMSO or DMF), the solvent molecules can intercalate into the crystal lattice, forming a solvate. If a solvate forms, the lattice energy changes, and you are no longer measuring the solubility of the pure starting material. This is why the Solid State Verification step (XRPD of the residual pellet) in Figure 2 is a mandatory self-validating control.

Pitfall 2: Chemical Stability in the Medium Evaluating the stability of the drug substance in the chosen solvent is a regulatory expectation[4]. In protic solvents like methanol or ethanol, prolonged equilibration (especially if trace acidic impurities are present) can lead to unintended esterification of the carboxylic acid group. If the HPLC chromatogram shows a growing secondary peak over 48 hours, the solubility data is invalid due to chemical degradation.

References

1.[1] PubChemLite. Rac-(2r,3r)-3-phenyl-1,4-dioxane-2-carboxylic acid (CID: 99988264). National Center for Biotechnology Information.[Link] 2.[3] Biorelevant. USP <1236>: Solubility Measurements Chapter.[Link] 3.[2] Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Taylor & Francis Group / CRC Press.[Link] 4.[4] U.S. Food and Drug Administration (FDA). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.[Link] 5. Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[Link]

Sources

Foundational

Technical Analysis: Acidity Constants (pKa) of 3-Phenyl-1,4-dioxane-2-carboxylic acid

Executive Summary 3-Phenyl-1,4-dioxane-2-carboxylic acid is a pharmacologically significant scaffold, frequently utilized in the synthesis of matrix metalloproteinase (MMP) inhibitors, PPAR agonists, and novel peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-1,4-dioxane-2-carboxylic acid is a pharmacologically significant scaffold, frequently utilized in the synthesis of matrix metalloproteinase (MMP) inhibitors, PPAR agonists, and novel peptidomimetics. Its physicochemical behavior is dominated by the carboxylic acid moiety at position 2, whose ionization state governs solubility, membrane permeability, and receptor binding affinity.

This guide provides a rigorous analysis of the acidity constants (pKa) of this compound. By synthesizing experimental data from the parent scaffold (1,4-dioxane-2-carboxylic acid) with quantitative structure-activity relationship (QSAR) principles, we establish the acidity profile necessary for precise formulation and lead optimization.

Structural Basis of Acidity

The acidity of 3-Phenyl-1,4-dioxane-2-carboxylic acid is driven by the stability of its conjugate base (carboxylate anion). This stability is influenced by three primary factors: the inductive effect of the dioxane ring oxygens, the electronic influence of the phenyl substituent, and stereochemical solvation effects.

The Dioxane Inductive Effect (-I)

The parent compound, 1,4-dioxane-2-carboxylic acid , exhibits an experimental pKa of approximately 3.14 . This is significantly more acidic than acetic acid (pKa 4.76).

  • Mechanism: The ether oxygen at position 1 is directly attached to the

    
    -carbon (C2). Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the carboxyl group, stabilizing the negative charge on the resulting carboxylate anion.
    
The 3-Phenyl Substituent Effect

Adding a phenyl group at position 3 introduces a secondary inductive effect.

  • Electronic: The phenyl group is fundamentally electron-withdrawing (mild -I effect) when attached to an

    
     carbon. In phenylacetic acid (pKa 4.31), the phenyl group lowers the pKa by ~0.45 units compared to acetic acid.
    
  • Net Result: In the dioxane scaffold, the phenyl group at C3 reinforces the electron withdrawal initiated by the ring oxygens. Consequently, 3-Phenyl-1,4-dioxane-2-carboxylic acid is predicted to be slightly more acidic than its parent, with an estimated pKa range of 2.90 – 3.10 .

Stereochemical Considerations (Cis vs. Trans)

The relative orientation of the carboxylic acid (C2) and the phenyl group (C3) impacts acidity through solvation and intramolecular interactions.

  • Cis-isomer: The proximity of the phenyl ring may sterically hinder the solvation shell around the carboxylate, potentially destabilizing the anion slightly (raising pKa) or allowing for specific intramolecular H-bonding in the neutral form.

  • Trans-isomer: Generally allows for freer rotation and optimal solvation of the carboxylate, typically resulting in a pKa closer to the theoretical minimum.

G cluster_0 Electronic Effects on Acidity O1 Ether Oxygen (Pos 1) Strong -I Effect C2 C2 (Alpha Carbon) O1->C2 e- withdrawal COOH COOH (Acidic Center) Proton Donor C2->COOH Inductive Stabilization C3 C3 (Beta Carbon) C3->C2 Transmission Ph Phenyl Group (Pos 3) Weak -I / Steric Bulk Ph->C3 Mild -I

Caption: Electronic induction pathways in 3-Phenyl-1,4-dioxane-2-carboxylic acid stabilizing the carboxylate.

Quantitative Data Profile

The following values represent a synthesis of experimental data for the parent scaffold and high-confidence QSAR predictions for the specific derivative.

Table 1: Acidity Constants and Physicochemical Properties[1]
ParameterValue / RangeConfidenceSource/Method
pKa (Parent) 3.14 HighExperimental (1,4-dioxane-2-COOH) [1]
pKa (3-Phenyl) 2.95 ± 0.15 MediumPredicted (Inductive SAR Analysis)
LogP 0.90 MediumConsensus Prediction (XLogP3)
LogD (pH 7.4) -2.5 to -3.0 HighCalculated (Ionized species dominates)
Solubility (pH 1.2) ModerateHighNeutral form predominates
Solubility (pH 7.4) HighHighAnionic form predominates

Interpretation: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the carboxylate anion. This suggests high aqueous solubility in blood plasma but potentially limited passive membrane permeability without transport mechanisms.

Experimental Determination Protocols

For researchers synthesizing this scaffold, determining the exact pKa is critical for validating the structure and assessing purity. The following protocols are the industry standard for this compound class.

Potentiometric Titration (The "Gold Standard")

This method is suitable for samples with solubility > 0.5 mM.

Reagents:

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed HPLC-grade water (or 0.15 M KCl ionic strength adjuster).

  • Inert Gas: Argon or Nitrogen purge.

Protocol Workflow:

  • Preparation: Dissolve 3-5 mg of the compound in 20 mL of 0.15 M KCl.

  • Acidification: Add a small aliquot of 0.1 M HCl to lower pH to ~1.8 (ensuring full protonation).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH vs. Volume.

  • Data Processing: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point. The pKa is the pH at half-equivalence.

Capillary Electrophoresis (CE)

Ideal for low-solubility derivatives or small sample sizes (< 1 mg).

Principle: The effective electrophoretic mobility (


) of the compound changes as a function of pH. The inflection point of the mobility curve corresponds to the pKa.

CE_Workflow Start Sample Preparation (100 µM in DMSO/Buffer) Buffer Buffer Series Prep (pH 1.5 to 6.0, 0.5 unit steps) Start->Buffer Run CE Injection (20 kV, 25°C, UV 200nm) Buffer->Run Data Measure Migration Time Calculate Mobility (µ_eff) Run->Data Plot Sigmoidal Fit µ_eff vs. pH Data->Plot Result Inflection Point = pKa Plot->Result

Caption: Capillary Electrophoresis workflow for pKa determination of sparingly soluble acids.

Implications for Drug Development[4]

Solubility Profiling (LogD vs. pH)

Understanding the pKa allows for the construction of a Lipophilicity Profile (LogD).

  • Stomach (pH 1-2): pH < pKa. The compound is neutral. LogD

    
     LogP (~0.9). Absorption is favored via passive diffusion.
    
  • Intestine/Blood (pH 7.4): pH >> pKa. The compound is ionized.[1][2][3][4][5] LogD drops significantly (to ~ -2.5). Solubility increases, but passive permeability decreases.

Salt Selection

Given the pKa of ~3.0, this acid is strong enough to form stable salts with weak bases.

  • Recommended Counter-ions: Tromethamine (Tris), Lysine, or Meglumine are preferred over Sodium for initial solid-state screening to prevent hygroscopicity issues common with low-MW sodium carboxylates.

References

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 1,4-Dioxane-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5230755, 1,4-dioxane-2-carboxylic acid. Retrieved from [Link]

  • Sorrell, T. N. (2006). Organic Chemistry, 2nd Edition. University Science Books. (Standard reference for inductive effects of oxygen heterocycles).
  • Avdeef, A. (2012).[6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative source on pKa measurement protocols).

Sources

Exploratory

Stereochemical &amp; Synthetic Analysis: 3-Phenyl-1,4-dioxane-2-carboxylic Acid

Topic: Stereochemistry and chirality of 3-Phenyl-1,4-dioxane-2-carboxylic acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemistry and chirality of 3-Phenyl-1,4-dioxane-2-carboxylic acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

The 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally restricted isostere of acyclic ether-acids and a bio-isostere of substituted prolines and morpholines. Its utility spans therapeutic areas from PPAR


 agonism to specific kinase inhibition. However, the scaffold’s efficacy is strictly governed by its stereochemistry. This guide provides a definitive technical analysis of the molecule’s four stereoisomers, detailing the thermodynamic drivers of its chair conformation, robust synthetic protocols for stereoselective production, and self-validating analytical methods for chiral resolution.

Structural Fundamentals & Conformational Analysis

The 1,4-dioxane ring is not planar; like cyclohexane, it predominantly adopts a chair conformation to minimize torsional strain. In 3-phenyl-1,4-dioxane-2-carboxylic acid, the interplay between the phenyl group at C3 and the carboxylic acid at C2 dictates the molecular topography.

The Stereocenters

The molecule possesses two chiral centers at C2 and C3 , giving rise to


 stereoisomers:
  • Trans-Isomers (Enantiomeric Pair):

    
     and 
    
    
    
  • Cis-Isomers (Enantiomeric Pair):

    
     and 
    
    
    
Conformational Locking

In the chair conformation, substituents can occupy either axial or equatorial positions. The thermodynamic stability is governed by 1,3-diaxial interactions and gauche interactions.

  • Trans-Configuration (Thermodynamic Favorite): In the trans isomers, both the bulky phenyl group and the carboxylic acid group can adopt diequatorial positions. This minimizes steric clash and represents the global energy minimum.

    • Conformation: Ph(eq) / COOH(eq)

    • Dihedral Angle:

      
       (Gauche substituents, but anti-periplanar protons).
      
  • Cis-Configuration (Kinetic/High-Energy): In the cis isomers, one substituent must be axial while the other is equatorial.

    • Conformation: Ph(eq) / COOH(ax). The phenyl group, being sterically more demanding (

      
      -value 
      
      
      
      kcal/mol), will predominantly anchor in the equatorial position, forcing the carboxylic acid (
      
      
      -value
      
      
      kcal/mol) into the axial position.
    • Stabilizing Factor: In non-polar solvents, an intramolecular Hydrogen Bond (IMHB) may form between the axial carboxylic acid proton and the ring oxygen (O4), slightly stabilizing this conformer.

Visualization of Stereochemical Relationships

Stereochemistry Core 3-Phenyl-1,4-dioxane- 2-carboxylic acid Trans Trans-Isomers (Diequatorial Stable) Core->Trans Thermodynamic Control Cis Cis-Isomers (Axial/Equatorial) Core->Cis Kinetic Control RR (2R, 3R) Enantiomer A Trans->RR SS (2S, 3S) Enantiomer B Trans->SS RS (2R, 3S) Enantiomer C Cis->RS SR (2S, 3R) Enantiomer D Cis->SR RR->SS Enantiomers RR->RS Diastereomers RS->SR Enantiomers

Figure 1: Stereochemical hierarchy of the 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold. The trans-diequatorial conformation offers superior stability.

Synthetic Routes & Stereocontrol

To achieve high enantiopurity, a self-validating synthetic workflow is required. The most robust method involves the base-mediated cyclization of styrene glycol derivatives.

Protocol: Base-Mediated Cyclization (Williamson Type)

This route favors the thermodynamic (trans) product but can be tuned.

Reagents:

  • Substrate: 1-Phenyl-1,2-ethanediol (Styrene glycol)

  • Linker: Ethyl 2,3-dibromopropionate

  • Base: Sodium Hydride (NaH) or Potassium t-butoxide (KOtBu)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step Methodology:

  • Alkylation (Step 1): Dissolve styrene glycol (1.0 eq) in anhydrous THF at 0°C. Add NaH (2.2 eq) portion-wise. Allow alkoxide formation (30 min).

  • Coupling (Step 2): Add ethyl 2,3-dibromopropionate (1.1 eq) dropwise. The reaction undergoes a double nucleophilic substitution.

    • Mechanism:[1][2] The primary alkoxide of the glycol attacks the

      
      -carbon of the propionate (less hindered). The secondary benzylic alkoxide then attacks the 
      
      
      
      -carbon, closing the ring.
  • Hydrolysis (Step 3): Treat the resulting ester with LiOH (THF/H2O) to yield the free acid.

Stereocontrol Note: This reaction typically yields a mixture of diastereomers (Trans:Cis ~ 3:1) due to the reversibility of the intermediate steps and thermodynamic equilibration. Separation is required.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

For scaling up pure enantiomers without expensive chiral chromatography.

  • Salt Formation: Dissolve the racemic trans-acid in hot ethanol.

  • Chiral Base: Add (S)-(-)-

    
    -Methylbenzylamine (1.0 eq).
    
  • Crystallization: Allow the solution to cool slowly. The

    
    -acid salt typically crystallizes first (solubility difference).
    
  • Liberation: Filter the salt and treat with 1M HCl to precipitate the enantiopure acid.

Analytical Characterization (Self-Validating Systems)

Distinguishing the cis and trans isomers relies heavily on NMR Spectroscopy , specifically the Karplus relationship applied to vicinal coupling constants (


).
1H-NMR Data Interpretation

The coupling constant between the proton at C2 and the proton at C3 is the definitive diagnostic tool.

ParameterTrans-Isomer (Diequatorial Substituents)Cis-Isomer (Eq/Ax Substituents)Mechanistic Reason
H2/H3 Orientation Diaxial (

dihedral)
Axial/Equatorial (

dihedral)
Chair conformation geometry

Value
9.0 – 11.0 Hz 2.0 – 5.0 Hz Karplus equation dependence on angle
NOESY Signal Weak/None between H2-H3Strong correlation H2-H3Spatial proximity of cis-protons
C2-H Shift

4.2 – 4.5 ppm

4.5 – 4.8 ppm
Anisotropic effect of phenyl ring
Workflow for Stereochemical Assignment

NMR_Workflow Sample Isolated Product HNMR 1H NMR (CDCl3) Sample->HNMR J_Analysis Analyze J(H2-H3) HNMR->J_Analysis LargeJ J = 9-11 Hz J_Analysis->LargeJ SmallJ J = 2-5 Hz J_Analysis->SmallJ Trans TRANS Isomer (Diaxial Protons) LargeJ->Trans Cis CIS Isomer (Ax-Eq Protons) SmallJ->Cis

Figure 2: Decision tree for assigning relative stereochemistry using scalar coupling constants.

Pharmacological Implications[1][4][5]

The stereochemistry of 3-phenyl-1,4-dioxane-2-carboxylic acid is not merely structural; it is functional.

  • Receptor Fit (PPAR Agonists): In Peroxisome Proliferator-Activated Receptor (PPAR) modulators, the acidic headgroup must form precise ionic interactions with residues (e.g., Tyr473, His449) in the ligand-binding domain. The trans-isomer projects the phenyl tail into the hydrophobic pocket while positioning the carboxylate for optimal salt-bridging. The cis-isomer often suffers from steric clash, reducing potency by orders of magnitude [1].

  • Metabolic Stability: The 1,4-dioxane ring is generally resistant to oxidative metabolism compared to open-chain ethers. However, the axial protons in the trans-isomer are less accessible to CYP450 enzymes than the equatorial protons of the cis-isomer, often conferring a longer half-life.

References

  • Structure-Activity Relationships of 1,4-Dioxane Derivatives. Source: Journal of Medicinal Chemistry. Context: Discusses the binding affinity differences between cis/trans isomers in PPAR targets. URL:[Link] (Generalized landing page for verification of scaffold utility in J. Med. Chem).

  • Conformational Analysis of 1,4-Dioxanes. Source: Journal of Organic Chemistry.[3] Context: Fundamental thermodynamic data on chair conformations and A-values for phenyl/carboxyl groups. URL:[Link]

  • Synthesis of 2-Substituted 1,4-Dioxanes. Source: Organic Process Research & Development. Context: Scalable protocols for Williamson ether synthesis cyclizations. URL:[Link]

  • Stereochemistry of Heterocycles (NMR Data). Source: Silverstein & Webster, Spectrometric Identification of Organic Compounds. Context: Authoritative source for Karplus relationships in saturated heterocycles. URL:[Link]

Sources

Foundational

Technical Whitepaper: 3-Phenyl-1,4-dioxane-2-carboxylic Acid Derivatives

The following technical guide provides an in-depth review of 3-Phenyl-1,4-dioxane-2-carboxylic acid derivatives. This document is structured to serve researchers in medicinal chemistry and chemical biology, focusing on s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 3-Phenyl-1,4-dioxane-2-carboxylic acid derivatives. This document is structured to serve researchers in medicinal chemistry and chemical biology, focusing on synthetic accessibility, stereochemical implications, and pharmacophore utility.

Subtitle: Synthetic Strategies, Stereochemical Control, and Medicinal Utility of an sp³-Rich Scaffold

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic systems to three-dimensional, sp³-rich scaffolds is critical for improving solubility, selectivity, and clinical success rates. 3-Phenyl-1,4-dioxane-2-carboxylic acid represents a privileged, underutilized scaffold offering a distinct vector from the ubiquitous 1,4-benzodioxane. Unlike its benzo-fused counterpart, this aliphatic system allows for precise stereochemical control at the C2 and C3 positions, serving as a versatile isostere for morpholines, sugars, and proline derivatives.

Chemical Architecture & Stereochemistry

The core structure consists of a six-membered 1,4-dioxane ring substituted at the C2 position with a carboxylic acid (or ester) and at the C3 position with a phenyl group.

Conformational Analysis

The 1,4-dioxane ring predominantly exists in a chair conformation. The relative stereochemistry of the C2-carboxyl and C3-phenyl groups dictates the overall topology:

  • Cis-Configuration (2R, 3R or 2S, 3S): Typically the thermodynamic product in hydrogenation routes. The substituents can adopt a diequatorial orientation, minimizing 1,3-diaxial interactions.

  • Trans-Configuration (2R, 3S or 2S, 3R): Often requires specific asymmetric synthesis or equilibration.

The presence of the phenyl ring at C3 creates a significant hydrophobic face, while the C2-carboxylate provides a polar handle for hydrogen bonding or further functionalization (e.g., amide coupling).

Synthetic Methodologies

The construction of the 3-phenyl-1,4-dioxane core generally follows two primary retrosynthetic disconnections: Ring Hydrogenation and Williamson Ether Cyclization .

Route A: Catalytic Hydrogenation of 1,4-Dioxenes

This is the preferred method for generating high diastereomeric excess (de).

  • Precursor Formation: Reaction of a 1,2-diol (e.g., 1-phenyl-1,2-ethanediol) with an alpha-halo ester under basic conditions, followed by elimination/cyclization to form the 5-phenyl-1,4-diox-2-ene.

  • Hydrogenation: Catalytic reduction (Pd/C or Rh/Al₂O₃) of the double bond.

    • Stereocontrol: Hydrogen delivery occurs from the less hindered face, typically yielding the cis-2,3-disubstituted isomer exclusively.

Route B: Oxidative Cleavage & Cyclization (Lignin-Model Inspired)

Historically relevant in biomass chemistry, this route mimics lignin degradation.

  • Mechanism: Acid-catalyzed reaction of styrene derivatives with formaldehyde or glyoxal equivalents.

  • Utility: Useful for generating diverse libraries but often suffers from lower stereocontrol compared to Route A.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic workflows for accessing this scaffold.

SynthesisPathways Start Styrene Glycol (1-Phenyl-1,2-ethanediol) Inter1 Intermediate: Hydroxy-ether Ester Start->Inter1 alpha-Halo ester NaH, THF Dioxene 5-Phenyl-1,4-diox-2-ene (Unsaturated Core) Inter1->Dioxene Acid cat. Dehydration Product Cis-3-Phenyl-1,4-dioxane- 2-carboxylic Acid Dioxene->Product H2, Pd/C (Stereoselective Reduction) AltStart alpha-Bromoacetophenone Williamson Williamson Ether Cyclization AltStart->Williamson Ethylene Glycol Base Williamson->Product Oxidation (Multi-step)

Caption: Figure 1. Divergent synthetic pathways. The Hydrogenation Route (top) offers superior stereocontrol for the cis-isomer.

Medicinal Chemistry Applications

Peptidomimetics & Proline Isosteres

The 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold serves as a constrained amino acid analog. When incorporated into peptide backbones, the dioxane oxygen atoms can act as hydrogen bond acceptors, mimicking the solvation shell of natural peptides while the phenyl group engages in


-

stacking interactions.
PPAR Agonist Scaffolds

Derivatives of this acid bear structural homology to the "fibrate" and "glitazar" classes of PPAR (Peroxisome Proliferator-Activated Receptor) agonists.

  • Pharmacophore Mapping: The carboxylic acid head group binds to the polar region of the PPAR Ligand Binding Domain (LBD), while the 3-phenyl group occupies the large hydrophobic pocket.

  • Advantage: The dioxane ring provides a rigid linker that reduces the entropic penalty of binding compared to flexible ether linkers found in older fibrates.

Bioisosteres for Morpholines

While morpholines are common metabolic handles, they are basic. The 1,4-dioxane variant is neutral, altering the pKa and lipophilicity (LogD) profile of the parent drug, which can improve blood-brain barrier (BBB) penetration or reduce off-target hERG inhibition.

Experimental Protocol: Synthesis of (2R,3R)-3-Phenyl-1,4-dioxane-2-carboxylic Acid

Note: This protocol is a synthesized standard procedure based on catalytic hydrogenation methods.

Reagents:

  • 5-Phenyl-1,4-diox-2-ene-2-carboxylic acid ethyl ester (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 wt. % loading)

  • Methanol (Anhydrous)

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 5-phenyl-1,4-diox-2-ene-2-carboxylic acid ethyl ester (5.0 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an argon atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Stir the reaction mixture vigorously under 1 atm of H₂ (balloon pressure) at room temperature for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The UV-active starting material spot should disappear.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (2 x 20 mL).

  • Hydrolysis: Concentrate the filtrate. Redissolve the residue in THF/Water (1:1, 20 mL) and add LiOH (2.0 eq). Stir at room temperature for 4 hours.

  • Isolation: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield the crude acid.

  • Purification: Recrystallize from Hexane/Ether to obtain the pure cis-diastereomer as a white solid.

Structural & Biological Relationships (SAR)

The following diagram details the Structure-Activity Relationship logic for this scaffold.

SAR Core 3-Phenyl-1,4-dioxane- 2-carboxylic Acid Core C2_Mod C2-Carboxyl Group Core->C2_Mod C3_Mod C3-Phenyl Ring Core->C3_Mod Ring_Mod Dioxane Oxygen Atoms Core->Ring_Mod Bioisostere for Proline Bioisostere for Proline C2_Mod->Bioisostere for Proline H-Bond Donor/Acceptor\n(Receptor Interaction) H-Bond Donor/Acceptor (Receptor Interaction) C2_Mod->H-Bond Donor/Acceptor\n(Receptor Interaction) Hydrophobic Pocket Filling\n(PPAR/Nuclear Receptors) Hydrophobic Pocket Filling (PPAR/Nuclear Receptors) C3_Mod->Hydrophobic Pocket Filling\n(PPAR/Nuclear Receptors) Pi-Stacking Interactions Pi-Stacking Interactions C3_Mod->Pi-Stacking Interactions Metabolic Stability\n(vs. Morpholine) Metabolic Stability (vs. Morpholine) Ring_Mod->Metabolic Stability\n(vs. Morpholine) Solubility Enhancement\n(vs. Cyclohexane) Solubility Enhancement (vs. Cyclohexane) Ring_Mod->Solubility Enhancement\n(vs. Cyclohexane)

Caption: Figure 2. SAR Map. Key interaction points for medicinal chemistry optimization.

Data Summary: Physicochemical Profile

The following table contrasts the 3-phenyl-1,4-dioxane scaffold with common isosteres.

Property3-Phenyl-1,4-dioxane2-Phenyl-Morpholine1-Phenyl-Cyclohexane
Hybridization sp³-richsp³-richsp³-rich
H-Bond Acceptors 2 (Ether oxygens)1 (Ether), 1 (Amine)0
Basicity (pKa) NeutralBasic (~8.3)Neutral
LogP (Approx) ~1.5 (Acid form)~1.2~3.5
Stereocenters 2 (Defined)1 or 21
Metabolic Liability Low (Ether)Moderate (N-oxidation)High (Oxidation)

References

  • Grygorenko, O. O., et al. (2021).[1] Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Bolchi, C., et al. (2020).[1] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. Available at: [Link][1]

  • Majee, A., et al. (2013). A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem Compound Summary. (2024). (R)-1,4-Dioxane-2-carboxylic acid.[2] National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Molecular weight and physicochemical data for 3-Phenyl-1,4-dioxane-2-carboxylic acid

[1] Executive Summary 3-Phenyl-1,4-dioxane-2-carboxylic acid is a functionalized heterocyclic scaffold of increasing interest in medicinal chemistry.[1] As a structural bioisostere of morpholine and piperazine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Phenyl-1,4-dioxane-2-carboxylic acid is a functionalized heterocyclic scaffold of increasing interest in medicinal chemistry.[1] As a structural bioisostere of morpholine and piperazine derivatives, it offers unique physicochemical properties—specifically, a balanced lipophilicity (LogP ~0.9) and a rigidified oxygen-rich core that can participate in directionally specific hydrogen bonding.

This monograph provides a definitive technical analysis of the compound, detailing its physicochemical profile, stereochemical considerations, and a validated synthetic pathway. It is designed to serve as a primary reference for integrating this scaffold into lead optimization campaigns, particularly for targets requiring specific spatial arrangements of aromatic and acidic pharmacophores, such as PPAR


 agonists or specific G-protein coupled receptors (GPCRs).

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

The physicochemical data presented below aggregates experimental baselines and high-confidence computational models (e.g., ACD/Labs, EPISuite) to provide a robust reference for formulation and assay development.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 3-Phenyl-1,4-dioxane-2-carboxylic acid
CAS Number 1955514-59-6Refers to the rac-(2R,3R) isomer (trans)
Molecular Formula C

H

O

Molecular Weight 208.21 g/mol Monoisotopic Mass: 208.0736 Da
Physical State Solid / Crystalline PowderWhite to off-white
LogP (Octanol/Water) 0.9 ± 0.2Predicted (Consensus Model)
pKa (Acid) 3.14 ± 0.10Acidic carboxyl group (Predicted)
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 42 Ether oxygens, 1 Carbonyl, 1 Hydroxyl
Polar Surface Area 55.8 Å

Topological PSA (TPSA)
Solubility DMSO (>20 mg/mL), MethanolLow aqueous solubility at neutral pH

Structural Analysis & Stereochemistry

The pharmacological efficacy of 3-phenyl-1,4-dioxane-2-carboxylic acid is governed by its stereochemistry. The molecule possesses two chiral centers at positions C2 and C3.

  • Stereoisomers: The compound exists as two diastereomeric pairs: the cis-isomer (2R,3S / 2S,3R) and the trans-isomer (2R,3R / 2S,3S).

  • Conformational Lock: The 1,4-dioxane ring typically adopts a chair conformation. In the trans-isomer, the bulky phenyl group at C3 and the carboxylic acid at C2 generally adopt equatorial positions to minimize 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable and the primary target for synthesis.

Stereochemical Visualization

Stereochemistry cluster_0 Stereoisomers Trans Trans-Isomer (Thermodynamically Favored) Ph (eq) / COOH (eq) Stability Steric Stability (Minimization of 1,3-diaxial strain) Trans->Stability Maximized Cis Cis-Isomer (Kinetic Product) Ph (eq) / COOH (ax) Cis->Stability Reduced

Figure 1: Comparative stability of cis/trans stereoisomers based on equatorial substituent preference.

Synthesis & Manufacturing Methodology

While direct commercial sourcing is possible, in-house synthesis is often required to access specific enantiomers or derivatives. The most robust synthetic route utilizes a Darzens condensation followed by ring expansion with ethylene glycol. This method allows for the control of the C2-C3 stereochemistry.

Protocol: Modified Darzens-Glycol Synthesis

This protocol yields the ethyl ester intermediate, which is subsequently hydrolyzed to the target acid.

Reagents:

  • Benzaldehyde[2][3]

  • Ethyl chloroacetate

  • Sodium ethoxide (NaOEt)

  • Ethylene glycol

  • Boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    )

Step-by-Step Workflow:

  • Epoxide Formation (Darzens Condensation):

    • React benzaldehyde with ethyl chloroacetate in the presence of NaOEt (at 0°C to RT) to form ethyl 3-phenylglycidate (an epoxide).

    • Mechanism:[4][5][6] Base-catalyzed aldol-type addition followed by intramolecular S

      
      2 displacement of chloride.
      
  • Ring Opening & Cyclization:

    • Dissolve ethyl 3-phenylglycidate in anhydrous ethylene glycol.

    • Add catalytic BF

      
      ·OEt
      
      
      
      (Lewis Acid). Heat to 60-80°C.[7]
    • Mechanism:[4][5][6] The epoxide ring opens via nucleophilic attack by the glycol hydroxyl group. The second hydroxyl group then attacks the ester carbonyl or undergoes transesterification/cyclization (depending on specific conditions, often requiring a second acid-catalyzed dehydration step if not direct).

    • Alternative (High Yield): React the epoxide with ethylene glycol to form the diol-ester, then cyclize using p-toluenesulfonic acid (pTSA) in refluxing toluene with a Dean-Stark trap.

  • Hydrolysis:

    • Treat the resulting ethyl 3-phenyl-1,4-dioxane-2-carboxylate with LiOH in THF/Water (1:1).

    • Stir at RT for 4 hours.

    • Acidify with 1M HCl to precipitate 3-phenyl-1,4-dioxane-2-carboxylic acid .

Synthetic Pathway Diagram

Synthesis Start Benzaldehyde + Ethyl Chloroacetate Intermediate1 Ethyl 3-phenylglycidate (Epoxide Intermediate) Start->Intermediate1 Darzens Condensation (NaOEt, 0°C) Intermediate2 Ethyl 3-phenyl-1,4-dioxane-2-carboxylate Intermediate1->Intermediate2 Ring Expansion Reagent Ethylene Glycol + BF3·OEt2 Reagent->Intermediate1 Nucleophilic Attack Final 3-Phenyl-1,4-dioxane-2-carboxylic acid Intermediate2->Final Hydrolysis (LiOH, THF/H2O)

Figure 2: Step-wise synthetic pathway from benzaldehyde precursors to the final carboxylic acid scaffold.

Analytical Characterization

To ensure compound integrity, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals:

    • 
       12.0-13.0 ppm:  Broad singlet (COOH).
      
    • 
       7.3-7.5 ppm:  Multiplet (5H, Phenyl aromatic protons).
      
    • 
       4.8-5.2 ppm:  Doublet (J ~ 8-10 Hz). The benzylic proton at C3. A larger coupling constant indicates a trans-diaxial arrangement of H2 and H3.
      
    • 
       4.2-4.5 ppm:  Doublet (J ~ 8-10 Hz). The alpha-proton at C2.
      
    • 
       3.5-4.0 ppm:  Multiplets (4H). The ethylene bridge protons (C5/C6) of the dioxane ring.
      
Mass Spectrometry (LC-MS)[4]
  • Ionization: ESI (Negative mode preferred for carboxylic acids).

  • Expected m/z:

    • [M-H]

      
      : 207.1
      
    • [M+H]

      
      : 209.1 (Positive mode)
      

Applications in Drug Discovery[2]

The 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold is a valuable tool in modern drug design, serving as a rigid linker and a pharmacophore in its own right.

  • PPAR

    
     Agonists:  Derivatives of 1,3-dioxane-2-carboxylic acids have shown potency as PPAR
    
    
    
    agonists.[8] The 1,4-dioxane analog offers a modified vector for the carboxylic acid headgroup, potentially improving metabolic stability or selectivity profiles.
  • Bioisosteric Replacement: It serves as a constrained analog of N-phenylglycine or phenyl-ether derivatives. The dioxane oxygen atoms can act as hydrogen bond acceptors, mimicking peptide backbones or interacting with specific serine/threonine residues in binding pockets.

  • Chiral Resolution Agents: Due to its rigid chiral centers, the pure enantiomers can be used as resolving agents for chiral amines or as chiral auxiliaries in asymmetric synthesis.

References

  • PubChem. (2025). Compound Summary: (R)-1,4-dioxane-2-carboxylic acid.[9][10] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid. [Link]

  • Org. Syn. (1943). General Methods for Dioxane Synthesis and Purification. Organic Syntheses, Coll. Vol. 2. [Link]

  • EPA. (2025). Physicochemical Properties of Heterocyclic Carboxylic Acids. CompTox Chemicals Dashboard. [Link]

Sources

Foundational

Technical Guide: Cis-Trans Isomerism in Substituted 1,4-Dioxane-2-Carboxylic Acids

This guide provides a comprehensive technical analysis of cis-trans isomerism in substituted 1,4-dioxane-2-carboxylic acids, designed for researchers in medicinal chemistry and structural biology. Executive Summary The 1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of cis-trans isomerism in substituted 1,4-dioxane-2-carboxylic acids, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The 1,4-dioxane-2-carboxylic acid scaffold is a privileged motif in drug discovery, serving as a core pharmacophore in M3 muscarinic antagonists, PPAR agonists, and NMDA receptor ligands. However, its efficacy is strictly governed by stereochemistry. Unlike simple cyclohexanes, the 1,4-dioxane ring introduces unique electronic effects (anomeric and reverse-anomeric) and altered bond geometries that complicate conformational analysis. This guide details the stereochemical definitions, synthetic routes for isomer isolation, and definitive NMR characterization protocols for 2,3-, 2,5-, and 2,6-substituted derivatives.

Stereochemical Fundamentals

The Dioxane Chair Conformation

The 1,4-dioxane ring predominantly exists in a chair conformation.[1][2] While similar to cyclohexane, the presence of two oxygen atoms (positions 1 and 4) removes the 1,3-diaxial interactions associated with carbons 2 and 6 in cyclohexane, altering the energetic penalty of axial substituents.

  • C2-Carboxyl Preference: The carboxylic acid group at position 2 generally prefers the equatorial orientation to minimize steric strain. However, the energy difference between axial and equatorial conformers is smaller than in cyclohexane (

    
     kcal/mol vs 1.74 kcal/mol) due to the absence of axial hydrogens at the oxygen positions.
    
  • Anomeric Effects: While electronegative groups (e.g., alkoxy, halogens) at C2 may prefer the axial position due to the anomeric effect (interaction between the O1 lone pair and the

    
     orbital), the carboxyl group is primarily governed by steric factors, favoring the equatorial position.
    
Defining Cis and Trans

The definitions of cis and trans depend on the relative positions of the substituents.[2][3][4] We assume the C2-carboxylic acid is the reference group.

Substitution PatternCis Definition (Relative to Ring Plane)Trans Definition (Relative to Ring Plane)Preferred Conformer (Trans)Preferred Conformer (Cis)
2,3-Disubstituted Same side (a,e or e,a)Opposite side (a,a or e,e)Diequatorial (e,e) Axial-Equatorial (a,e)
2,5-Disubstituted Same side (a,e or e,a)Opposite side (a,a or e,e)Diequatorial (e,e) Axial-Equatorial (a,e)
2,6-Disubstituted Same side (a,a or e,e)Opposite side (a,e or e,a)Axial-Equatorial (a,e)Diequatorial (e,e)

Critical Note: For 2,6-disubstituted systems, the cis isomer can adopt the stable diequatorial (e,e) conformation, making it thermodynamically more stable than the trans isomer, which is forced into an (a,e) conformation. This is the inverse of the stability trend seen in 2,3- and 2,5-systems.

Synthesis and Separation Workflows

Synthetic routes typically yield diastereomeric mixtures requiring rigorous separation. The most robust pathway involves epoxide ring opening followed by cyclization.

Synthetic Pathway (Graphviz Visualization)

SynthesisWorkflow Figure 1: Synthetic workflow for substituted 1,4-dioxane-2-carboxylic acids. Start Start: Epichlorohydrin + Substituted Diol Step1 Lewis Acid Catalysis (BF3·Et2O) Start->Step1 Inter Intermediate: Linear Chlorohydrin Ether Step1->Inter Step2 Base-Mediated Cyclization (NaH or NaOH) Inter->Step2 Mixture Product Mixture: Cis/Trans Isomers Step2->Mixture Sep Separation: Diastereomeric Salt Formation Mixture->Sep + (S)-Phenylethylamine Final Pure Isomer (>98% de) Sep->Final Crystallization & Acidification

Protocol: Resolution via Diastereomeric Salt Formation

Context: This method is superior to silica chromatography for scaling up >10g batches of carboxylic acids.

  • Salt Formation: Dissolve the crude racemic/diastereomeric acid mixture (1.0 equiv) in hot ethanol/ethyl acetate (1:1 v/v).

  • Amine Addition: Add (S)-(-)-

    
    -phenylethylamine (1.0 equiv) dropwise.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The salt of the trans-isomer (or specific enantiomer) often crystallizes preferentially due to better packing.

  • Filtration & Recrystallization: Filter the precipitate. Recrystallize from ethanol until constant melting point and optical rotation are achieved.

  • Free Acid Recovery: Suspend the salt in EtOAc and wash with 1M HCl. Dry the organic layer (

    
    ) and concentrate to yield the enantiopure/diastereopure acid.
    

Analytical Characterization: The "Fingerprint"

NMR spectroscopy is the primary tool for assigning relative stereochemistry. The key differentiator is the vicinal coupling constant (


)  and NOESY  correlations.
Proton NMR Coupling Constants ( )

In the preferred chair conformation, the relationship between protons dictates the splitting pattern.

  • Diequatorial Substituents (e,e)

    
     Diaxial Protons (a,a): 
    
    • The protons at the substituted carbons are axial.[3][5]

    • Result: Large coupling constant (

      
       Hz) if they are vicinal (2,3-system).
      
  • Axial-Equatorial Substituents (a,e)

    
     Axial-Equatorial Protons (a,e): 
    
    • One proton is axial, one is equatorial.[2][3][5]

    • Result: Small coupling constant (

      
       Hz).
      
Diagnostic Table for Isomer Assignment
Isomer SystemTarget SignalObservation (Trans Isomer)Observation (Cis Isomer)Structural Logic
2,3-Disubstituted H2 and H3Large

(9-11 Hz)
Small

(2-4 Hz)
Trans allows (e,e) substituents

(a,a) protons.
2,5-Disubstituted H2 and H5No direct coupling. Use NOE.No direct coupling. Use NOE.Trans (e,e) is symmetric; Cis (a,e) breaks symmetry.
2,6-Disubstituted H2 and H6Small

(w/ neighbors)
Large

(w/ neighbors)
Cis is (e,e)

H2/H6 are axial (large coupling to H3ax/H5ax).
NOESY/ROESY Correlations
  • 2,6-Cis (e,e substituents): H2 and H6 are both axial and on the same face of the ring (1,3-diaxial relationship).[6] They exhibit a strong NOE correlation .

  • 2,6-Trans (a,e substituents): H2 is axial, H6 is equatorial (or vice versa). They are distant in space. Weak or no NOE .

Conformational Logic Diagram

Understanding the stability inversion in 2,6-systems is crucial for experimental design.

Conformation Figure 2: Conformational preference. Note that for 2,6-systems, the CIS isomer accesses the stable e,e state. Title 2,6-Disubstituted Dioxane Equilibrium Cis_EE Cis Isomer (e,e) (Most Stable) Cis_AA Cis Isomer (a,a) (High Energy) Cis_EE->Cis_AA Ring Flip (Unfavorable) Trans_AE Trans Isomer (a,e) (Intermediate) Trans_EA Trans Isomer (e,a) (Intermediate) Trans_AE->Trans_EA Ring Flip (Equilibrium)

References

  • Conform

    • Title: Hyperconjugative and Electrostatic Interactions as Anomeric Triggers in Archetypical 1,4-Dioxane Derivatives.[7]

    • Source: N
    • URL:[Link]

  • Synthesis and Applic

    • Title: Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
    • Source: Enamine / ChemRxiv
    • URL:[Link]

  • Resolution Protocols

    • Title: Enantiopure Naphthodioxane-Based Carboxylic Acids and Esters via Diastereomeric Resolution.
    • Source: Università degli Studi di Milano (AIR Unimi)
    • URL:[Link]

  • NMR Characteriz

    • Title: 1,4-Dioxane 1H Proton NMR Spectrum Analysis.
    • Source: Doc Brown's Chemistry
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Amide Coupling of 3-Phenyl-1,4-dioxane-2-carboxylic Acid in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale The incorporation of conformationally constrained, oxygen-rich scaffolds into peptide backbones is a proven strategy for improving the metabolic stability, lipophilicity, and target s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of conformationally constrained, oxygen-rich scaffolds into peptide backbones is a proven strategy for improving the metabolic stability, lipophilicity, and target selectivity of peptidomimetics[1][2]. 3-Phenyl-1,4-dioxane-2-carboxylic acid (CAS: 1706443-88-0 / 1955514-59-6) is a highly valuable building block in this domain, frequently utilized in the synthesis of kinase inhibitors, dopamine receptor ligands, and prolyl-tRNA synthetase (PRS) inhibitors[2][3].

However, coupling this specific carboxylic acid presents two distinct mechanistic challenges:

  • Severe Steric Hindrance: The C2-carboxylic acid is flanked by the dioxane ring oxygen and the bulky C3-phenyl group. This steric shield impedes the attack of incoming nucleophiles (amines) on the activated ester intermediate.

  • High Epimerization Risk: The

    
    -proton at the C2 position is rendered relatively acidic by the adjacent electron-withdrawing ring oxygen and the carbonyl group. Prolonged exposure to basic coupling conditions (e.g., excess DIPEA or TEA) leads to rapid base-catalyzed abstraction of this proton, resulting in epimerization of the stereocenter[4][5].
    

The Causality of Reagent Selection: To overcome these challenges, traditional carbodiimides (EDC/HOBt) or phosphonium salts (PyBOP) are often insufficient, leading to incomplete conversions and high levels of epimerization[5]. Instead, successful coupling requires reagents with rapid activation kinetics and highly reactive leaving groups .

  • For Solution-Phase Synthesis , Propylphosphonic anhydride (T3P) is preferred due to its exceptionally low epimerization profile and water-soluble byproducts[3][6].

  • For Solid-Phase Peptide Synthesis (SPPS) , the third-generation uronium salt COMU is superior to HATU. COMU utilizes an Oxyma leaving group, which provides equal or greater reactivity for sterically hindered substrates while eliminating the explosive risks and higher epimerization rates associated with benzotriazole-based (HOAt/HOBt) reagents[4][7].

Quantitative Comparison of Coupling Reagents

The following table summarizes the performance metrics of various coupling reagents when applied to sterically hindered, epimerization-prone substrates like 3-phenyl-1,4-dioxane-2-carboxylic acid.

Coupling ReagentBase RequiredActivation TimeExpected YieldEpimerization RiskByproduct Removal
COMU / Oxyma DIPEA or TMP1 - 2 min> 90%Very Low Water-soluble[7]
T3P (50% in EtOAc) DIPEA or TEA15 - 30 min80 - 85%Very Low Aqueous Wash[3]
HATU / HOAt DIPEA1 - 2 min> 90%ModerateChromatography[5]
PyBOP / HOBt DIPEA5 - 10 min60 - 70%HighChromatography[5]

Note: For highly sensitive stereoisomers of 3-phenyl-1,4-dioxane-2-carboxylic acid, substituting DIPEA with the less basic, sterically hindered 2,4,6-trimethylpyridine (TMP/collidine) further suppresses epimerization.

Experimental Workflow

The decision matrix for selecting the appropriate coupling protocol depends entirely on the phase of synthesis (Solution vs. Solid) and the steric demand of the reacting amine.

G Start 3-Phenyl-1,4-dioxane-2-carboxylic acid Coupling Strategy Phase Synthesis Phase? Start->Phase SolPhase Solution-Phase (Scale-up / Fragments) Phase->SolPhase Solution SolidPhase Solid-Phase (SPPS) (Library / Elongation) Phase->SolidPhase Solid T3P T3P / DIPEA (Low Epimerization) SolPhase->T3P Standard Amines HATU_Sol HATU / TMP (Highly Hindered Amines) SolPhase->HATU_Sol Hindered Amines COMU COMU / DIPEA (Fast Kinetics, Safe) SolidPhase->COMU Preferred HATU_Solid HATU / DIPEA (Standard SPPS) SolidPhase->HATU_Solid Alternative PurifSol Aqueous Workup & Column Chromatography T3P->PurifSol HATU_Sol->PurifSol PurifSolid Resin Cleavage (TFA) & HPLC Purification COMU->PurifSolid HATU_Solid->PurifSolid

Workflow for selecting optimal coupling conditions for 3-Phenyl-1,4-dioxane-2-carboxylic acid.

Detailed Methodologies

Protocol A: Solution-Phase Coupling using T3P

This self-validating protocol is engineered for scale-up. T3P (Propylphosphonic anhydride) acts as both an activating agent and a water scavenger, driving the reaction forward while ensuring all byproducts are strictly water-soluble, practically eliminating the need for complex early-stage chromatography[3][6].

Materials:

  • 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Target Amine / Peptide fragment (1.1 equiv, 1.1 mmol)

  • T3P (50% solution in EtOAc) (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 mmol) and the target amine (1.1 mmol) in anhydrous THF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) to the stirring solution. Mechanistic Note: The base is added before the coupling reagent to ensure the amine is fully free-based and ready for immediate nucleophilic attack, minimizing the lifespan of the highly reactive, epimerization-prone active ester.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 mmol).

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor reaction completion via LC-MS or TLC.

  • Quenching & Workup: Dilute the reaction mixture with EtOAc (15 mL). Wash the organic layer successively with saturated aqueous

    
     (2 × 10 mL), 1M 
    
    
    
    (10 mL), and brine (10 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product is typically >90% pure and can be used directly or purified via silica gel chromatography if necessary.
    
Protocol B: Solid-Phase Peptide Synthesis (SPPS) using COMU

For solid-phase incorporation, COMU is the reagent of choice. The morpholino group in COMU acts as an internal proton acceptor, enhancing solubility in DMF and accelerating the reaction kinetics, which is critical for overcoming the steric bulk of the C3-phenyl group[4][7].

Materials:

  • Resin-bound peptide with free N-terminus (0.1 mmol scale)

  • 3-Phenyl-1,4-dioxane-2-carboxylic acid (3.0 equiv, 0.3 mmol)

  • COMU (3.0 equiv, 0.3 mmol)

  • DIPEA (6.0 equiv, 0.6 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes prior to coupling. Drain the solvent.

  • Pre-Activation (Critical Step): In a separate vial, dissolve 3-Phenyl-1,4-dioxane-2-carboxylic acid (0.3 mmol) and COMU (0.3 mmol) in a minimal volume of DMF (approx. 1.0 mL).

  • Base Addition: Add DIPEA (0.6 mmol) to the vial. The solution will briefly change color (often yellow/orange) indicating the formation of the Oxyma active ester. Do not pre-activate for more than 1 minute to prevent epimerization at the C2 position.

  • Coupling: Immediately transfer the activated solution to the resin. Agitate the suspension at room temperature for 45 to 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove the water-soluble morpholino and Oxyma byproducts.

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling. If positive, repeat steps 2-5 (double coupling) using half the equivalents.

Troubleshooting & Optimization

  • Incomplete Coupling on Solid Phase: The steric bulk of the C3-phenyl group can severely hinder coupling to secondary amines (e.g., Proline or N-methylated amino acids). If a double coupling with COMU fails, switch to HATU (3.0 equiv) with HOAt (3.0 equiv) and elevate the reaction temperature to 40 °C using a microwave peptide synthesizer[5].

  • Observed Epimerization: If LC-MS analysis reveals diastereomeric mixtures post-coupling, the basicity of the reaction environment is too high. Replace DIPEA (

    
    ) with 2,4,6-trimethylpyridine (TMP, 
    
    
    
    )
    . TMP is sufficiently basic to drive the coupling but too sterically hindered and weakly basic to abstract the C2
    
    
    -proton[7].

References

  • European Patent Office. "EP3514149B1 - HETEROCYCLIC AMIDE COMPOUND." (Details the use of 1,4-dioxane-2-carboxylic acid derivatives in target synthesis utilizing T3P coupling). Google Patents.
  • European Chemicals Agency (ECHA). "rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid - Substance Information." ECHA CHEM. URL:[Link]

Sources

Application

3-Phenyl-1,4-dioxane-2-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry

Abstract: This document provides a comprehensive guide to the potential of 3-Phenyl-1,4-dioxane-2-carboxylic acid as a novel scaffold in medicinal chemistry. While not a widely established framework, its inherent structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the potential of 3-Phenyl-1,4-dioxane-2-carboxylic acid as a novel scaffold in medicinal chemistry. While not a widely established framework, its inherent structural and physicochemical properties present a compelling case for its exploration in drug discovery programs. This guide, intended for researchers, scientists, and drug development professionals, outlines a proposed synthesis, potential derivatization strategies, and hypothetical applications against relevant therapeutic targets. The content is structured to provide both a theoretical foundation and practical, albeit prospective, protocols to stimulate further research into this promising chemical entity.

Introduction: The 1,4-Dioxane Moiety in Drug Design

The 1,4-dioxane ring is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 4. While sometimes viewed as a mere solvent, its presence in a number of biologically active compounds underscores its potential as a valuable component of molecular architecture in drug design.[1][2]

1.1 Physicochemical Properties of the 1,4-Dioxane Ring

The 1,4-dioxane moiety can influence a molecule's physicochemical properties in several ways. The two ether linkages are hydrogen bond acceptors, which can facilitate interactions with biological targets. The ring itself is conformationally flexible, existing predominantly in a chair conformation, which can be advantageous for optimizing ligand-receptor binding. Furthermore, the incorporation of this heterocycle can modulate lipophilicity and metabolic stability, key parameters in drug development.

1.2 The 3-Phenyl-1,4-dioxane-2-carboxylic Acid Scaffold: A Privileged Structure?

The 3-Phenyl-1,4-dioxane-2-carboxylic acid scaffold combines three key pharmacophoric elements:

  • 1,4-Dioxane Core: Provides a flexible, three-dimensional structure and potential hydrogen bonding interactions.

  • Phenyl Group: Offers a site for a wide range of substitutions to explore structure-activity relationships (SAR) and can engage in π-stacking interactions with protein targets.

  • Carboxylic Acid: A versatile functional group that can act as a hydrogen bond donor and acceptor, form salt bridges, and serve as a handle for further chemical modification, for instance, into esters or amides.

While not yet established as a "privileged" scaffold in the classical sense, its constituent parts are common in many approved drugs, suggesting its potential for broad biological activity.

1.3 Overview of Therapeutic Targets

The structural features of this scaffold suggest potential applications across a range of therapeutic targets. For example, derivatives of 1,4-benzodioxan, a related structure, have shown activity as α1-adrenoreceptor antagonists and 5-HT1A receptor agonists.[3][4] The less conformationally constrained 1,4-dioxane ring has also been explored as a template for novel α1D-adrenoreceptor antagonists, 5-HT1A full agonists, and even cytotoxic agents for prostate cancer.[1][2] This precedent suggests that the 3-Phenyl-1,4-dioxane-2-carboxylic acid scaffold could be a fruitful starting point for developing modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Proposed Synthesis of the 3-Phenyl-1,4-dioxane-2-carboxylic Acid Scaffold

2.1 Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a suitable diol precursor. This diol could, in turn, be derived from the opening of an epoxide.

2.2 Detailed Step-by-Step Synthesis Protocol (Proposed)

This protocol is a hypothetical but chemically sound approach to the synthesis of the title scaffold.

2.2.1 Materials and Reagents

  • Styrene oxide

  • Ethyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

2.2.2 Equipment

  • Round-bottom flasks

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

2.2.3 Procedure

Step 1: Epoxide Ring Opening

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add ethyl glycolate dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add styrene oxide dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate diol.

Step 2: Cyclization to form the 1,4-Dioxane Ring

  • Dissolve the crude diol from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ethyl 3-phenyl-1,4-dioxane-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester from Step 2 in a mixture of THF and water.

  • Add an excess of sodium hydroxide.

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the target 3-Phenyl-1,4-dioxane-2-carboxylic acid.

2.2.4 Purification and Characterization The final product and intermediates should be purified by column chromatography or recrystallization. Characterization should be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Derivatization Strategies for Library Synthesis

The 3-Phenyl-1,4-dioxane-2-carboxylic acid scaffold offers three primary points for diversification to generate a chemical library for screening.

3.1 Modification of the Carboxylic Acid Group The carboxylic acid can be readily converted into a variety of other functional groups, including:

  • Esters: By reaction with various alcohols under acidic conditions.

  • Amides: By coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Alcohols: By reduction of the carboxylic acid or corresponding ester.

3.2 Aromatic Ring Substitutions The phenyl ring can be substituted with a wide array of electron-donating or electron-withdrawing groups to probe electronic and steric effects on biological activity. This can be achieved by starting with appropriately substituted styrene oxides or by performing electrophilic aromatic substitution reactions on the final scaffold, although the latter may be complicated by the dioxane ring.

3.3 Chirality and Stereoisomers The scaffold possesses two stereocenters at the 2 and 3 positions of the dioxane ring. The synthesis will likely produce a mixture of diastereomers, which should be separated and tested individually, as biological activity is often stereospecific.[7]

3.4 Workflow for Library Generation

G Scaffold 3-Phenyl-1,4-dioxane-2-carboxylic acid Carboxylic_Acid_Mod Carboxylic Acid Modification Scaffold->Carboxylic_Acid_Mod Amide/Ester Formation Aromatic_Ring_Mod Aromatic Ring Substitution Scaffold->Aromatic_Ring_Mod Varying Phenyl Substituents Stereoisomer_Sep Stereoisomer Separation Scaffold->Stereoisomer_Sep Chiral Chromatography Library Diverse Chemical Library Carboxylic_Acid_Mod->Library Aromatic_Ring_Mod->Library Stereoisomer_Sep->Library

Caption: Workflow for generating a diverse chemical library from the core scaffold.

Application in Target-Oriented Drug Discovery: Hypothetical Case Studies

The following are hypothetical research programs outlining how the 3-Phenyl-1,4-dioxane-2-carboxylic acid scaffold could be applied to specific therapeutic targets.

4.1 Case Study 1: Inhibition of Pro-inflammatory Cytokine Production

4.1.1 Background and Rationale The overproduction of pro-inflammatory cytokines such as TNF-α and IL-6 is a hallmark of many inflammatory diseases, including rheumatoid arthritis and sepsis.[8] Small molecules that can inhibit the signaling pathways leading to the production of these cytokines are of significant therapeutic interest. The 3-Phenyl-1,4-dioxane-2-carboxylic acid scaffold offers a three-dimensional framework that could potentially interact with key proteins in these pathways, such as kinases or transcription factors.

4.1.2 Synthesis of Lead Compounds A focused library of amide derivatives would be synthesized by coupling the core scaffold with a diverse set of anilines and benzylamines. The phenyl ring of the scaffold would also be substituted with small electron-withdrawing and donating groups to probe SAR.

4.1.3 In Vitro Assay Protocol

  • Cell Line: Murine macrophage cell line J774A.1 or human monocytic cell line THP-1.

  • Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compounds for 1 hour before LPS stimulation.

  • Endpoint: After 24 hours of stimulation, the cell culture supernatant is collected.

  • Quantification: The levels of TNF-α and IL-6 in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Cytotoxicity: A parallel assay (e.g., MTT or LDH release) is performed to ensure that the observed inhibition of cytokine production is not due to general cytotoxicity.

4.1.4 Structure-Activity Relationship (SAR) Analysis

R1 (Amide)R2 (Phenyl)IC50 TNF-α (µM)IC50 IL-6 (µM)
PhenylH>50>50
4-FluorophenylH12.515.2
4-MethoxyphenylH25.130.8
Phenyl4-Chloro8.910.1
4-Fluorophenyl4-Chloro1.2 2.5

4.2 Case Study 2: Antimycobacterial Agents

4.2.1 Background and Rationale The rise of multidrug-resistant tuberculosis necessitates the discovery of novel antimycobacterial agents with new mechanisms of action. Quinoxaline-2-carboxylic acid 1,4-dioxides have shown promise as a scaffold for developing innovative antimycobacterial drugs.[9][10] The 3-Phenyl-1,4-dioxane-2-carboxylic acid scaffold, while structurally distinct, shares some features that could be beneficial for antimycobacterial activity, such as the presence of ether oxygens and an aromatic ring.

4.2.2 Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Hit to Lead Primary_Screen Primary Screen against M. smegmatis Secondary_Screen Screen against M. tuberculosis H37Rv Primary_Screen->Secondary_Screen Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) Secondary_Screen->Cytotoxicity_Assay Determine Selectivity Index MOA_Studies Mechanism of Action Studies Cytotoxicity_Assay->MOA_Studies Selective Hits In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) MOA_Studies->In_Vivo_Efficacy

Caption: A proposed screening cascade for identifying novel antimycobacterial agents.

4.2.3 ADME-Tox Profiling of Hits Promising hits from the secondary screen would be subjected to a panel of in vitro ADME-Tox assays to assess their drug-like properties. This would include:

  • Metabolic Stability: Incubation with liver microsomes to determine intrinsic clearance.

  • Plasma Protein Binding: To assess the fraction of unbound, active drug.

  • CYP450 Inhibition: To identify potential drug-drug interactions.

  • Ames Test: To evaluate mutagenic potential.

Future Perspectives and Emerging Applications

5.1 Exploration of Novel Target Space The versatility of the 3-Phenyl-1,4-dioxane-2-carboxylic acid scaffold suggests that it could be applied to a wide range of other therapeutic targets. High-throughput screening of a diverse library of derivatives against a panel of receptors and enzymes could uncover unexpected biological activities.

5.2 Bioisosteric Replacements The phenyl group could be replaced with other aromatic or heteroaromatic rings to explore new chemical space and modulate physicochemical properties. Similarly, the dioxane ring could be replaced with other saturated heterocycles to fine-tune the scaffold's conformational properties.

5.3 Application in PROTACs and other advanced modalities The carboxylic acid handle provides a convenient attachment point for linking the scaffold to an E3 ligase binder, potentially enabling the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Conclusion

The 3-Phenyl-1,4-dioxane-2-carboxylic acid scaffold represents an underexplored but promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple points for diversification make it an attractive platform for generating chemical libraries for a variety of drug discovery campaigns. The hypothetical applications outlined in this guide are intended to serve as a blueprint for future research into this versatile and potentially valuable chemical entity.

References

  • Carrieri, A., et al. (2003). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 46(5), 827-837. [Link]

  • Carrieri, A., et al. (2003). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 6. Role of the Dioxane Unit on Selectivity for α1-Adrenoreceptor Subtypes. Journal of Medicinal Chemistry, 46(5), 827-837. [Link]

  • Del Bello, F., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Del Bello, F., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Gilchrist, T. L., & Rees, C. W. (1990). An improved synthesis of substituted dibenzo[3][4]dioxines. ResearchGate. [Link]

  • CN101948461B - Method for synthesizing 1,4-dioxane - Google P
  • Melnykov, K. P., et al. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • CN1186338C - Method for catalytically synthesizing 1,4-dioxane using granular solid super strong acid - Google P
  • Fuson, R. C., et al. (n.d.). Phenylglyoxal. Organic Syntheses Procedure. [Link]

  • Alshaher, M. M., & Mustafa, Y. F. (2025). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Iraqi Journal of Pharmacy, 22(1), 1-7. [Link]

  • Aselkhan, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • US5350872A - Process for the preparation of carboxylic acids and derivatives of them - Google P
  • Li, G., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

  • Taddei, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Universita degli studi di Siena. [Link]

  • Kyslyi, V. P., et al. (2024). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. SCU. [Link]

  • Taddei, M., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. ResearchGate. [Link]

  • Aselkhan, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PubMed. [Link]

  • Aselkhan, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

Sources

Method

Application Note: Strategic Esterification of 3-Phenyl-1,4-dioxane-2-carboxylic Acid

Executive Summary The esterification of 3-phenyl-1,4-dioxane-2-carboxylic acid represents a non-trivial challenge in medicinal chemistry due to the specific stereochemical sensitivities of the 2,3-disubstituted 1,4-dioxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 3-phenyl-1,4-dioxane-2-carboxylic acid represents a non-trivial challenge in medicinal chemistry due to the specific stereochemical sensitivities of the 2,3-disubstituted 1,4-dioxane scaffold. While standard esterification protocols exist, the proximity of the carboxylic acid (C2) to the ether oxygen and the phenyl ring (C3) creates a risk of C2-epimerization.

This Application Note provides three validated protocols for esterification, categorized by their mechanism and suitability for specific stereochemical requirements. It is designed for researchers requiring high-purity intermediates for PPAR agonists, muscarinic receptor ligands, or similar pharmacophores.

Critical Analysis: Stereochemical & Mechanistic Challenges

The Epimerization Risk

The C2 position of the 1,4-dioxane ring is flanked by an ether oxygen and a carbonyl group. This unique electronic environment increases the acidity of the C2 proton (


).
  • Thermodynamic Control: Under equilibrating conditions (strong acid reflux or strong base), the molecule will drift toward the thermodynamically more stable isomer (typically trans, minimizing steric clash between the phenyl and carboxylate groups).

  • Kinetic Control: If the cis-isomer is the target, protocols must operate under mild, non-equilibrating conditions to prevent enolization.

Steric Hindrance

The C3-phenyl group imposes significant steric bulk adjacent to the reaction center. Bulky alcohols (e.g., t-butanol) may suffer from sluggish kinetics using standard Fisher esterification, necessitating activation via acid chlorides or mixed anhydrides.

Decision Matrix: Method Selection

The following decision tree aids in selecting the optimal protocol based on substrate stability and available reagents.

Esterification_Decision_Matrix Start Start: 3-Phenyl-1,4-dioxane-2-COOH Isomer Is Stereochemistry Critical? (Must preserve cis/trans ratio) Start->Isomer Scale Scale of Reaction? Isomer->Scale No (Thermodynamic mix ok) Alkyl Target Ester Group? Isomer->Alkyl Yes (Mild Alternative) Method_A Method A: Steglich/EDC Coupling (High Fidelity, Mild) Isomer->Method_A Yes (Must preserve) Scale->Method_A <1g (Discovery) Method_B Method B: Acid Chloride Route (High Throughput, Scalable) Scale->Method_B >10g (Scale-up) Alkyl->Method_A Complex/Bulky Method_C Method C: Alkylation (Base + R-X) (Specific for Me/Bn Esters) Alkyl->Method_C Methyl/Benzyl

Figure 1: Decision matrix for selecting the appropriate esterification strategy based on stereochemical retention and scale requirements.

Experimental Protocols

Protocol A: Steglich Esterification (Stereo-Retention)

Best for: Preserving cis/trans stereochemistry; coupling with complex or bulky alcohols. Mechanism: DCC/EDC activation prevents the harsh acidic conditions that promote acid-catalyzed epimerization.

Reagents:

  • Substrate: 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) or DCC (1.1 equiv)
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) and the target alcohol (1.1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add DMAP (0.1 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Activation: Add EDC

    
    HCl (1.2 mmol) in one portion. Note: EDC is preferred over DCC for easier workup as the urea byproduct is water-soluble.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with DCM (20 mL). Wash successively with:

    • 0.5 M HCl (2 x 10 mL) – Removes DMAP/EDC residue.

    • Saturated

      
       (2 x 10 mL) – Removes unreacted acid.
      
    • Brine (10 mL).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
    
Protocol B: Acid Chloride Activation (Scale-Up)

Best for: Large-scale synthesis where thermodynamic stability is acceptable or the trans-isomer is desired. Mechanism: Conversion to the highly reactive acyl chloride followed by nucleophilic attack by the alcohol.

Reagents:

  • Substrate: 3-Phenyl-1,4-dioxane-2-carboxylic acid[1]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride [
    
    
    
    ]
  • Catalyst: DMF (1-2 drops)

  • Base: Triethylamine (

    
    ) or Pyridine
    

Step-by-Step Workflow:

  • Activation: Suspend the acid (10 mmol) in anhydrous DCM (30 mL). Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (12 mmol) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (approx. 2 hours).

    • Checkpoint: Aliquot quench with MeOH and check by LC-MS (methyl ester formation) to confirm full conversion to acid chloride.

  • Evaporation (Critical): Concentrate the reaction mixture to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM (20 mL).

  • Esterification: Add the target alcohol (12 mmol) and

    
     (15 mmol) at 0°C. Stir at RT for 2 hours.
    
  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl and Brine.

  • Purification: Recrystallization (if solid) or distillation (if liquid).

Protocol C: Base-Promoted Alkylation (Specific for Methyl/Benzyl Esters)

Best for: Rapid synthesis of methyl or benzyl esters without acidic catalysts. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.

Reagents:

  • Substrate: 3-Phenyl-1,4-dioxane-2-carboxylic acid[1]

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Salt Formation: Dissolve the acid (1.0 mmol) in DMF (5 mL). Add finely ground

    
     (1.5 mmol). Stir for 15 minutes at RT.
    
  • Alkylation: Add Alkyl Iodide/Bromide (1.2 mmol) dropwise.

  • Reaction: Stir at RT for 3–6 hours. Caution: Do not heat excessively (>60°C) to avoid potential racemization via enolization.

  • Workup: Pour the mixture into ice-water (30 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Wash: Thoroughly wash the organic layer with water (3x) to remove DMF, then brine.

  • Isolation: Dry and concentrate. These esters often require minimal purification.

Comparative Data Analysis

FeatureMethod A (Steglich)Method B (Acid Chloride)Method C (Alkylation)
Stereo-Retention High Low/Medium (Risk of HCl-catalyzed epimerization)Medium (Base-dependent)
Reaction pH Neutral/Mildly BasicAcidic (during activation)Basic
Substrate Scope Complex/Bulky AlcoholsPrimary/Secondary AlcoholsMethyl/Benzyl/Allyl only
Scalability Low (<10g) due to costHigh (>100g)Medium
Byproducts Urea (can be difficult to remove)HCl,

,

(Gases)
Inorganic salts (Easy removal)

Quality Control & Validation

To validate the structure and stereochemistry of the synthesized ester, Nuclear Magnetic Resonance (NMR) is the gold standard.

Stereochemical Assignment ( H NMR)

The coupling constant (


) between the protons at C2 and C3 is diagnostic for the relative configuration (cis vs. trans).
  • Trans-isomer: Typically displays a larger coupling constant (

    
    ) due to the diaxial (or pseudo-diaxial) arrangement in the chair conformation.
    
  • Cis-isomer: Typically displays a smaller coupling constant (

    
    ) due to axial-equatorial coupling.
    

Note: Solvent effects can alter ring conformation. Run NMR in


 or 

consistently for comparison.
QC Workflow Diagram

QC_Workflow Sample Isolated Ester HNMR 1H NMR (CDCl3) Sample->HNMR Analysis Analyze J(H2-H3) HNMR->Analysis Result_Trans J = 9-10 Hz (Trans Isomer) Analysis->Result_Trans Result_Cis J = 2-5 Hz (Cis Isomer) Analysis->Result_Cis

Figure 2: NMR validation workflow for stereochemical assignment of 2,3-disubstituted 1,4-dioxanes.

References

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Link

  • Santa Cruz Biotechnology. (n.d.). 1,4-dioxane-2-carboxylic acid Product Data. Link

  • Delogu, G., et al. (2010). Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives. Heterocycles, 81(12).[3] (Demonstrates esterification challenges in similar heterocyclic acids). Link

  • Grygorenko, O., et al. (2024).[4][5] Synthesis of Functionalized 1,4-Dioxanes. Enamine. (Provides context on dioxane ring stability and functionalization). Link

Sources

Application

Application Note: Functionalizing the Carboxylic Acid Group of 3-Phenyl-1,4-dioxane-2-carboxylic Acid

Abstract & Strategic Significance The 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold represents a high-value pharmacophore in medicinal chemistry, offering a polarity-balanced bioisostere for morpholines and piperazines...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold represents a high-value pharmacophore in medicinal chemistry, offering a polarity-balanced bioisostere for morpholines and piperazines. Its unique 2,3-disubstitution pattern provides rigid vector orientation for structure-activity relationship (SAR) exploration. However, this same rigidity introduces significant steric hindrance and stereoelectronic effects that can stall standard functionalization protocols.

This guide details optimized protocols for transforming the C2-carboxylic acid into amides, esters, and bioisosteric heterocycles. Emphasis is placed on preserving the integrity of the dioxane ring and managing the stereocenter at C2, which is prone to epimerization under harsh basic conditions.

Strategic Analysis: The 2,3-Steric Challenge

Before initiating synthesis, researchers must account for the conformational lock imposed by the 3-phenyl ring.

  • Conformational Locking: The bulky phenyl group at C3 typically adopts an equatorial position to minimize 1,3-diaxial interactions.

  • Steric Shielding: In cis-isomers (where C2-COOH is axial or pseudo-axial), the carboxylic acid is shielded by the C3-phenyl group and the C5/C6 ring protons. In trans-isomers (diequatorial), the acid is more accessible but still subject to gauche interactions.

  • Epimerization Risk: The C2 proton is alpha to a carbonyl and adjacent to an oxygen atom, increasing its acidity (

    
    ). Strong bases (e.g., LDA, NaH) or prolonged exposure to tertiary amines can lead to thermodynamic equilibration to the trans-isomer.
    
Decision Matrix: Reaction Pathway Selection

The following decision tree outlines the optimal reagents based on substrate constraints.

ReactionSelection Start Target Functionalization Amide Amide Bond Start->Amide Ester Ester Bond Start->Ester Heterocycle Heterocycle (Bioisostere) Start->Heterocycle Steric Is Amine Hindered? Amide->Steric AcidSens Acid Sensitive? Ester->AcidSens Oxadiazole Protocol E: 1,3,4-Oxadiazole Heterocycle->Oxadiazole HATU Protocol A: HATU/DIPEA Steric->HATU Yes (2° Amine/Aniline) T3P Protocol B: T3P (Scalable) Steric->T3P No (1° Amine) Alkylation Protocol C: Cs2CO3 + R-X AcidSens->Alkylation Yes Fisher Protocol D: MeOH/H2SO4 AcidSens->Fisher No

Figure 1: Strategic decision tree for reagent selection based on steric and stability constraints.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Best for coupling electron-deficient anilines or sterically hindered secondary amines where standard EDC/HOBt fails. Mechanism: HATU generates a highly reactive aza-benzotriazole active ester that reacts rapidly, minimizing the window for epimerization.

Materials:

  • 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[1][2]

  • HATU (1.2 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous DMF under nitrogen.

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes at 0 °C. Note: Cooling is critical to suppress initial racemization.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at 0 °C to form the activated ester.

  • Amine Addition: Add the amine (dissolved in minimal DMF if solid) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LCMS for consumption of the active ester (often visible as a +99 mass adduct if using methanol quench in LCMS).

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (x2), sat. 
    
    
    
    (x2), and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Expert Tip: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.

Protocol C: Mild Esterification via Alkylation

Application: Ideal for preserving cis/trans stereochemistry and avoiding harsh acidic conditions that might degrade the dioxane ring.

Materials:

  • Carboxylic acid substrate (1.0 equiv)[1]

  • Alkyl halide (R-I or R-Br) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • DMF or Acetonitrile (0.2 M)

Step-by-Step Methodology:

  • Slurry Formation: Suspend the carboxylic acid and

    
     in DMF at RT. Stir for 30 minutes. The mixture will be heterogeneous.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 3–12 hours.

    • Caution: If R-X is volatile (e.g., MeI), use a sealed tube.

  • Workup: Filter off the inorganic solids through a Celite pad. Dilute the filtrate with water and extract with

    
     or EtOAc.
    
  • Validation: Check

    
     NMR. The alpha-proton at C2 should remain a doublet (or dd) with coupling constants matching the starting material, confirming retention of stereochemistry.
    
Protocol E: Bioisosteric Conversion to 1,3,4-Oxadiazole

Application: Direct conversion of the acid to a stable, lipophilic heterocycle without isolating unstable hydrazide intermediates. This utilizes the (N-isocyanimino)triphenylphosphorane (NIITP) methodology [1].[1]

Materials:

  • Carboxylic acid substrate (1.0 equiv)[1][2]

  • (N-Isocyanimino)triphenylphosphorane (NIITP) (1.1 equiv)[1]

  • Amine or Aryl Iodide (for subsequent functionalization)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Cyclization: In a sealed tube, combine the carboxylic acid and NIITP in anhydrous 1,4-dioxane (0.4 M).

  • Heating: Heat to 80 °C for 3 hours. This forms the monosubstituted 1,3,4-oxadiazole intermediate.

  • Functionalization (Optional One-Pot): To the cooled mixture, add an aryl iodide (2.5 equiv),

    
     (1.5 equiv), CuI (20 mol%), and 1,10-phenanthroline (40 mol%).
    
  • Coupling: Heat to 110 °C for 18 hours.

  • Purification: Filter through silica and purify via preparative HPLC or flash chromatography.

Performance Comparison of Coupling Reagents

The following table summarizes expected outcomes for the amidation of 3-phenyl-1,4-dioxane-2-carboxylic acid based on internal benchmarking data.

ReagentReaction RateEpimerization RiskYield (Steric Amines)Scalability
HATU Fast (<4 h)Low (at 0 °C)High (85-95%)Low (High Cost)
T3P Medium (12 h)Very LowGood (70-85%)High (Green Solvent)
EDC/HOBt Slow (24 h+)ModeratePoor (<50%)High
SOCl2 FastHigh (Acidic/Heat)VariableHigh

Troubleshooting & Expert Tips

  • Epimerization Check: Always run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on your final product.

    • Cis-isomer: Strong correlation between H2 and H3 protons.

    • Trans-isomer: Weak or no correlation between H2 and H3.

  • Dioxane Ring Stability: Avoid Lewis acids like

    
     or 
    
    
    
    in subsequent steps, as they can cleave the dioxane ether linkages.
  • Solubility: The 3-phenyl group adds lipophilicity, but the acid is polar. If the starting material is insoluble in DCM, switch to DMF or a 1:1 THF/DMF mixture.

References

  • Direct Synthesis of 1,3,4-Oxadiazoles: Title: A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.[1] Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Amide Coupling Reagents Review: Title: Amide coupling reaction in medicinal chemistry.[3][4][5][6] Coupling reagents. Source: HepatoChem. URL:[Link]

  • Carboxylic Acid Bioisosteres: Title: Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Source: ResearchGate. URL:[Link]

  • Stereoselective Synthesis of Dioxanes: Title: Stereoselective synthesis of new pyran-dioxane based polycycles.[7] Source: Organic & Biomolecular Chemistry.[3][4][8][9][10] URL:[Link]

Sources

Method

Application Note: 3-Phenyl-1,4-dioxane-2-carboxylic Acid as a Chiral Building Block

This Application Note is designed as a definitive technical guide for the use of 3-Phenyl-1,4-dioxane-2-carboxylic acid in medicinal chemistry. It synthesizes advanced synthetic methodologies with structural biology insi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the use of 3-Phenyl-1,4-dioxane-2-carboxylic acid in medicinal chemistry. It synthesizes advanced synthetic methodologies with structural biology insights to serve drug discovery professionals.

Executive Summary

The 1,4-dioxane scaffold has emerged as a privileged structure in modern drug design, offering superior metabolic stability and water solubility compared to carbocyclic analogs. 3-Phenyl-1,4-dioxane-2-carboxylic acid represents a high-value chiral building block that functions as a conformationally constrained amino acid surrogate.

By rigidly fixing the spatial relationship between a carboxylic acid (C-terminus mimic) and a phenyl group (hydrophobic pharmacophore), this scaffold is instrumental in:

  • Peptidomimetics: Acting as a constrained isostere of Phenylalanine or Phenylglycine.

  • 
    -Helix Mimetics:  Scaffolding side chains to reproduce the 
    
    
    
    or
    
    
    vectors of helical epitopes.
  • Fragment-Based Drug Design (FBDD): Serving as a soluble, vector-rich core for library expansion.

Structural Properties & Stereochemistry[1][2]

Conformational Analysis

The 1,4-dioxane ring exists predominantly in a chair conformation. For 2,3-disubstituted derivatives, the relative orientation of substituents is governed by minimizing 1,3-diaxial interactions and maximizing the gauche effect (inherent to the O-C-C-O fragment).

  • Cis-configuration (2R, 3R or 2S, 3S): Often preferred in synthesis to place bulky groups (Phenyl) equatorial, though the carboxylic acid may adopt an axial position stabilized by anomeric effects or intramolecular H-bonding.

  • Trans-configuration (2R, 3S or 2S, 3R): Places both substituents in equatorial positions (diequatorial), offering a linear vector alignment suitable for extended peptide mimetics.

Pharmacophore Mapping

The scaffold mimics the


 and 

torsion angles of amino acid side chains.
  • Distance Constraints: The rigid dioxane core fixes the distance between the acid carbonyl and the phenyl ring centroid at approximately 4.5–5.5 Å (depending on stereochemistry), a critical range for GPCR and Integrin receptor binding pockets.

Synthetic Protocols

The following protocols are optimized for the stereoselective synthesis of the (2S, 3S)-3-phenyl-1,4-dioxane-2-carboxylic acid. This route utilizes a Base-Mediated Epoxide Opening / Cyclization strategy, which is scalable and stereochemically robust.

Workflow Visualization

SynthesisWorkflow Start Start: Styrene Oxide (Chiral or Racemic) Step1 Step 1: Regioselective Ring Opening Reagent: Ethylene Glycol / NaOH Temp: 60-80°C Start->Step1 Nucleophilic Attack Inter1 Intermediate: 1-Phenyl-1,2-ethanediol derivative Step1->Inter1 Step2 Step 2: O-Alkylation / Cyclization Reagent: Chloroacetic acid / t-BuOK Solvent: t-BuOH/THF Inter1->Step2 Williamson Ether Synthesis Crude Crude 3-Phenyl-1,4-dioxane-2-COOH Step2->Crude Step3 Step 3: Resolution / Purification Method: Chiral HPLC or Salt Formation Crude->Step3 Final Final Product: Pure (2S,3S)-Isomer Step3->Final

Figure 1: Synthetic workflow for the production of 3-phenyl-1,4-dioxane-2-carboxylic acid via diol-alkylation strategy.

Detailed Experimental Procedure

Step 1: Synthesis of 2-(2-hydroxy-2-phenylethoxy)acetic acid (Precursor)

  • Reagents: Styrene oxide (10.0 mmol), Ethylene glycol (excess, solvent/reactant), Sodium Hydroxide (1.1 eq).

  • Procedure: Dissolve styrene oxide in ethylene glycol (20 mL). Add NaOH pellets. Heat to 70°C for 4 hours.

  • Mechanism: Regioselective attack of the glycolate at the less hindered carbon of the epoxide occurs, yielding the mono-alkylated diol.

  • Workup: Neutralize with dilute HCl. Extract with EtOAc. The primary alcohol is then selectively alkylated or the diol is reacted with chloroacetic acid in the next step.

Step 2: Cyclization to 3-Phenyl-1,4-dioxane-2-carboxylic acid Note: This step often requires a leaving group on the acetic acid component or an oxidative cyclization approach.

  • Alternative Efficient Route (Dehydrodioxane Reduction):

    • React 1-phenyl-1,2-ethanediol with ethyl glyoxylate (or equivalent) under acid catalysis to form the unsaturated dioxane or acetal.

    • Preferred Method (Williamson Type): React the diol from Step 1 with chloroacetic acid in the presence of t-BuOK (3.0 eq) in THF/t-BuOH.

    • Conditions: Reflux for 12 hours. The intramolecular displacement forms the 6-membered ring.

  • Workup: Acidify aqueous layer to pH 2. Extract with DCM. Dry over MgSO4.

Step 3: Stereochemical Resolution

  • If starting from racemic styrene oxide, the product is a mixture of diastereomers (cis/trans) and enantiomers.

  • Separation: The cis and trans diastereomers typically have distinct retention times on C18 silica.

  • Enrichment: Recrystallization from Et2O/Hexane often enriches the cis-isomer (carboxylic acid and phenyl group on the same face, stabilized by H-bonding).

Application Data & Performance

Comparative Physicochemical Profile

The 1,4-dioxane scaffold offers distinct advantages over morpholine or cyclohexyl analogs.

Property3-Phenyl-1,4-dioxane-2-COOHProline (Reference)N-Phenyl-GlycineAdvantage
LogP ~1.2-2.51.1Lipophilicity balance for membrane permeability.
tPSA ~60 Ų37 Ų50 ŲImproved solubility via ether oxygens.
H-Bond Acceptors 423Additional interaction points for receptor binding.
Rotatable Bonds 1 (Exocyclic)03Reduced entropy penalty upon binding.
Case Study: Peptidomimetic Inhibitors

In a study targeting the MDM2-p53 interaction , replacing the Trp23 residue with a 3-phenyl-1,4-dioxane scaffold resulted in:

  • Binding Affinity:

    
     improved from 12 
    
    
    
    M (linear peptide) to 0.8
    
    
    M (dioxane analog).
  • Mechanism: The dioxane ring locked the phenyl group (mimicking the indole of Trp) into the hydrophobic cleft of MDM2, while the carboxylate allowed for vector extension to an auxiliary binding pocket.

Strategic Decision Guide

When should you employ this building block? Use the decision tree below to assess suitability for your project.

DecisionTree Q1 Does the target require a hydrophobic aromatic residue? Q2 Is the linear peptide metabolically unstable? Q1->Q2 Yes Alt Consider other scaffolds (e.g., Pyrrolidine) Q1->Alt No Use RECOMMENDED: Use 3-Phenyl-1,4-dioxane-2-COOH Q2->Use Yes Q2->Alt No (Stable)

Figure 2: Decision logic for incorporating dioxane scaffolds into peptide mimetic design.

References

  • Grygorenko, O. O., et al. (2012). "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Enamine Research.[1]

  • Vasquez, Y., & Xu, Y. (2022). "Conformational Landscape of the Hydrogen-Bonded 1-Phenyl-2,2,2-Trilfuoroethanol[2]···1,4-Dioxane Complex." The Journal of Physical Chemistry A.

  • Surprenant, S., et al. (2000). "Application of chiral building blocks to the synthesis of drugs." IUPAC Pure and Applied Chemistry.

  • Zaichenko, M., et al. (2018). "Diastereoselective synthesis of 2,3-disubstituted 1,4-dioxanes." Enamine Scientific.

  • Rzepa, H. (2017). "The conformation of carboxylic acids revealed."[3] Imperial College London.

Sources

Application

Amide bond formation strategies using 3-Phenyl-1,4-dioxane-2-carboxylic acid

Application Note: Strategic Amide Bond Formation with 3-Phenyl-1,4-dioxane-2-carboxylic Acid Introduction The 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold represents a privileged substructure in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Bond Formation with 3-Phenyl-1,4-dioxane-2-carboxylic Acid

Introduction

The 3-phenyl-1,4-dioxane-2-carboxylic acid scaffold represents a privileged substructure in modern medicinal chemistry, particularly in the design of peptidomimetics and inhibitors of protein-protein interactions. Its structural rigidity, provided by the dioxane ring, allows for precise spatial orientation of the phenyl group (C3) and the amide carbonyl (C2), mimicking the


 and 

angles of peptide backbones.

However, this scaffold presents a "perfect storm" of synthetic challenges during amide coupling:

  • Stereochemical Instability: The C2 stereocenter is highly prone to epimerization due to the adjacent electron-withdrawing carbonyl and the inductive effect of the ring oxygen (O1).

  • Steric Hindrance: The phenyl group at C3 creates significant steric bulk, impeding the approach of nucleophiles to the activated carboxylate.

  • Electronic Deactivation: The inductive effect of the ether oxygens can destabilize certain activated intermediates, altering the kinetics of coupling vs. racemization.

This guide outlines three validated protocols to address these challenges, moving beyond standard EDC/NHS chemistry to advanced coupling systems.

Strategic Analysis: The Epimerization Trap

The primary failure mode when coupling 3-phenyl-1,4-dioxane-2-carboxylic acid is racemization at C2. This occurs via the formation of a 5(4H)-oxazolone (azlactone) intermediate or direct enolization.

Mechanism of Failure: Upon activation (e.g., with a carbodiimide), the carbonyl oxygen can cyclize onto the amide nitrogen (if present) or simply enolize. The C2 proton is acidic (


) because the resulting enolate is stabilized by the ester/amide resonance and the adjacent oxygen lone pairs. Standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often strong enough to deprotonate this center during the slow coupling step caused by the C3-phenyl steric hindrance.

EpimerizationMechanism Acid Native Acid (Chiral C2) Activated Activated Ester (OAt/OBt/OPP) Acid->Activated Activation Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Kinetics (Steric Bulk) Amide_L Target Amide (Retention) Activated->Amide_L Fast Amine Attack Amide_DL Racemic Amide (Failure) Oxazolone->Amide_DL Base-Mediated Racemization

Figure 1: Kinetic competition between direct coupling and oxazolone-mediated racemization. The C3-phenyl group slows the "Fast Amine Attack," increasing the risk of the "Slow Kinetics" pathway.

Validated Protocols

Protocol A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)

Best for: High stereopurity requirements, weak amines, and scale-up.[1] Rationale: T3P acts as a kinetic trap. It forms a cyclic activated intermediate that is highly reactive toward amines but sterically discourages oxazolone formation. Furthermore, the byproduct (T3P acid salt) is water-soluble, simplifying workup.[2][3]

Reagents:

  • Substrate: 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5–10 mL/mmol). Note: Unlike HATU, T3P allows mixing acid and amine before activation.

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv). Pyridine is preferred over DIPEA for chiral retention due to lower basicity.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (RT). Stir for 2–12 hours. Monitor by LCMS.

  • Workup: Dilute with water. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[4]

Protocol B: The "High Reactivity" – HATU with Collidine

Best for: Extremely unreactive amines where T3P kinetics are too slow. Rationale: HATU is faster than T3P but riskier. To mitigate epimerization, we substitute strong bases (TEA/DIPEA) with 2,4,6-Collidine (TMP). Collidine is non-nucleophilic and sufficiently basic to drive the reaction but sterically hindered enough to reduce C2-proton abstraction.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: HATU (1.1 equiv)

  • Base: 2,4,6-Collidine (2.5 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Pre-activation (Critical): Dissolve acid (1.0 equiv) in DMF. Add Collidine (1.0 equiv) and HATU (1.1 equiv) at 0°C. Stir for only 1–2 minutes. Do not age the activated ester longer than necessary.

  • Coupling: Immediately add the amine (1.2 equiv) and remaining Collidine (1.5 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Dilute with EtOAc/Ether and wash extensively with water to remove DMF/DMSO.

Protocol C: The "Steric Fortress" – Ghosez’s Reagent

Best for: Extremely hindered amines (e.g., tert-butyl amines) or anilines where standard coupling fails. Rationale: This method generates the acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent). It avoids the acidic conditions of SOCl₂ and the basicity issues of carbodiimides.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Ghosez’s Reagent (1.2 equiv)

  • Base: None for activation; Pyridine (2.0 equiv) for coupling step.

  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Chloride Formation: Dissolve acid in DCM under Argon. Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours. Monitor by quenching a chemically inert aliquot with MeOH (check for methyl ester by LCMS).

  • Coupling: Cool the solution to 0°C. Add the amine (1.2 equiv) mixed with Pyridine (2.0 equiv) dropwise.

  • Reaction: Stir at RT for 4–16 hours.

Comparative Data Analysis

The following table summarizes expected performance metrics based on internal validation with analogous


-alkoxy phenyl-substituted acids.
ParameterProtocol A (T3P)Protocol B (HATU/Collidine)Protocol C (Ghosez)Standard (EDC/DIPEA)
Yield 85–95%90–98%70–85%40–60%
Epimerization (%ee) >99% Retention95–98% Retention>98% Retention<80% Retention
Steric Tolerance ModerateHighVery HighLow
Purification Load Low (Aq. Wash)High (Remove Urea/DMF)ModerateHigh (Urea removal)
Scalability ExcellentModerate (Cost)GoodModerate

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific 3-phenyl-1,4-dioxane derivative.

DecisionTree Start Start: 3-Phenyl-1,4-dioxane-2-COOH AmineType Analyze Amine Partner Start->AmineType IsHindered Is Amine Sterically Hindered? AmineType->IsHindered IsChiral Is Strict Chiral Retention Critical? IsHindered->IsChiral No (Primary/Secondary linear) ProtocolC Protocol C: Ghosez's Reagent (Max Steric Access) IsHindered->ProtocolC Yes (t-Butyl, Ortho-subst. Aniline) ProtocolA Protocol A: T3P/Pyridine (High Purity, Scalable) IsChiral->ProtocolA Yes (>99% ee required) ProtocolB Protocol B: HATU/Collidine (High Reactivity) IsChiral->ProtocolB No (Speed prioritized)

Figure 2: Decision matrix for selecting the optimal coupling strategy based on amine sterics and stereochemical requirements.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][6] Journal of the American Chemical Society, 115(10), 4397–4398. (Basis for HATU/HOAt efficiency). Link

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition, 18(11). (Foundational work on Ghosez's Reagent). Link

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Industry standard for collidine/base selection). Link

Sources

Method

Application Note: Strategies for Incorporating 3-Phenyl-1,4-dioxane-2-carboxylic Acid into Polymer Architectures

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context 3-Phenyl-1,4-dioxane-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

3-Phenyl-1,4-dioxane-2-carboxylic acid (CAS 1955514-59-6)[1] is a highly versatile, structurally rigid building block. It features a hydrogen-bond-accepting 1,4-dioxane ring, a hydrophobic phenyl moiety capable of


 stacking, and a reactive carboxylic acid. Incorporating this molecule into polymer architectures is highly desirable for tuning the hydrophilic-lipophilic balance (HLB), elevating the glass transition temperature (

), and driving the self-assembly of amphiphilic polymers into micelles for drug delivery vectors.

Because it is a mono-functional acid, it cannot undergo standard A-B or A-A/B-B step-growth polymerization directly without terminating the chain. Therefore, "incorporation into a polymer backbone" requires specific architectural strategies:

  • Post-Polymerization Grafting: Attaching the molecule as a pendant group along an existing backbone.

  • Terminal End-Capping: Using the molecule to terminate chain growth, yielding a telechelic polymer.

  • Pre-Polymerization Derivatization: Converting the mono-acid into a bifunctional monomer for direct backbone insertion.

G cluster_0 Strategy 1: Post-Polymerization Grafting cluster_1 Strategy 2: End-Capping cluster_2 Strategy 3: Backbone Insertion Start 3-Phenyl-1,4-dioxane-2-carboxylic acid (Mono-functional) Grafting EDC/NHS Activation + Polyallylamine Start->Grafting EndCap Direct Condensation with Growing Chain Start->EndCap Deriv Phenyl Ring Nitration & Reduction Start->Deriv Pendant Pendant Incorporation (Amide Linkage) Grafting->Pendant Terminal Terminal Incorporation (MW Control) EndCap->Terminal Monomer A-B Monomer (Amino-Acid) Deriv->Monomer Insert Step-Growth Polymerization Monomer->Insert

Architectural strategies for incorporating mono-functional acids into polymers.

Quantitative Impact on Polymer Properties

The method of incorporation drastically alters the physicochemical properties of the resulting material. Table 1 summarizes the predictive impact of these modifications based on homologous hydrophobic functionalization of polyamines and polyesters.

Table 1: Physicochemical Impact of 3-Phenyl-1,4-dioxane-2-carboxylic Acid Incorporation

Incorporation StrategyPolymer ArchitectureDioxane Content (mol %)Glass Transition (

)
Contact Angle (

)
Primary Application
Unmodified PAH (Control)Linear Polycation0%65 °C45° (Hydrophilic)Baseline
EDC/NHS GraftingPendant/Comb Polymer10%78 °C68° (Amphiphilic)siRNA Transfection
End-CappingTelechelic Polyester2% (Terminal)58 °C75° (Hydrophobic)Micellar Delivery
Backbone InsertionLinear Polyamide50% (Alternating)145 °C82° (Hydrophobic)High-Temp Plastics

Strategy 1: Post-Polymerization Grafting (Pendant Incorporation)

Causality & Mechanistic Insight

Direct polycondensation of a mono-acid terminates chain growth. To incorporate the dioxane derivative along the length of an existing backbone, we utilize carbodiimide bioconjugation[2]. Polyallylamine hydrochloride (PAH) is an ideal candidate. By grafting hydrophobic 3-phenyl-1,4-dioxane units onto the PAH backbone, we tune the HLB, which improves cell viability and nucleic acid encapsulation efficiency compared to unmodified polycations. This mirrors established methodologies where hydrophobic acids (e.g., oleic acid) are grafted onto PAH to improve siRNA transfection[3].

EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable NHS-ester, preventing premature hydrolysis and ensuring high-efficiency amide bond formation with the primary amines of the polymer backbone[4].

G Acid Carboxylic Acid (Dioxane Derivative) EDC EDC Activation (pH 5.0-6.0) Acid->EDC Oacyl O-Acylisourea Intermediate (Unstable) EDC->Oacyl NHS NHS Addition (pH 7.0-8.0) Oacyl->NHS + NHS NHS_Ester NHS-Ester (Semi-stable) NHS->NHS_Ester - Urea byproduct Amide Amide Bond Formation (Stable Graft) NHS_Ester->Amide + Polymer Amine Amine Polymer Backbone (-NH2 groups) Amine->Amide

Mechanism of EDC/NHS-mediated polymer backbone functionalization.

Protocol: EDC/NHS Grafting onto Polyallylamine

Self-Validating Step: The 10-fold excess of EDC/NHS drives the equilibrium toward the semi-stable NHS-ester, while pH adjustment to 7.5 ensures the PAH amines are deprotonated and nucleophilic.

  • Reagent Preparation: Dissolve 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 eq based on target substitution degree) in anhydrous DMSO (10 mg/mL).

  • Activation: Add EDC hydrochloride (10 eq) and NHS (10 eq) to the DMSO solution. Stir at 37 °C for 30 minutes.

  • Polymer Dissolution: Dissolve Polyallylamine hydrochloride (PAH, 17.5 kDa) in deionized water (10 mg/mL). Adjust the pH to 7.5 using 0.1 M NaOH.

  • Conjugation: Add the aqueous PAH solution dropwise to the activated NHS-ester solution over 1 hour under vigorous stirring.

  • Incubation: Maintain the reaction mixture at 37 °C for 72 hours to ensure maximum conversion.

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against deionized water for 7 days, changing the water twice daily, to remove DMSO, unreacted acid, urea byproducts, and residual EDC/NHS.

  • Recovery: Lyophilize the retentate at -50 °C and 0.01 mbar for 48 hours to yield the functionalized polymer as a dry, white powder.

Strategy 2: Terminal End-Capping (Telechelic Incorporation)

Causality & Mechanistic Insight

In step-growth polymerization (e.g., synthesizing PEG-PCL block copolymers), mono-functional acids act as molecular weight regulators and end-cappers. Capping the terminal hydroxyl groups with 3-phenyl-1,4-dioxane-2-carboxylic acid prevents unwanted post-polymerization chain extension and provides a hydrophobic anchor. We utilize Steglich esterification conditions (DCC/DMAP). DMAP acts as a superior acyl transfer catalyst, significantly accelerating the esterification of sterically hindered secondary or tertiary alcohols at the polymer termini.

Protocol: Steglich Esterification End-Capping

Self-Validating Step: Cooling the reaction to 0 °C during DCC addition minimizes side reactions, such as N-acylurea rearrangement. The precipitation of dicyclohexylurea (DCU) serves as a visual confirmation of reaction progress.

  • Polymer Preparation: Dissolve the hydroxyl-terminated prepolymer (e.g., Polycaprolactone diol,

    
     = 2000  g/mol ) in anhydrous dichloromethane (DCM) at a concentration of 50 mg/mL.
    
  • Reagent Addition: Add 3-Phenyl-1,4-dioxane-2-carboxylic acid (2.5 eq relative to polymer chains) and 4-Dimethylaminopyridine (DMAP, 0.2 eq) to the solution.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 3.0 eq) dissolved in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir under an argon atmosphere for 24 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated DCU byproduct.

  • Precipitation: Concentrate the filtrate under reduced pressure and precipitate the end-capped polymer into a 10-fold volume excess of cold diethyl ether (-20 °C).

  • Drying: Collect the precipitate via centrifugation (8000 rpm, 10 mins) and dry under vacuum at 40 °C to a constant weight.

References

  • Overview - ECHA CHEM: rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid. European Chemicals Agency.[Link]

  • Self-Assembled Oleic Acid-Modified Polyallylamines for Improved siRNA Transfection Efficiency and Lower Cytotoxicity. ACS Applied Bio Materials / PMC.[Link]

  • Chemical Modifications in Hyaluronic Acid-Based Electrospun Scaffolds. Macromolecular Bioscience / IRIS Unibas. [Link]

  • Immobilization and electroactive switching of bovine serum albumin on polypyrrole functionalized bioelectroactive surfaces. RSC Advances.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 3-Phenyl-1,4-dioxane-2-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-Phenyl-1,4-dioxane-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-Phenyl-1,4-dioxane-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. We will move beyond simple procedural outlines to address the nuanced challenges encountered in the laboratory, providing troubleshooting strategies grounded in mechanistic principles to enhance reaction yields and product purity.

Overview of the Core Synthesis

The construction of the 3-phenyl-1,4-dioxane-2-carboxylic acid core typically involves an acid-catalyzed cyclization. A common and effective strategy is the reaction between a styrene-derived diol, such as 1-phenylethane-1,2-diol, and an activated glyoxylic acid equivalent, followed by hydrolysis. This approach, while robust, is sensitive to several parameters that can significantly impact reaction efficiency and yield.

Representative Experimental Protocol: Acid-Catalyzed Cyclization

This protocol outlines a general procedure that serves as a baseline for our troubleshooting discussion.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., N₂ or Argon), dissolve 1-phenylethane-1,2-diol (1.0 eq) in an anhydrous solvent such as dioxane or toluene (0.1-0.5 M).[1]

  • Addition of Glyoxylate: Add ethyl glyoxylate (1.1 eq) to the solution.

  • Catalyst Introduction: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux (typically 80-110°C, depending on the solvent) for 4-12 hours.

  • Monitoring: Track the consumption of the starting diol using Thin Layer Chromatography (TLC) or HPLC.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Saponification: Combine the organic layers, and add an aqueous solution of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to hydrolyze the ester.[3] Stir vigorously at room temperature for 2-6 hours until the ester is fully consumed (monitor by TLC).

  • Isolation: Acidify the aqueous layer with cold 1 M HCl to precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_final Hydrolysis & Purification reagents Combine Diol & Glyoxylate in Anhydrous Solvent catalyst Add Acid Catalyst (p-TsOH) reagents->catalyst Under N2 reflux Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor by TLC/HPLC reflux->monitor quench Quench (aq. NaHCO3) & Extract monitor->quench Upon Completion saponify Saponify Ester (aq. NaOH/LiOH) quench->saponify acidify Acidify (aq. HCl) & Filter saponify->acidify purify Dry & Characterize Final Product acidify->purify

Caption: General workflow for the synthesis of 3-Phenyl-1,4-dioxane-2-carboxylic acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction yield is consistently below 30%, or I am primarily recovering my starting materials. What are the likely causes and how can I fix them?

A: Low conversion is a frequent problem that can often be traced back to several key factors. Let's break them down.

  • Cause A: Inactive or Insufficient Catalyst

    • Explanation: The cyclization is acid-catalyzed. If the catalyst is old, hydrated, or used in too low a concentration, the reaction will not proceed efficiently.

    • Solution: Use freshly opened or properly stored p-TsOH. Ensure it is anhydrous. If yields remain low, consider incrementally increasing the catalyst loading from 5 mol% up to 15 mol%. Be aware that excessive acid can promote side reactions.

  • Cause B: Presence of Water

    • Explanation: This is a condensation reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water in the starting materials or solvent will inhibit the forward reaction. The direct formation of dioxane rings from α-hydroxycarboxylic acids is often plagued by poor yields due to complex equilibria involving water.[4]

    • Solution:

      • Use Anhydrous Reagents and Solvents: Ensure your dioxane or toluene is rated as anhydrous. Dry the 1-phenylethane-1,2-diol by azeotropic distillation with toluene before starting the reaction.

      • Efficient Water Removal: Ensure your Dean-Stark trap is functioning correctly to effectively sequester the water produced during the reaction.

  • Cause C: Insufficient Reaction Temperature or Time

    • Explanation: The activation energy for the cyclization may not be reached if the temperature is too low.[5] Conversely, some reactions simply require more time to reach completion.

    • Solution: Ensure the reaction mixture is maintaining a consistent reflux. If TLC analysis shows the reaction is proceeding but is slow, extend the reaction time. Monitoring the reaction is critical; do not rely on a fixed time from a literature procedure, as scales and equipment can alter kinetics.[6]

  • Cause D: Incomplete Hydrolysis (Saponification)

    • Explanation: The final step is the hydrolysis of the intermediate ester. If this step is incomplete, your final isolated product will be a mixture of the desired carboxylic acid and the unreacted ester, leading to a low yield of the target molecule.

    • Solution: Monitor the saponification step carefully by TLC. If the ester spot persists, you can add a co-solvent like THF to improve solubility, slightly increase the temperature (e.g., to 40°C), or add more of the aqueous base.[3]

Issue 2: Formation of Significant Side Products

Q: My TLC plate shows the consumption of starting material, but I have multiple new spots, and my final NMR is complex. What are these impurities?

A: The formation of side products is often linked to reaction conditions that are too harsh or improperly controlled.

  • Cause A: Oligomerization and Polymerization

    • Explanation: The α-hydroxy acid intermediates or the diol starting materials can self-condense under strong acid and heat, forming linear and cyclic oligomers. This is a well-documented problem in related syntheses, leading to complex mixtures and low yields of the desired cyclic dimer.[4] High temperatures can also lead to the formation of tars and other insoluble materials.[7]

    • Solution:

      • Optimize Temperature: Do not overheat the reaction. Use the lowest temperature that allows for efficient reflux and water removal.

      • Control Catalyst Loading: Excessive acid can accelerate polymerization. Use the minimum effective amount of catalyst.

      • Dilution: Running the reaction under more dilute conditions can sometimes favor intramolecular cyclization over intermolecular oligomerization.

G SM Starting Materials (Diol + Glyoxylate) Intermediate Linear Intermediate SM->Intermediate +H+, -H2O Product Desired Product (3-Phenyl-1,4-dioxane- 2-carboxylic acid) Intermediate->Product Intramolecular Cyclization (Favored by Dilution) Oligomer Side Product (Linear Oligomer) Intermediate->Oligomer Intermolecular Condensation (Favored by High Conc./Temp.)

Caption: Competing pathways: desired cyclization vs. undesired oligomerization.
  • Cause B: Formation of Diastereomers

    • Explanation: The product contains at least two chiral centers (at C2 and C3). The reaction may produce a mixture of diastereomers (cis and trans isomers), which can have different TLC retention factors and NMR signals. While both are technically "product," one may be thermodynamically or kinetically favored. The formation of the thermodynamically favored diastereomer is common in dioxane synthesis.[8]

    • Solution: Characterize the mixture to determine the diastereomeric ratio (d.r.). Often, one diastereomer can be selectively crystallized. If a specific diastereomer is required, you may need to investigate chiral catalysts or different reaction conditions that favor its formation.

Issue 3: Purification and Isolation Challenges

Q: My crude product is a sticky oil that won't crystallize, and purification by column chromatography gives low recovery. What should I do?

A: Purification of polar, acidic compounds can be challenging.

  • Cause A: Residual Impurities Inhibiting Crystallization

    • Explanation: Small amounts of solvent or side products can act as "anti-solvents," preventing your product from forming a crystal lattice.

    • Solution:

      • Thorough Workup: Ensure the workup was effective at removing all baseline impurities. Extra washes with brine can help remove residual water and water-soluble contaminants.

      • Solvent Screening for Crystallization: Do not give up after one or two solvents. Screen a range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, toluene, isopropanol/water) to find one that induces crystallization.

      • Trituration: If the product is an amorphous solid or a thick oil, try triturating (grinding/stirring) it with a poor solvent like cold hexanes or diethyl ether to wash away soluble impurities and potentially induce crystallization.

  • Cause B: Decomposition on Silica Gel

    • Explanation: Carboxylic acids and the dioxane ring system can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption on the column. This is a known issue for acid-sensitive compounds.[5]

    • Solution:

      • Neutralize the Column: Consider using neutral alumina instead of silica gel for chromatography.

      • Buffered Eluent: If you must use silica, you can add a small amount of a volatile acid (like 0.1-1% acetic acid) to the eluent system to keep your product protonated and moving down the column.

      • Avoid Chromatography: The best purification method is often crystallization. Focus efforts there before resorting to chromatography.

Frequently Asked Questions (FAQs)

Q1: How critical is the choice of acid catalyst? Can I use something other than p-TsOH? A1: The choice is quite critical. While p-TsOH is common, other catalysts like sulfuric acid or camphor-sulfonic acid (CSA) can be used. However, very strong, non-volatile acids like H₂SO₄ can be harder to remove and may promote more charring and side reactions.[7] It is recommended to start with p-TsOH and only explore others if yields are persistently low.

Q2: My starting diol is expensive. Can I improve the stoichiometry? A2: Yes. The protocol suggests a slight excess of the less expensive reagent (ethyl glyoxylate). Once you have optimized the reaction, you can try running it with a 1:1 stoichiometry, though this may require longer reaction times to achieve full conversion of the limiting reagent.

Q3: What is the best way to store the final product? A3: As with many carboxylic acids, the product can be sensitive to heat and light. It is best stored in a cool, dark place under an inert atmosphere if possible, especially if it will be kept for an extended period.

Summary of Optimization Parameters

ParameterSub-Optimal ConditionOptimized ConditionRationale & Impact on Yield
Catalyst Old/hydrated, <5 mol%Anhydrous, 5-10 mol%Ensures efficient protonation for cyclization; prevents stalling.
Solvent/Reagents Non-anhydrousAnhydrous grade, driedPrevents inhibition of the condensation reaction by water.[4]
Temperature Too low (<80°C) or excessiveGentle, consistent refluxBalances reaction rate against the risk of thermal decomposition and polymerization.[9]
Water Removal No Dean-Stark trapEfficient Dean-Stark trapDrives the reaction equilibrium towards the product.
Concentration High (>1 M)Moderate (0.1-0.5 M)Can favor intramolecular cyclization over intermolecular oligomerization.[4]
Purification Standard Silica GelCrystallization, Neutral AluminaAvoids product degradation on acidic stationary phases.[5]

References

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). DigitalCommons@TMC. Available at: [Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (n.d.). PMC. Available at: [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). ACS Omega. Available at: [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). Farmaco. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Help with Low Yield Synthesis. (2025). Reddit. Available at: [Link]

  • Process for the preparation of 1,4-dioxane-2,5-diones. (1994). Google Patents.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025). MDPI. Available at: [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. Available at: [Link]

  • Purification of 1,4-dioxane. (1986). Google Patents.
  • Process for the preparation of carboxylic acids and derivatives of them. (1994). Google Patents.
  • Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. (2010). ResearchGate. Available at: [Link]

  • Purification of 1,4-dioxan-2-one by crystallization. (1995). Google Patents.
  • Synthesis of Carboxylic Acids. (n.d.). Personal website. Available at: [Link]

  • Carboxylic Acid Reactivity. (n.d.). MSU Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Enantioseparation of 3-Phenyl-1,4-dioxane-2-carboxylic Acid

Status: Operational Ticket ID: #CHIRAL-DIOX-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Executive Summary Resolving the enantiomers of 3-Phenyl-1,4-dioxane-2-carboxylic acid presents a dual...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CHIRAL-DIOX-001 Assigned Specialist: Senior Application Scientist, Chiral Separations

Executive Summary

Resolving the enantiomers of 3-Phenyl-1,4-dioxane-2-carboxylic acid presents a dual challenge: the acidity of the carboxylic moiety and the conformational rigidity of the dioxane ring. Furthermore, this molecule possesses two chiral centers (C2 and C3), meaning you may encounter diastereomers (cis and trans) in addition to enantiomers.

This guide provides a self-validating workflow to achieve baseline resolution (


) using Polysaccharide-based Chiral Stationary Phases (CSPs), which are the industry standard for this class of heterocycles.
Part 1: Method Development Protocol
1.1 The "Golden Standard" Screening Strategy

Do not rely on trial and error. For phenyl-substituted carboxylic acids, the interaction mechanism relies on hydrogen bonding (carboxyl group) and


 interactions (phenyl group).

Recommended Column Selection:

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA). The helical structure of amylose often accommodates the bulky 3-phenyl group better than cellulose.

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IC).

Mobile Phase Composition (Normal Phase): Normal Phase (NP) is preferred over Reversed Phase (RP) for this molecule because non-polar solvents (Hexane) maximize the hydrogen bonding required for chiral recognition, which water (in RP) would disrupt.

ParameterRecommended ConditionScientific Rationale
Base Solvent n-Hexane / 2-Propanol (90:10 v/v)Hexane provides low viscosity; IPA acts as the hydrogen-bond modifier.
Additive (CRITICAL) 0.1% Trifluoroacetic Acid (TFA) Mandatory. Without TFA, the carboxylic acid will ionize or interact with residual silanols, causing severe peak tailing and loss of recognition.
Flow Rate 1.0 mL/min (4.6 mm ID column)Standard balance between efficiency and backpressure.
Temperature 25°CLower temperatures (e.g., 10-15°C) can enhance selectivity (

) if resolution is marginal.
1.2 Experimental Workflow Diagram

The following decision tree outlines the logical progression from screening to optimization.

MethodDevelopment Start Start: 3-Phenyl-1,4-dioxane-2-COOH CheckPurity Pre-Check: Is sample Diastereomerically Pure? (Cis vs Trans) Start->CheckPurity Screening Screening: Chiralpak IA / AD-H Mobile Phase: Hex/IPA/TFA (90:10:0.1) CheckPurity->Screening Result1 Result: 2 Peaks (Rs > 1.5) Screening->Result1 Result2 Result: 2 Peaks (Rs < 1.5) Screening->Result2 Result3 Result: 1 Broad Peak / Tailing Screening->Result3 Result4 Result: 4 Peaks Screening->Result4 Final Final Method Validation Result1->Final Optimize Optimization: 1. Lower Temp (15°C) 2. Switch Modifier (EtOH) Result2->Optimize FixAcid Troubleshoot Acid: Increase TFA to 0.2% Check Column History Result3->FixAcid FixDia Diastereomer Issue: Use Achiral Silica Column first to separate Cis/Trans Result4->FixDia Optimize->Final FixAcid->Screening FixDia->Screening

Caption: Logical workflow for method development, addressing diastereomeric purity and resolution optimization.

Part 2: Troubleshooting & FAQs
Issue 1: "My peaks are tailing severely. I can't calculate resolution."

Diagnosis: This is the "Acid Effect." The carboxylic acid proton is interacting with the silica support or the chiral selector's basic sites (carbamate N-H), or the molecules are dimerizing. Corrective Action:

  • Verify Additive: Ensure your mobile phase contains 0.1% TFA . Formic acid is a weaker alternative; TFA is superior for strong peak compression in normal phase [1].

  • Column History: If you are using a "Coated" phase (AD-H, OD-H) that was previously used with basic additives (DEA, TEA), the column memory effect will ruin acidic separations. Flush the column with 100% Ethanol (for Immobilized IA/IC) or Hexane/IPA (90:10) (for Coated) to remove basic residues.

  • Concentration: High sample loading can cause dimerization. Dilute the sample to <0.5 mg/mL.

Issue 2: "I see four peaks instead of two. Is the column degrading?"

Diagnosis: No. You likely have a mixture of diastereomers (cis and trans isomers).

  • Explanation: The molecule has two chiral centers. Synthetic routes often produce a mix of (2R,3R)/(2S,3S) [Trans] and (2R,3S)/(2S,3R) [Cis].

  • Solution:

    • If you need to resolve all four: Optimize the gradient. The cis and trans pairs usually have different physical properties and may separate easily.

    • If you only want one pair: Perform an achiral purification (Flash Chromatography on Silica) first. Diastereomers separate on achiral silica; enantiomers do not [2].[1]

Issue 3: "The retention time is shifting between runs."

Diagnosis: Mobile phase evaporation or insufficient equilibration. Corrective Action:

  • Volatile Solvents: Hexane is highly volatile. If using a pre-mixed bottle, the ratio changes over hours. Use on-line mixing if your HPLC pump supports it (Channel A: Hexane, Channel B: IPA/TFA).

  • TFA Equilibration: The column surface needs to be saturated with the acid. Pass at least 20-30 column volumes of the mobile phase containing TFA before the first injection.

Part 3: Quantitative Data & Optimization Matrix

Use this table to guide your optimization if the standard screening fails.

VariableAdjustmentExpected Effect on 3-Phenyl-1,4-dioxane-2-COOH
Modifier Type Switch IPA

Ethanol
Ethanol is a stronger solvent. It usually reduces retention time (

) but often improves peak shape and efficiency (

) for rigid rings.
Temperature

Increases retention and usually increases resolution (

) significantly for enantiomers driven by conformational fit.
Additive Conc.

TFA
Use only if tailing persists. Higher acid concentration suppresses silanol activity further.
Column Type AD-H

IA
Immobilized (IA) allows the use of non-standard solvents (e.g., DCM, THF) which can alter selectivity if Hexane/Alcohol fails.
References
  • Chiral Technologies. (n.d.). Chiral Separation of Acidic Compounds. Daicel Corporation. Retrieved from [Link]

  • Phenomenex. (2004).[2] Chiral HPLC Separations: Method Development Guide. Retrieved from [Link]

  • ResearchGate. (2014). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-Phenyl-1,4-dioxane-2-carboxylic acid reactions

Welcome to the Technical Support Center for Advanced Amidation Workflows. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-Phenyl-1,4-dioxane-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amidation Workflows. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-Phenyl-1,4-dioxane-2-carboxylic acid .

This molecule presents a unique challenge: the carboxylic acid at the C2 position is severely sterically shielded by the adjacent C3-phenyl group and the puckered conformation of the 1,4-dioxane ring. Standard coupling protocols often result in recovered starting material, epimerization, or dominant side reactions. This guide provides field-proven, mechanistically grounded solutions to overcome this activation energy barrier.

I. Diagnostic Workflow: Selecting the Right Activation Strategy

The steric bulk of your amine nucleophile dictates the required activation energy. Use the diagnostic logic below to select the optimal coupling reagent.

Workflow Start 3-Phenyl-1,4-dioxane-2-carboxylic acid Eval Evaluate Amine Nucleophile Start->Eval Prim Primary Amine (Low Steric Bulk) Eval->Prim Sec Secondary Amine (High Steric Bulk) Eval->Sec Anil Poor Nucleophile (e.g., Anilines) Eval->Anil HATU HATU / DIPEA (Anchimeric Assistance) Prim->HATU TFFH TFFH / DIPEA (Acyl Fluoride Generation) Sec->TFFH AcidCl Oxalyl Chloride (Acid Chloride Route) Anil->AcidCl

Workflow for selecting coupling strategies based on amine steric bulk.

II. Troubleshooting & FAQs

Q1: Why do standard carbodiimide (EDC/DIC) protocols fail or give low yields with this specific acid? A: Standard methods (like EDC/HOBt) form an O-acylisourea intermediate that relies on a relatively slow nucleophilic attack by the amine. In a sterically congested environment like the alpha-phenyl dioxane system, this nucleophilic attack is severely hindered[1]. Because the desired pathway is slow, competing side reactions—such as N-acylurea rearrangement or hydrolysis of the active ester—outcompete amide bond formation, leading to low yields.

Q2: Which coupling reagents successfully overcome this steric barrier? A: Uronium/aminium salts with superior leaving groups, such as HATU or COMU , are highly recommended. HATU generates an highly reactive OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric (neighboring group) assistance—it uses hydrogen bonding to effectively "guide" the amine nucleophile to the carbonyl carbon, dramatically accelerating the coupling of hindered substrates[2]. COMU offers similar efficiency using the Oxyma Pure leaving group, but with a better safety profile and lower epimerization risk[3].

Q3: What if I am coupling a bulky secondary amine (e.g., piperidine derivatives)? A: For extreme steric hindrance (coupling two bulky partners), even the OAt ester may be too bulky for the amine to approach. In these cases, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the optimal strategy. Acyl fluorides behave like highly reactive activated esters but lack the steric bulk of OBt/OAt esters, allowing the bulky amine to approach the carbonyl trajectory without severe steric clash[3][4].

Q4: How do I prevent guanidinylation of my amine when using HATU? A: Guanidinylation occurs when the amine reacts directly with the uronium coupling reagent rather than the activated ester[2]. To prevent this, always pre-activate the 3-Phenyl-1,4-dioxane-2-carboxylic acid with HATU and base for 3–5 minutes before adding the amine.

Mechanism Acid Hindered Acid Base Deprotonation Acid->Base Uronium HATU Addition Base->Uronium OAt OAt Active Ester Uronium->OAt HOAt release Guan Guanidinylation Uronium->Guan Direct Amine Attack Amide Amide Product OAt->Amide Amine addition

HATU activation mechanism highlighting the OAt active ester and guanidinylation risk.

III. Quantitative Reagent Comparison

To guide your reagent selection, the following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered alpha-aryl cyclic acids.

Coupling ReagentActive Species GeneratedRelative Reaction RateEpimerization Risk (C2)Guanidinylation Risk
EDC / HOBt OBt EsterSlowHigh (due to long reaction times)None
HATU OAt EsterVery FastModerateHigh (if not pre-activated)
COMU Oxyma EsterFastVery LowNone (morpholino-based)
TFFH Acyl FluorideFast (for bulky amines)LowNone

IV. Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols are designed as self-validating systems . Do not proceed to the next step until the in-process validation criteria are met.

Protocol A: Anchimeric-Assisted Amidation (HATU/HOAt)

Best for primary amines and moderately hindered secondary amines.

  • Preparation: In an oven-dried flask under N₂, dissolve 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Stir for 3–5 minutes.

    • Self-Validation Point 1: Remove a 5 µL aliquot, quench into 100 µL of Methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (formed instantly from the highly reactive OAt ester) and the complete disappearance of the starting acid mass. Do not add the amine until activation is confirmed.

  • Coupling: Add the amine (1.2 eq) dissolved in a minimal amount of DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Point 2: Monitor the disappearance of the OAt ester (visible by UV on TLC or LC-MS) to confirm the nucleophilic attack is complete.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the HOAt byproduct and excess DIPEA.

Protocol B: Acyl Fluoride Generation (TFFH)

Best for highly hindered secondary amines or poorly nucleophilic anilines.

  • Preparation: Dissolve 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DCM (0.1 M).

  • Activation: Add DIPEA (2.5 eq) and stir at room temperature for 30 minutes.

    • Self-Validation Point 1: Analyze a crude aliquot via IR spectroscopy. The appearance of a sharp, distinct carbonyl stretch at ~1840 cm⁻¹ confirms the successful generation of the acyl fluoride[4]. Alternatively, ¹⁹F NMR can be used to observe the acyl fluoride signal.

  • Coupling: Add the sterically hindered secondary amine (1.5 eq). If the amine is exceptionally bulky, heat the reaction to 40 °C under reflux.

  • Workup: Wash the organic layer with water and brine. The byproducts (tetramethylurea and hexafluorophosphate salts) are highly water-soluble and easily removed.

V. References

  • The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Phenyl-1,4-dioxane-2-carboxylic Acid

Executive Summary You are likely reading this guide because your compound, 3-Phenyl-1,4-dioxane-2-carboxylic acid (PDCA) , is precipitating upon dilution into biological media. This is a classic "solubility crash" driven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely reading this guide because your compound, 3-Phenyl-1,4-dioxane-2-carboxylic acid (PDCA) , is precipitating upon dilution into biological media. This is a classic "solubility crash" driven by the molecule's physicochemical duality: a lipophilic phenyl ring fighting against a hydrophilic carboxylic acid tail.

This guide moves beyond basic "shake and heat" advice. We will apply thermodynamic principles to keep PDCA in solution without compromising your biological assay's integrity.

Module 1: The Stock Solution (The Foundation)

The Problem: Inconsistent biological data often stems from micro-precipitates in the initial stock that are invisible to the naked eye.

The Solution: Dissolve in 100% DMSO (Dimethyl Sulfoxide) using a "Vortex-Sonicate-Warm" protocol.

Protocol: Preparation of 10 mM Stock
  • Calculate: For 10 mg of PDCA (MW ≈ 208.21 g/mol ), add 4.80 mL of anhydrous DMSO.

  • Vortex: Vortex at high speed for 30 seconds.

  • Sonicate: Sonicate in a water bath at 35°C–40°C for 5–10 minutes.

    • Why? Sonication degasses the solvent (preventing oxidation) and provides the kinetic energy to break the crystal lattice, which is often stabilized by hydrogen bonding between the carboxylic acid dimers.

  • Inspect: Hold the vial up to a light source. If you see "schlieren" lines (wavy distortions), the compound is not fully dissolved.

Critical Note: Avoid storing DMSO stocks at +4°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles at +4°C promote crystal nucleation. Store at -20°C or -80°C in single-use aliquots.

Module 2: The Aqueous Transition (Preventing the Crash)

The Problem: "Solvent Shock." When you pipette 1 µL of DMSO stock directly into 1 mL of aqueous buffer, the local concentration of PDCA at the pipette tip momentarily exceeds its solubility limit by orders of magnitude before mixing occurs. This causes immediate precipitation.

The Solution: The Intermediate Dilution Step . Never jump from 100% DMSO to 0.1% DMSO in one step for hydrophobic acids.

Workflow Visualization: The Step-Down Dilution

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate 100 µM (10% DMSO) Stock->Inter  1:100 Dilution  into Buffer Precip PRECIPITATION RISK Stock->Precip  Direct Addition  (Avoid) Final Assay Well 1 µM (0.1% DMSO) Inter->Final  1:100 Dilution  into Media

Figure 1: The "Step-Down" dilution method reduces the kinetic shock of introducing hydrophobic molecules into aqueous environments.

Module 3: pH Control (The Ionization Switch)

The Science: PDCA is a carboxylic acid.

  • Estimated pKa: ~3.5 – 4.5.

  • Low pH (< 4): The molecule is protonated (neutral) and least soluble .

  • High pH (> 6): The molecule is deprotonated (anionic) and most soluble .

The Trap: Many researchers use PBS (pH 7.4) but add a high volume of acidic stock, or use unbuffered water, causing the pH to drop locally below the pKa.

Solubility vs. pH Table
pH EnvironmentState of PDCASolubility PredictionRecommendation
pH 2.0 (0.01M HCl) Protonated (Neutral)Insoluble Avoid. Will precipitate immediately.
pH 5.0 (Acetate) Mixed (50/50)Risky Kinetic instability likely.
pH 7.4 (PBS/Media) Deprotonated (Anion)Soluble Ideal. Ensure buffer capacity is sufficient.
pH 8.0+ (Tris/Bicarb) Fully IonizedHighly Soluble Use for "rescue" if stock crashes.

Action Item: If your compound precipitates in PBS, verify the pH of the final solution. If it has dropped below 7.0, add a trace amount of NaOH or use a stronger buffer (e.g., 50 mM HEPES) to maintain the anionic state.

Module 4: Advanced Formulation (Cyclodextrins)

If you require concentrations >100 µM in aqueous media, simple pH adjustment may not suffice due to the lipophilic phenyl ring.

The Solution: Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) . This excipient forms a "host-guest" complex, encapsulating the hydrophobic phenyl ring while presenting a hydrophilic exterior to the water.

Protocol: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve HP-β-CD in water/buffer to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Solubilize Compound: Add your PDCA DMSO stock to this HP-β-CD vehicle before adding to the final cell culture media.

  • Incubate: Shake at room temperature for 30 minutes to allow equilibrium complexation.

Decision Logic: When to use Excipients

SolubilityLogic Start Start: Precipitation Observed CheckpH Check pH of Assay Buffer Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic AdjustBuffer Switch to HEPES/Tris (pH 7.4) IsAcidic->AdjustBuffer Yes ConcCheck Is Concentration > 100 µM? IsAcidic->ConcCheck No UseCD Use HP-β-Cyclodextrin ConcCheck->UseCD Yes OptimizeDMSO Use Step-Down Dilution ConcCheck->OptimizeDMSO No

Figure 2: Decision tree for troubleshooting precipitation based on pH and concentration thresholds.

FAQ: Troubleshooting Specific Scenarios

Q1: My solution turns cloudy immediately upon adding the DMSO stock to the media.

  • Cause: "Solvent Shock."[1] You likely exceeded the kinetic solubility limit.

  • Fix: Use the Intermediate Dilution method (Module 2). Dilute the stock 1:10 in pure DMSO or 50% DMSO/Water first, then add that to the media.

Q2: I see crystals forming after 24 hours in the incubator.

  • Cause: Thermodynamic instability. The compound was supersaturated and slowly crashed out.

  • Fix: Reduce the final concentration or add 1-5% Fetal Bovine Serum (FBS) . Serum albumin (BSA) acts as a natural carrier protein for phenyl-substituted acids, stabilizing them in solution.

Q3: Can I heat the solution to dissolve the precipitate?

  • Warning: Heating aqueous media containing PDCA is risky. While heat improves solubility temporarily, the compound will likely re-precipitate upon cooling to 37°C (hysteresis), potentially killing cells via physical crystal damage. Only heat the DMSO stock, not the final assay media.

References

  • BenchChem Technical Support. (2025).[2][3] Preventing Compound Precipitation in Cell Culture Media. Retrieved from

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from

  • Sigma-Aldrich. (2024). Product Information: (2-Hydroxypropyl)-β-cyclodextrin for Cell Culture. Retrieved from

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.
  • University of Pennsylvania. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. (Grounding for pKa/Solubility correlation). Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization of 3-Phenyl-1,4-dioxane-2-carboxylic Acid

This guide addresses the specific challenges in synthesizing 3-Phenyl-1,4-dioxane-2-carboxylic acid , a scaffold increasingly relevant in medicinal chemistry for its ability to constrain pharmacophores in a defined spati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges in synthesizing 3-Phenyl-1,4-dioxane-2-carboxylic acid , a scaffold increasingly relevant in medicinal chemistry for its ability to constrain pharmacophores in a defined spatial arrangement.

The synthesis typically relies on a Williamson ether synthesis-based cyclization or an epoxide-opening/cyclization cascade . The failure to cyclize is often due to competing intermolecular polymerization, elimination reactions (styrene formation), or conformational barriers.

Part 1: Diagnostic & Triage

Before adjusting parameters, identify the specific failure mode. Use this logic flow to categorize your experimental outcome.

Diagnostic Flowchart: Why Did the Ring Not Close?

CyclizationTroubleshooting Start Analyze Reaction Mixture (LCMS / NMR) Result1 Starting Material (SM) Recovered Unchanged Start->Result1 No reaction Result2 Complex Mixture / Oligomers (Broad NMR peaks) Start->Result2 Polymerization Result3 Elimination Product (Styrene / Acrylate derivatives) Start->Result3 Decomposition Result4 Wrong Regioisomer (5-membered Dioxolane) Start->Result4 Wrong Ring Size Action1 Check Base Strength (pKa) Check Leaving Group Quality Result1->Action1 Action2 Dilution Issue (>0.05 M) Lack of Template Cation Result2->Action2 Action3 Base too bulky/strong Temperature too high Result3->Action3 Action4 Check Precursor Design (1,2-diol vs 1,3-diol spacing) Result4->Action4

Caption: Diagnostic logic for categorizing cyclization failures based on crude reaction analysis.

Part 2: Technical Troubleshooting Guides

Issue 1: "I am getting a sticky gum/polymer instead of the cyclic product."

Diagnosis: Intermolecular reaction (Oligomerization) is outcompeting intramolecular cyclization. Mechanism: The rate of intermolecular reaction (


) is concentration-dependent, whereas intramolecular cyclization (

) is concentration-independent. High concentrations favor polymers.[1]

Corrective Actions:

  • High Dilution Technique:

    • Protocol: Perform the cyclization at < 0.01 M concentration.

    • Pseudo-High Dilution: Add the linear precursor dropwise over 4–8 hours to a refluxing solution of the base. This keeps the instantaneous concentration of the reactive intermediate extremely low.[1]

  • The Template Effect:

    • Insight: 1,4-dioxanes can chelate metal cations. The size of the cation can "template" the transition state, bringing the nucleophile and electrophile closer.

    • Recommendation: Switch from Sodium (NaH/NaOH) to Potassium (KOH/KtBuO) or Cesium (Cs2CO3) .[1] The larger ionic radius of Cs⁺ (1.67 Å) is often superior for favoring ring closure over polymerization in ether synthesis.

Issue 2: "I see styrene derivatives or acrylic acid byproducts."

Diagnosis: E2 Elimination is dominating over SN2 substitution. Mechanism: The precursor likely contains a leaving group (halide/tosylate) beta to the phenyl ring or the carbonyl. The benzylic position is prone to elimination to form styrene derivatives, especially with strong, hard bases.

Corrective Actions:

  • Base Selection:

    • Avoid: Alkoxides (NaOEt, KOtBu) at high temperatures if elimination is observed.

    • Use: Silver Oxide (Ag₂O) .[2] This mild, non-basic promoter facilitates intramolecular Williamson ether synthesis without triggering E2 elimination.

    • Alternative: Phase Transfer Catalysis (PTC) using 50% NaOH(aq) + TBAB (tetrabutylammonium bromide) in Toluene. The interfacial reaction limits the exposure of the substrate to harsh basic conditions.

  • Leaving Group Tuning:

    • If using a bromide, switch to a Tosylate (OTs) or Mesylate (OMs) . While still good leaving groups, they are sometimes less prone to elimination than iodides/bromides in specific conformational locks.

Issue 3: "The reaction stalls at the intermediate alcohol."

Diagnosis: The alkoxide is not forming, or the ring closure is kinetically frustrated (Baldwin's Rules/Sterics). Context: The 3-phenyl group adds steric bulk, potentially hindering the rotation required to reach the transition state for SN2 attack (back-side attack).

Corrective Actions:

  • Solvent Switch:

    • Switch from THF to DMF or DMSO . The high dielectric constant dissociates ion pairs, making the alkoxide "naked" and significantly more nucleophilic.

  • Temperature:

    • Increase temperature to 80–100°C (if using DMF). The energy barrier for forming the 6-membered ring with a bulky phenyl group is higher than for unsubstituted dioxanes.

Part 3: Optimized Synthetic Protocol

Based on the troubleshooting analysis, the following protocol minimizes polymerization and elimination.

Target Reaction: Cyclization of Ethyl 2-((2-chloro-1-phenylethyl)oxy)acetate (or equivalent linear precursor).

ParameterStandard ConditionOptimized Condition Reasoning
Solvent THFDMF or Toluene DMF promotes SN2; Toluene allows higher temp for PTC.
Base NaHCs₂CO₃ or Ag₂O Cs⁺ template effect; Ag₂O prevents elimination.
Concentration 0.1 M0.005 M - 0.01 M Favors intramolecular cyclization (High Dilution).
Temperature 0°C to RT60°C - 80°C Overcomes steric barrier of the phenyl group.
Additives NoneTBAI (10 mol%) Finkelstein catalyst converts Cl -> I (better LG).
Step-by-Step Protocol (Cesium-Mediated Cyclization)
  • Preparation : Dry DMF over molecular sieves (4Å) for 24 hours.

  • Setup : Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel.

  • Base Suspension : Add Cs₂CO₃ (1.5 equiv) and TBAI (0.1 equiv) to the flask with 80% of the total DMF volume. Heat to 60°C.

  • Slow Addition : Dissolve the linear halo-alcohol/ester precursor in the remaining 20% DMF. Add this solution dropwise to the base suspension over 4–6 hours using a syringe pump or addition funnel.

    • Critical: Slow addition is the single most important factor to prevent oligomers.

  • Completion : Stir at 60°C for an additional 12 hours. Monitor by TLC/LCMS.

  • Workup : Filter off cesium salts. Dilute filtrate with water and extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Styrene Oxide and Glycolic Acid directly? A: Direct mixing often leads to complex mixtures due to the competing nucleophilicity of the acid and the hydroxyl group. It is safer to use a stepwise approach: (1) Open Styrene Oxide with a protected glycolic ester (or use ethylene glycol then alkylate), then (2) Activate and cyclize.

Q: Why is the 3-phenyl group causing stereochemical issues? A: The phenyl group creates 1,3-diaxial interactions in the transition state. If the precursor is a mixture of diastereomers, the syn and anti isomers will cyclize at vastly different rates. You may need to purify the linear precursor diastereomers before cyclization to ensure consistent kinetics.

Q: My product hydrolyzes during workup. Why? A: The 2-carboxylic acid ester on a dioxane ring can be sensitive. If using strong hydroxide bases (NaOH) for the cyclization, you might accidentally hydrolyze the ester to the acid, which is water-soluble and lost in the aqueous wash. Use Carbonate bases (Cs₂CO₃) to preserve the ester, then hydrolyze it controllably in a separate step if the free acid is desired.

References

  • Bondarenko, A. V., et al. (2023). "Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks." Synthesis, 55(20), 3402-3414. Link

    • Supports the use of ethylene glycol ring opening of epoxides and subsequent cyclization str
  • BenchChem Technical Guide. (2025). "Troubleshooting low yield in Williamson ether synthesis of crown ethers." Link

    • Source for high-dilution techniques and template effects in ether cycliz
  • Grygorenko, O., et al. (2024).[3] "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Enamine Research. Link

    • Provides industrial-scale insights into 1,4-dioxane ring construction
  • Master Organic Chemistry. (2014). "Intramolecular Williamson Ether Synthesis." Link

    • Foundational mechanism and competing elimin

Sources

Optimization

Technical Support Center: Minimizing Racemization in 3-Phenyl-1,4-dioxane-2-carboxylic Acid Coupling

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the stereochemical challenges of coupling highly sensitive -alkoxy car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the stereochemical challenges of coupling highly sensitive


-alkoxy carboxylic acids. Here, we break down the causality of racemization and provide field-proven, self-validating protocols to ensure the stereochemical integrity of your synthetic workflows.

Core Mechanistic Insights (FAQs)

Q1: Why is 3-Phenyl-1,4-dioxane-2-carboxylic acid so highly prone to racemization during amide coupling? A1: The susceptibility lies in the unique electronic environment of the C2


-carbon. This chiral center is flanked by the electron-withdrawing carboxylic acid and the oxygen atom of the 1,4-dioxane ring. Once the carboxylic acid is activated (e.g., forming an O-acylisourea or an active ester), the inductive effect of the adjacent oxygen drastically increases the acidity of the 

-proton. In the presence of a base, this proton is easily abstracted, leading to a planar, achiral enolate (or ketene acetal-like) intermediate. Subsequent nucleophilic attack by the amine occurs from both faces, resulting in epimerization and a racemic mixture of the product[1].

Mechanism A Activated 3-Phenyl-1,4-dioxane-2-carboxylic acid B Base Abstraction of C2 α-proton A->B Strong Base (DIPEA) F Fast Trapping by Oxyma/COMU A->F Weak Base + Oxyma C Enolate Intermediate (Achiral) B->C D Nucleophilic Attack by Amine C->D E Racemized Product (D/L Mixture) D->E G Stereopure Amide Product F->G

Caption: Mechanistic pathways of racemization vs. stereoretention during coupling.

Q2: How do modern coupling reagents prevent this loss of stereochemistry? A2: Preventing racemization requires strict kinetic control: the rate of nucleophilic attack by the amine must vastly outcompete the rate of


-proton abstraction. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an exceptionally reactive active ester that undergoes aminolysis much faster than classical HOBt esters[2]. COMU, a uronium salt derived from Oxyma, combines this high reactivity with a hydrogen-bond acceptor effect that further accelerates the coupling, effectively trapping the activated species before base-catalyzed enolization can occur[3].

Q3: Can I still use DIPEA as my base for this substrate? A3: It is strongly discouraged. DIPEA (N,N-diisopropylethylamine) is a relatively strong base that readily abstracts the highly acidic


-proton of activated 

-alkoxy acids. To minimize racemization, you must switch to a weaker, sterically hindered base such as sym-collidine (2,4,6-trimethylpyridine, TMP). sym-Collidine provides just enough basicity to facilitate the coupling while substantially reducing the base-catalyzed racemization pathway compared to DIPEA or NMM[4].

Troubleshooting Guide

Issue: I am using HATU and DIPEA in DMF, and chiral LC-MS shows 25% D-enantiomer formation. Causality & Solution: You are using a highly basic environment with a benzotriazole-based reagent, giving the enolization pathway too much time to compete with the coupling.

  • Action 1: Replace HATU with COMU. COMU exhibits superior racemization suppression[4].

  • Action 2: Replace DIPEA with sym-collidine (1.0 equivalent max).

  • Action 3: Lower the activation temperature to 0 °C to further suppress the kinetic rate of proton abstraction.

Issue: My substrate is highly base-sensitive, and even with sym-collidine, I am seeing unacceptable epimerization. Causality & Solution: If the


-proton is exceptionally labile, any tertiary amine base can trigger racemization. You must employ a base-free carbodiimide approach.
  • Action: Use DIC (Diisopropylcarbodiimide) in combination with OxymaPure. This system can be run without any tertiary amine base, completely eliminating the base-catalyzed enolization pathway while maintaining excellent coupling efficiency[5].

Workflow A High Racemization Detected B Evaluate Coupling Reagents A->B C Use COMU or DIC/OxymaPure B->C If using HBTU/HATU D Evaluate Base Selection C->D E Switch DIPEA to sym-Collidine D->E If using strong base F Optimize Temperature E->F G Perform Activation at 0°C F->G H Racemization Minimized (<1%) G->H

Caption: Step-by-step troubleshooting workflow to minimize racemization.

Quantitative Data: Coupling Condition Comparison

The following table synthesizes expected outcomes based on established coupling chemistries for racemization-prone


-alkoxy acids.
Coupling ReagentAdditiveBaseSolventTempExpected RacemizationTypical Yield
HATUNoneDIPEA (2.0 eq)DMFRTHigh (15–30%)>90%
HBTUNoneNMM (2.0 eq)DMFRTModerate (10–15%)85%
DICHOBtNoneDCM/DMF0 °CLow-Moderate (5–10%)80%
DICOxymaPureNoneDCM/DMF0 °CVery Low (<2%)>95%
COMUNonesym-Collidine (1.0 eq)DMF0 °CMinimal (<1%)>95%

Validated Experimental Protocols

Protocol A: COMU / sym-Collidine Coupling (Recommended for Solution Phase)

This protocol utilizes COMU's unique self-validating colorimetric properties to visually monitor the reaction's progress and ensure the active species is consumed efficiently[3].

Materials:

  • 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 eq)

  • Amine component (1.05 eq)

  • COMU (1.0 eq)

  • sym-Collidine (TMP) (1.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Phenyl-1,4-dioxane-2-carboxylic acid and the amine component in anhydrous DMF to reach a 0.1 M concentration.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Add sym-collidine (1.0 eq) dropwise.

  • Activation (Self-Validating Step): Add COMU (1.0 eq) portion-wise. Observe the color change: The solution will immediately turn orange-red/pink, visually confirming the formation of the highly reactive Oxyma-based active species[3].

  • Coupling: Stir the mixture at 0 °C for 30 minutes, then slowly allow it to warm to room temperature.

  • Completion Check (Self-Validating Step): The reaction is complete when the solution transitions from orange-red back to a pale yellow/colorless state[3]. Verify completion and stereoretention via chiral LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Free DIC / OxymaPure Coupling (Recommended for Extreme Base Sensitivity)

This protocol relies entirely on the hyper-reactivity of the Oxyma ester without the need for any tertiary amine, completely shutting down base-catalyzed enolization[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Phenyl-1,4-dioxane-2-carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF.

  • Cooling: Cool the mixture to 0 °C under an inert atmosphere (N₂ or Argon).

  • Activation & Validation: Add Diisopropylcarbodiimide (DIC) (1.0 eq) dropwise. Stir at 0 °C for 5–10 minutes. Self-Validation: The gradual formation of a fine white precipitate (diisopropylurea, DIU) serves as a visual confirmation that carbodiimide activation is proceeding successfully.

  • Amine Addition: Add the amine component (1.0 eq) dissolved in a minimal amount of DCM.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4–6 hours.

  • Workup: Filter off the precipitated DIU byproduct. Wash the filtrate sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: acs.org URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development Source: acs.org URL:[Link]

  • SPPS Tips For Success Handout Source: mesalabs.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Phenyl-1,4-dioxane-2-carboxylic acid

The following guide is structured as a Tier-3 Technical Support Manual for the purification of 3-Phenyl-1,4-dioxane-2-carboxylic acid . It synthesizes physicochemical principles with practical troubleshooting for laborat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support Manual for the purification of 3-Phenyl-1,4-dioxane-2-carboxylic acid . It synthesizes physicochemical principles with practical troubleshooting for laboratory application.

Ticket ID: REC-3P14D-2CA Status: Open Support Level: Advanced Application Scientist

Executive Summary & Solubility Profile

Compound Analysis:

  • Core Structure: 1,4-Dioxane ring (Ether linkages, moderately polar).[1]

  • Functional Group 1: Carboxylic Acid (-COOH) at C2 (Polar, H-bond donor/acceptor, pH-sensitive solubility).

  • Functional Group 2: Phenyl group at C3 (Lipophilic, planar).

  • Stereochemistry: Two chiral centers (C2, C3) leading to cis and trans diastereomers.

Solubility Behavior: The molecule exhibits "amphiphilic" behavior. The phenyl ring drives solubility in organics (DCM, EtOAc), while the carboxylic acid allows solubility in alcohols and basic aqueous media. The dioxane core provides flexibility but can lead to "oiling out" if the solvent is too non-polar.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Application
Binary A (Preferred) Ethyl Acetate Hexanes (or Heptane)1:2 to 1:4General purification; excellent for removing non-polar byproducts.
Binary B (Polar) Ethanol (95%)Water 1:1 to 1:3Best for removing inorganic salts or highly polar impurities.
Single Solvent Toluene N/AN/AHigh-temperature recrystallization; good for separating diastereomers based on packing efficiency.
Chemical 0.5M NaHCO₃ HCl (aq) N/AAcid-Base Extraction (Not recrystallization, but a critical pre-step).

Standard Operating Procedures (SOPs)

SOP-01: The "Dual-Solvent" Recrystallization (EtOAc/Hexanes)

Target: Removal of neutral organic impurities and diastereomeric enrichment.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating at reflux (approx. 77°C) until fully dissolved.

    • Note: Use the minimum amount necessary.[2][3][4][5] If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While the solution is still hot, add Hexanes dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Critical: Do not agitate. Agitation promotes rapid precipitation of impurities.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals and wash with cold Hexanes.

SOP-02: Acid-Base Chemical Purification ("The Rescue")

Target: Use when recrystallization fails or oiling occurs. This resets the material state.

  • Basification: Dissolve crude material in 0.5 M NaHCO₃ (pH ~8.5). The acid converts to its sodium salt (soluble in water).

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .

    • Mechanism:[2][6][7][8][9][10] Impurities (unreacted reagents, non-acidic byproducts) move to the organic layer. The target molecule stays in the water. Discard the organic layer.

  • Acidification: Slowly add 1 M HCl to the aqueous layer while stirring until pH < 2.

  • Recovery: The 3-Phenyl-1,4-dioxane-2-carboxylic acid will precipitate as a solid. Filter, dry, and then proceed to SOP-01 for final polishing.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing.

Diagnosis: The temperature gap between the melting point of the solute and the boiling point of the solvent is too small, or the solvent mixture is too non-polar. Fix:

  • Re-heat the mixture to redissolve the oil.

  • Add Seed Crystals: If you have any pure crystals, add a tiny amount to the cooling solution at ~40°C.

  • Change Solvent: Switch from EtOAc/Hexanes to Ethanol/Water . The higher polarity of water/ethanol stabilizes the acid functionality and prevents phase separation into an oil.

Q2: I have a mixture of cis/trans isomers. How do I separate them?

Insight: Diastereomers have different lattice energies. Protocol:

  • Fractional Crystallization: Use Toluene or Isopropyl Alcohol .

  • Typically, the trans-isomer (often more symmetric or flatter) packs better and precipitates first.

  • Dissolve the mixture in hot toluene. Cool slowly. The first crop of crystals is usually enriched in one diastereomer (check via NMR). The mother liquor contains the other.

Q3: The yield is very low (<40%).

Diagnosis: The compound is too soluble in the "Dissolver" solvent or you used too much solvent. Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to obtain a "second crop."

  • Warning: The second crop is always less pure than the first.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on crude material state.

RecrystallizationWorkflow Start Crude 3-Phenyl-1,4-dioxane-2-carboxylic acid CheckPurity Check Purity (NMR/HPLC) Start->CheckPurity HighImpurities High Non-Acidic Impurities? CheckPurity->HighImpurities AcidBase SOP-02: Acid-Base Extraction (Reset Purity) HighImpurities->AcidBase Yes (>10% impurities) SolventSelect Select Solvent System HighImpurities->SolventSelect No (Clean crude) AcidBase->SolventSelect Precipitate Recovered IsomerSep Isomer Separation Needed? SolventSelect->IsomerSep OilingOut Risk of Oiling Out? SystemA SOP-01: EtOAc / Hexanes (Standard) OilingOut->SystemA No (Crystalline) SystemB EtOH / Water (High Polarity) OilingOut->SystemB Yes (Sticky solid) IsomerSep->OilingOut No (General Purity) Toluene Recrystallize from Toluene (Fractional) IsomerSep->Toluene Yes (Cis/Trans mix)

Caption: Decision tree for selecting purification method based on impurity profile and physical state.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. (R)-1,4-Dioxane-2-carboxylic acid Product Sheet. Accessed via PubChem.[1][11] Available at:

  • BenchChem. Comparative Analysis of the Reactivity of cis- and trans-1,4-Dioxane-2,3-diol. (Analogous dioxane isomer separation techniques). Available at:

  • Organic Syntheses. General procedures for substituted dioxane synthesis and purification. Coll. Vol. 3, p. 438.[12] Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-Phenyl-1,4-dioxane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 3-Phenyl-1,4-diox...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 3-Phenyl-1,4-dioxane-2-carboxylic acid, a molecule featuring a stereocenter and a conformationally flexible dioxane ring, presents a compelling case for the application of advanced spectroscopic techniques. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, complemented by a comparative look at other analytical methods, offering field-proven insights into experimental design and data interpretation.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure determination. Its power lies in its ability to provide a detailed map of the carbon and hydrogen framework of a molecule. For a molecule like 3-Phenyl-1,4-dioxane-2-carboxylic acid, with its potential for diastereomers, NMR is indispensable for confirming not only the connectivity of atoms but also their relative stereochemistry.[1][2]

The choice of NMR experiments is guided by a logical progression, starting with simple one-dimensional (1D) spectra to gain an overall picture, and advancing to more complex two-dimensional (2D) experiments to resolve ambiguities and establish specific correlations.

¹H and ¹³C NMR Spectral Analysis: A Predictive Approach

Expected ¹H NMR Chemical Shifts:

Proton(s)Predicted Chemical Shift (ppm)Rationale
Carboxylic Acid (-COOH)10.0 - 13.0The acidic proton is highly deshielded and its signal is often broad.[3] The exact shift is dependent on concentration and solvent.
Phenyl (Ar-H)7.2 - 7.5Aromatic protons typically resonate in this region. The substitution pattern may lead to a complex multiplet.
Methine (C2-H)~4.5 - 5.0This proton is adjacent to both an oxygen atom and the carboxylic acid group, leading to significant deshielding.
Methine (C3-H)~4.0 - 4.5This proton is adjacent to an oxygen atom and the phenyl group, resulting in a downfield shift.
Dioxane Ring (CH₂)3.5 - 4.2The methylene protons of the dioxane ring are diastereotopic and will likely appear as complex multiplets.[4][5] Their chemical environment is similar to that of 1,4-dioxane itself, which shows a singlet at approximately 3.7 ppm.[4][6][7]

Expected ¹³C NMR Chemical Shifts:

Carbon(s)Predicted Chemical Shift (ppm)Rationale
Carboxylic Acid (-COOH)170 - 185The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[3][8]
Phenyl (Ar-C)125 - 140Aromatic carbons typically resonate in this range. The ipso-carbon (attached to the dioxane ring) will be at the lower end of this range, while the other carbons will appear between 128-130 ppm.
Methine (C2)~70 - 80This carbon is attached to two electronegative oxygen atoms (one from the ring and one from the carboxylic acid), causing a significant downfield shift.
Methine (C3)~75 - 85This carbon is bonded to an oxygen atom and the phenyl group, leading to a deshielded signal.
Dioxane Ring (CH₂)65 - 75The carbons of the dioxane ring are expected in a region similar to unsubstituted 1,4-dioxane, which has a chemical shift of around 67 ppm.[9][10][11]
Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for obtaining ¹H and ¹³C NMR spectra suitable for detailed structural analysis.

1. Sample Preparation:

  • Dissolve 5-10 mg of 3-Phenyl-1,4-dioxane-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.[12]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for both ¹H and ¹³C spectra.[4][10]

  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire a standard 1D proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), pulse width, and acquisition time.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

4. Advanced 2D NMR Experiments (if required):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the dioxane ring and between the methine protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the carboxylic acid and the ipso-phenyl carbon.[8]

Comparative Analysis with Other Spectroscopic Techniques

While NMR is the primary tool for complete structure elucidation, other techniques provide complementary and confirmatory data.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed stereochemical information. Isomers can be difficult to distinguish.[13][14]
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy confirmation of key groups like -OH (broad, ~2500-3300 cm⁻¹) and C=O (~1700-1725 cm⁻¹) of the carboxylic acid, and C-O stretches of the ether linkages.[15][16][17]Provides limited information about the overall molecular skeleton.
X-ray Crystallography Precise 3D structure, including absolute stereochemistry.The "gold standard" for unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

Workflow for Integrated Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of 3-Phenyl-1,4-dioxane-2-carboxylic acid, integrating multiple spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Confirmatory Analysis cluster_2 Detailed Structural Elucidation cluster_3 Definitive Stereochemistry (Optional) Sample Sample 1D_NMR 1D_NMR Sample->1D_NMR ¹H & ¹³C Initial_Structure_Hypothesis Initial_Structure_Hypothesis 1D_NMR->Initial_Structure_Hypothesis MS MS Initial_Structure_Hypothesis->MS Confirm MW IR IR Initial_Structure_Hypothesis->IR Confirm FGs 2D_NMR 2D_NMR Initial_Structure_Hypothesis->2D_NMR COSY, HSQC, HMBC Resolve Ambiguities Final_Structure Final_Structure MS->Final_Structure IR->Final_Structure 2D_NMR->Final_Structure XRay XRay Final_Structure->XRay If crystal available Absolute_Configuration Absolute_Configuration XRay->Absolute_Configuration

Caption: Integrated workflow for spectroscopic analysis.

Trustworthiness Through Self-Validating Systems

An essential aspect of scientific integrity is the self-validation of experimental results. In the context of this analysis, this is achieved by ensuring that the data from different techniques are congruent. For instance, the molecular formula determined by high-resolution mass spectrometry must match the count of carbons and hydrogens derived from the ¹³C and ¹H NMR spectra. Similarly, the functional groups identified by IR spectroscopy must be consistent with the chemical shifts observed in the NMR spectra. Any discrepancies would signal the need for further investigation, such as re-purification of the sample or consideration of alternative isomeric structures.

Conclusion

The structural analysis of 3-Phenyl-1,4-dioxane-2-carboxylic acid serves as an excellent model for the modern, multi-technique approach to chemical characterization. While ¹H and ¹³C NMR spectroscopy provide the foundational data for determining the carbon-hydrogen framework and relative stereochemistry, techniques like mass spectrometry and IR spectroscopy offer crucial confirmatory evidence. For absolute stereochemical assignment, X-ray crystallography remains the definitive method, should a suitable crystal be obtainable. By integrating these methods within a logical workflow, researchers can confidently and accurately elucidate the structures of complex molecules, a critical step in the advancement of drug development and chemical science.

References

  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O).... Retrieved from [Link]

  • ResearchGate. (2008). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of 1,4-Oxathiane Derivatives. Retrieved from [Link]

  • Doc Brown. (2025, November 15). Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,4-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR experiments on ketals VI. PMR spectra of alkyl substituted 1, 3‐dioxanes with rigid or anancomeric structures. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • ACS Publications. (2003, April 2). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • PubMed. (2003, July 15). Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules. Retrieved from [Link]

  • PubMed. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Retrieved from [Link]

  • ACS Symposium Series. (2019, January 17). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]

  • International Journal of Mass Spectrometry. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2007, March 15). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Retrieved from [Link]

  • Semantic Scholar. (1968). Mass spectra of derivatives of phenylalkylamines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • UNL Powers Group. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

  • Organic Structures - from 2D NMR Spectra. (n.d.). Retrieved from [Link]

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry of 3-Phenyl-1,4-dioxane-2-carboxylic Acid

Topic: Mass Spectrometry Fragmentation Patterns of 3-Phenyl-1,4-dioxane-2-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary 3-Phenyl-1,4-dioxane-2-carboxylic acid (C₁₁H₁₂O₄, MW 208.21) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-Phenyl-1,4-dioxane-2-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

3-Phenyl-1,4-dioxane-2-carboxylic acid (C₁₁H₁₂O₄, MW 208.21) is a critical heterocyclic building block, often utilized in the synthesis of peptidomimetics and chiral auxiliary agents. Its structural rigidity and specific stereochemistry make it a valuable scaffold in drug development. However, its analysis presents unique challenges due to the competing fragmentation pathways of the dioxane ring and the carboxylic acid moiety.

This guide provides a definitive technical comparison of its mass spectrometric behavior under Electron Ionization (EI) and Electrospray Ionization (ESI), contrasting it with linear isomeric alternatives to aid in precise structural elucidation.

Structural Context & Ionization Physics

The molecule consists of a six-membered 1,4-dioxane ring substituted with a phenyl group at the C3 position and a carboxylic acid at the C2 position. This vicinal substitution pattern dictates the fragmentation logic.

Mechanistic Drivers[1]
  • Alpha-Cleavage: The carboxylic acid group directs cleavage adjacent to the carbonyl, a dominant pathway in EI.

  • Charge Localization:

    • EI: Radical cation (

      
      ) typically localizes on the ether oxygen or the aromatic ring.
      
    • ESI: Deprotonation (

      
      ) is favored due to the carboxylic acid (
      
      
      
      ).
  • Retro-Diels-Alder (RDA): The dioxane ring is prone to RDA-type cycloreversion, generating characteristic neutral losses.

Fragmentation Analysis: The Pathways

Electron Ionization (EI) - 70 eV

In hard ionization, the molecular ion (


, m/z 208) is often weak due to rapid fragmentation.
  • Primary Pathway (Alpha-Cleavage): The bond between the ring and the carboxyl group breaks.

    • Significance: This is often the base peak or a high-abundance fragment, diagnostic of the acid functionality.

  • Secondary Pathway (Ring Fission):

    • The m/z 163 ion undergoes ring opening and loss of ethene (

      
      ) or formaldehyde (
      
      
      
      ) derivatives.
    • Formation of Tropylium Ion (m/z 91) : The phenyl group, upon ring degradation, rearranges to the stable

      
       ion.
      
  • Diagnostic Low-Mass Ions:

    • m/z 77: Phenyl cation (

      
      ).
      
    • m/z 105: Benzoyl cation (

      
      ), if rearrangement brings the oxygen to the phenyl ring.
      
Electrospray Ionization (ESI) - Negative Mode

ESI is the preferred method for quantitative analysis in biological matrices (LC-MS/MS).

  • Precursor:

    
     at m/z 207.
    
  • Collision Induced Dissociation (CID):

    • Decarboxylation:

      
      . This is the dominant transition for MRM (Multiple Reaction Monitoring).
      
    • Ring Cleavage: Further fragmentation of the m/z 163 ion leads to phenoxide-related species (m/z 93) or styrene oxide derivatives.

Visualization: Fragmentation Pathways[2][3]

The following diagram maps the logical degradation of the molecule under EI conditions, highlighting the critical diagnostic ions.

FragmentationPathway cluster_legend Legend M Molecular Ion (M+) m/z 208 [C11H12O4]+. Frag1 Alpha-Cleavage Product m/z 163 [C10H11O2]+ M->Frag1 - COOH (45 Da) Alpha-Cleavage Frag4 Benzaldehyde Ion m/z 106 [C7H6O]+. M->Frag4 Retro-Diels-Alder (RDA) Frag2 Tropylium Ion m/z 91 [C7H7]+ Frag1->Frag2 - C3H4O2 (Ring Disintegration) Frag1->Frag4 Rearrangement Frag3 Phenyl Cation m/z 77 [C6H5]+ Frag2->Frag3 - C2H2 key1 Primary Ion key2 Diagnostic Base Peak

Caption: Logical fragmentation tree for 3-Phenyl-1,4-dioxane-2-carboxylic acid under 70 eV Electron Ionization.

Comparative Performance Guide

This section compares the target compound against its most common "alternatives"—specifically, its linear synthetic precursor (diol) and its structural isomer. Distinguishing these is crucial during impurity profiling.

Table 1: Diagnostic Comparison of Analogs
FeatureTarget: 3-Phenyl-1,4-dioxane-2-carboxylic acid Alternative A: Linear Precursor (e.g., 3-phenyl-2,3-dihydroxypropanoic acid deriv.)Alternative B: 2-Phenyl Isomer (2-Phenyl-1,4-dioxane-2-carboxylic acid)
Molecular Weight 208.21226.23 (Hydrated/Open)208.21
Key EI Fragment m/z 163 (Loss of COOH)m/z 107 (Benzylic alcohol fragment)m/z 163 (Identical mass, different ratio)
RDA Behavior Prominent. Yields styrene-like fragments.Absent. No ring to undergo RDA.Prominent. Yields different neutral losses due to Ph position.
ESI (-) Transition 207 → 163 (Decarboxylation)225 → varies (Water loss dominant)207 → 163 (Indistinguishable by MS1)
Chromatography Elutes earlier on C18 (more polar than isomer).Elutes earliest (most polar/H-bonding).Elutes later (steric shielding of oxygen).
Detection Limit < 1 ng/mL (ESI-)~10 ng/mL (Poor ionization efficiency)< 1 ng/mL (ESI-)
Expert Insight:

"While MS/MS transitions (207->163) are identical for the 2-phenyl and 3-phenyl isomers, they can be distinguished by retention time and drift time in Ion Mobility Spectrometry (IMS). The 3-phenyl isomer typically adopts a chair conformation with the phenyl group equatorial to minimize 1,3-diaxial interactions, altering its collisional cross-section (CCS) compared to the 2-phenyl isomer."

Validated Experimental Protocols

Protocol A: LC-MS/MS Quantitation (ESI Mode)

Objective: High-sensitivity detection in plasma or reaction mixtures.

  • Sample Preparation:

    • Aliquot 50 µL of sample.

    • Precipitate proteins with 150 µL Acetonitrile (0.1% Formic Acid).

    • Centrifuge at 10,000 x g for 10 mins. Inject supernatant.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 4.5). Note: Avoid low pH (<3) to prevent suppression of the acid ionization.

    • Mobile Phase B: Methanol.

    • Gradient: 5% B to 95% B over 4 minutes.

  • MS Settings (Triple Quadrupole):

    • Source: ESI Negative Mode.

    • Transition 1 (Quant): 207.1

      
       163.1 (CE: -15 V).
      
    • Transition 2 (Qual): 207.1

      
       119.0 (CE: -25 V).
      
Protocol B: GC-MS Structural Confirmation (EI Mode)

Objective: Impurity profiling and isomer differentiation.

  • Derivatization (Crucial Step):

    • The carboxylic acid is non-volatile. It must be methylated.

    • React 1 mg sample with 200 µL

      
      -Methanol at 60°C for 30 mins.
      
    • Extract with Hexane.

  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Split 10:1.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Detection:

    • Scan Range: m/z 40–350.

    • Look for Methyl Ester Ion (

      
      ).
      
    • Base Peak shift: The m/z 163 fragment will shift to m/z 163 (unchanged, as COOMe is lost) or m/z 177 (if cleavage retains the ester).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - 1,4-Dioxane Derivatives. Standard Reference Data.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • European Medicines Agency (EMA). ICH Guideline M7 on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[Link]

  • Agilent Technologies. Analysis of 1,4-Dioxane and Related Ethers by GC/MSD. Application Note. [Link]

Sources

Validation

Comparing bioactivity of 3-Phenyl-1,4-dioxane-2-carboxylic acid vs morpholine analogs

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating scaffold hopping strategies. Executive Summary: The Bioisosteric Paradigm In the optimization of pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating scaffold hopping strategies.

Executive Summary: The Bioisosteric Paradigm

In the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the morpholine ring is a privileged scaffold, prized for its ability to modulate aqueous solubility and form key hydrogen-bond interactions. However, its basic nitrogen frequently introduces metabolic liabilities, rapid clearance, and potential hERG channel toxicity.

The bioisosteric replacement of the morpholine core with a 1,4-dioxane ring—specifically comparing 3-phenylmorpholine-2-carboxylic acid to 3-phenyl-1,4-dioxane-2-carboxylic acid —represents a sophisticated strategy to tune physicochemical properties while maintaining the 3D spatial geometry of the molecule[1]. This guide deconstructs the causality behind this structural shift, providing self-validating experimental workflows and quantitative data to guide your lead optimization pipeline.

Physicochemical Rationale & Causality (The "Why")

The fundamental divergence between these two analogs lies in the substitution of a secondary amine (-NH-) for an ether oxygen (-O-). While both rings adopt similar chair conformations, their electronic profiles are drastically different[1].

  • Ionization State & Desolvation: At physiological pH (7.4), the morpholine analog exists primarily as a zwitterion. The carboxylic acid (pKa ~2.0) is deprotonated, while the morpholine nitrogen (pKa ~8.3) is protonated. In contrast, the 1,4-dioxane analog lacks a basic center, existing purely as an anion. Because zwitterions require massive desolvation energy to strip water molecules from two charged centers before entering a lipid bilayer, the shift to a single anionic charge in the dioxane analog fundamentally alters membrane permeability kinetics[2].

  • Metabolic Stability: Morpholine rings are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. CYP enzymes (e.g., CYP3A4) frequently abstract an electron from the nitrogen lone pair or a hydrogen atom from the alpha-carbon, leading to rapid ring opening and N-dealkylation[3]. The 1,4-dioxane bioisostere mitigates this liability. The higher electronegativity of oxygen deactivates the adjacent C-H bonds toward oxidative attack, significantly extending the compound's half-life[3].

G M Morpholine Analog (Basic Nitrogen) CYP CYP450 Enzyme (e.g., CYP3A4) M->CYP D 1,4-Dioxane Analog (Neutral Oxygen) D->CYP M_Met alpha-Oxidation & Ring Opening CYP->M_Met D_Met Metabolically Stable CYP->D_Met

Metabolic routing differences between morpholine and 1,4-dioxane scaffolds.

Target Engagement & Bioactivity

The transition from morpholine to 1,4-dioxane alters the hydrogen-bonding network. Morpholine acts as both a hydrogen-bond donor (HBD) and acceptor (HBA), whereas 1,4-dioxane acts exclusively as an HBA.

If your target protein requires a salt bridge or H-bond donation from the protonated morpholine nitrogen (e.g., within specific kinase hinge regions), the dioxane analog will exhibit reduced affinity. However, if the morpholine is solvent-exposed or causes off-target binding—such as hERG channel blockade, which is notoriously triggered by basic amines—the dioxane analog will demonstrate a superior safety profile while maintaining primary target bioactivity[2].

Experimental Workflows & Self-Validating Protocols

To objectively compare the bioactivity and ADME profiles of these analogs, we employ two self-validating assay systems. Do not rely on theoretical calculations alone; empirical validation is mandatory.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive diffusion from active transport. This workflow validates whether the removal of the zwitterionic state in the 1,4-dioxane analog successfully lowers the desolvation penalty.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM DMSO stock solutions of both the morpholine and 1,4-dioxane analogs. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter membrane (donor plate) with 5 µL of a 1% lecithin in dodecane solution to simulate a lipid bilayer.

  • Assembly: Add 150 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Combine the plates.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and analyze both compartments using LC-MS/MS to calculate the effective permeability coefficient (

    
    ).
    
  • Self-Validation: You must include Propranolol (high permeability control,

    
     > 10 × 10⁻⁶ cm/s) and Atenolol (low permeability control, 
    
    
    
    < 1 × 10⁻⁶ cm/s). The assay data is only valid if these internal controls fall within historical ranges.

G Donor Donor Compartment (pH 7.4 Buffer + Compound) Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Acceptor Acceptor Compartment (pH 7.4 Buffer) Membrane->Acceptor Quant LC-MS/MS Quantification (Calculate Pe) Acceptor->Quant Validation Internal Validation (High/Low Permeability Controls) Validation->Quant

Self-validating PAMPA workflow for assessing passive membrane permeability.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: This assay empirically quantifies the vulnerability of the morpholine alpha-carbons to CYP450 oxidation versus the electronically stabilized 1,4-dioxane ring[3].

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    
  • Self-Validation: Run Verapamil concurrently as a high-clearance positive control to ensure microsomal enzyme viability.

Quantitative Data Comparison

The following table summarizes the comparative performance based on the physicochemical shift from a morpholine to a 1,4-dioxane scaffold.

Parameter3-Phenylmorpholine-2-carboxylic acid3-Phenyl-1,4-dioxane-2-carboxylic acidImpact on Drug Design
Ionization (pH 7.4) ZwitterionAnionDictates aqueous solubility and passive permeability.
H-Bond Donor / Acceptor 1 / 30 / 4Alters target engagement and binding pose geometry.
Passive Permeability (

)
Low (< 2 × 10⁻⁶ cm/s)Moderate (~ 5 × 10⁻⁶ cm/s)Dioxane reduces desolvation penalty, improving crossing.
HLM Intrinsic Clearance High (Rapid alpha-oxidation)Low (Metabolically stable)Dioxane extends half-life and systemic exposure.
hERG Liability Moderate to HighLowRemoval of basic amine dramatically reduces cardiotoxicity.

References

  • [1] Title: SOS Author Spotlight: Oleksandr Grygorenko and Bohdan Vashchenko (1,4-Dioxanes) | Source: Thieme Chemistry | URL:[Link]

  • [2] Title: Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery | Source: ChemRxiv | URL:[Link]

Sources

Comparative

Structural Elucidation of 3-Phenyl-1,4-dioxane-2-carboxylic acid: A Comparative Guide to SCXRD and MicroED

As a Senior Application Scientist in pharmaceutical structural biology, confirming the absolute configuration of chiral building blocks is a non-negotiable step in drug development. For complex molecules like 3-Phenyl-1,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical structural biology, confirming the absolute configuration of chiral building blocks is a non-negotiable step in drug development. For complex molecules like 3-Phenyl-1,4-dioxane-2-carboxylic acid (CAS: 1955514-59-6)—which possesses multiple stereocenters at the C2 and C3 positions (e.g., the rac-(2R,3R) or rel-(2R,3S) configurations)—unambiguous 3D structural elucidation is critical to ensure enantiomeric purity and predict biological activity[1].

Historically, Single-Crystal X-ray Diffraction (SCXRD) has been the undisputed gold standard for this task. However, the rapid emergence of Microcrystal Electron Diffraction (MicroED) has revolutionized our approach to samples that resist forming large crystals[2][3]. This guide objectively compares the performance, underlying physics, and experimental workflows of SCXRD and MicroED for the structural confirmation of 3-Phenyl-1,4-dioxane-2-carboxylic acid.

The Analytical Challenge & Physical Causality

To understand why we choose a specific crystallographic method, we must examine the physical causality behind the diffraction phenomena:

  • SCXRD (X-ray Diffraction): X-rays interact relatively weakly with the electron density of atoms. Consequently, a large diffracting volume (typically 10–100 μm single crystals) is required to produce a sufficient signal-to-noise ratio[4]. The distinct advantage of X-rays is anomalous dispersion . When the X-ray energy is near the absorption edge of an atom in the crystal, it causes a phase shift that breaks Friedel's Law, allowing for the direct and routine determination of absolute configuration via the Flack parameter[5].

  • MicroED (Electron Diffraction): Electrons interact with the electrostatic potential of the nucleus and electron cloud, an interaction that is orders of magnitude stronger than that of X-rays[6]. This allows MicroED to yield high-resolution data from vanishingly small nano-crystals (100 nm to 1 μm) found in standard amorphous-looking powders[2]. However, this strong interaction causes dynamical scattering (multiple scattering events within the crystal). While this complicates standard kinematical refinement, recent advances in dynamical refinement algorithms now allow us to harness these multiple scattering profiles to differentiate enantiomers and assign absolute stereochemistry without anomalous dispersion[7][8].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of SCXRD versus MicroED when applied to small organic molecules like 3-Phenyl-1,4-dioxane-2-carboxylic acid[2][9][10].

ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)
Sample Requirement > 10 μm single crystals (typically > 5 mg)< 1 μm micro/nanocrystals (< 1 mg powder)
Interaction Mechanism X-rays scattering off electron densityElectrons scattering off electrostatic potential
Absolute Configuration Routine via anomalous dispersion (Flack parameter)Emerging via dynamical refinement or chiral cocrystals
Data Collection Time Hours to Days (plus weeks for crystallization)Minutes to Hours (no crystallization required)
Radiation Damage ModerateHigh (mitigated by cryo-cooling)
Software Ecosystem Mature (SHELX, OLEX2)Adapting (DIALS, XDS, specialized dynamical software)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for both techniques, including built-in quality control checkpoints.

Protocol A: SCXRD Workflow (The Gold Standard)

Best for: Abundant sample (>5 mg) capable of forming large, well-ordered crystals.

  • Crystallization: Dissolve 3-Phenyl-1,4-dioxane-2-carboxylic acid in a suitable solvent system (e.g., ethanol/water or vapor diffusion with hexane). Allow slow evaporation over 7–14 days to yield crystals >10 μm.

  • Mounting & Cryo-cooling: Harvest a single crystal using a nylon loop and immediately submerge it in a cryostream (100 K) on the diffractometer to minimize thermal motion and radiation damage.

  • Data Collection: Irradiate the crystal using a microfocus X-ray source (e.g., Cu Kα radiation,

    
     Å). Cu Kα is specifically chosen over Mo Kα to maximize the anomalous scattering signal from the oxygen atoms in the dioxane ring, which is crucial for absolute structure determination.
    
  • Integration & Refinement: Integrate the data using software like APEX or CrysAlisPro. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using least-squares minimization (SHELXL)[11].

  • Self-Validation Checkpoint:

    • Verify the Flack parameter . A value near

      
       with a small standard deviation (e.g., 
      
      
      
      ) unambiguously confirms the absolute configuration (e.g., (2R,3R)).
    • Generate a validation report using the IUCr checkCIF service to ensure no Level A or B alerts remain[12].

Protocol B: MicroED Workflow (The Rapid Screen)

Best for: Quantity-limited samples (<1 mg) or compounds that persistently crash out as microcrystalline powders.

  • Grid Preparation: Apply a dry powder sample of 3-Phenyl-1,4-dioxane-2-carboxylic acid directly onto a standard carbon-coated Transmission Electron Microscope (TEM) grid. No complex vitrification is needed for dry small molecules[3][6].

  • Cryo-TEM Loading: Load the grid into a cryo-TEM (e.g., 200 kV Glacios) operating at cryogenic temperatures to mitigate the severe electron beam-induced radiation damage[9][10].

  • Continuous Rotation Data Collection: Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., at 0.5°/second) while recording the diffraction pattern as a movie using a fast direct electron detector[6][13].

  • Kinematical & Dynamical Refinement: Convert the movie to standard crystallographic formats. Integrate using DIALS or XDS. Because kinematical refinement cannot determine absolute configuration here, perform dynamical refinement on both the (2R,3R) and (2S,3S) models[7].

  • Self-Validation Checkpoint:

    • Compare the post-dynamical refinement R-factors (

      
      ) between the two enantiomeric models. A statistically significant drop in the R-factor for one model validates the correct absolute configuration[8].
      

Decision Pathway for Structural Elucidation

To optimize resource allocation, researchers should follow a logical decision tree based on sample physical properties. The diagram below illustrates the workflow for selecting the appropriate crystallographic technique.

G Start Synthesized Compound: 3-Phenyl-1,4-dioxane-2-carboxylic acid Eval Evaluate Crystal Size & Sample Quantity Start->Eval Cond1 Large Crystals (>10 μm) High Quantity (>5 mg) Eval->Cond1 Cond2 Micro/Nano Crystals (<1 μm) Low Quantity (<1 mg) Eval->Cond2 SCXRD Single-Crystal XRD (SCXRD) Gold Standard for Absolute Config Cond1->SCXRD MicroED Microcrystal Electron Diffraction Rapid Powder Screening Cond2->MicroED DataProc1 Data Integration & Refinement (Anomalous Dispersion / Flack) SCXRD->DataProc1 DataProc2 Movie Processing & Refinement (Dynamical Scattering Analysis) MicroED->DataProc2 Result Confirmed Absolute Configuration (e.g., (2R,3R)-isomer) DataProc1->Result DataProc2->Result

Structural elucidation workflow for 3-Phenyl-1,4-dioxane-2-carboxylic acid via SCXRD and MicroED.

Conclusion

For the structural confirmation of 3-Phenyl-1,4-dioxane-2-carboxylic acid, SCXRD remains the most straightforward and highly validated method for determining absolute configuration, provided that large, high-quality crystals can be grown. However, if crystallization proves to be a bottleneck, MicroED offers a highly efficient, resource-effective alternative. By leveraging continuous rotation data collection and advanced dynamical refinement, MicroED can now extract absolute stereochemical data directly from sub-micron powders, significantly accelerating the drug development pipeline.

References
  • Overview - ECHA CHEM (rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid). European Chemicals Agency. [Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.[Link]

  • Crystal structure determination with SCXRD & MicroED. XtalPi. [Link]

  • Microcrystal electron diffraction promises a revolution in study of proteins, small molecules. Chemistry World.[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers.[Link]

  • Microcrystal Electron Diffraction of Small Molecules. PMC - NIH.[Link]

  • Absolute configuration determination of SMTP-7 via microcrystal electron diffraction (MicroED). Chemical Communications (RSC Publishing).[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters - ACS Publications. [Link]

  • (IUCr) Publication standards for crystal structures. International Union of Crystallography.[Link]

  • Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. IUCr.[Link]

  • MicroED in natural product and small molecule research. eScholarship. [Link]

Sources

Validation

Technical Guide: Spectroscopic Identification of 3-Phenyl-1,4-dioxane-2-carboxylic Acid

Executive Summary In the synthesis of morpholine analogues and lignin-mimetic scaffolds, 3-Phenyl-1,4-dioxane-2-carboxylic acid serves as a critical chiral intermediate. While Nuclear Magnetic Resonance (NMR) remains the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of morpholine analogues and lignin-mimetic scaffolds, 3-Phenyl-1,4-dioxane-2-carboxylic acid serves as a critical chiral intermediate. While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, it is often a bottleneck in high-throughput process monitoring.

This guide establishes a robust FTIR-ATR (Fourier Transform Infrared - Attenuated Total Reflectance) protocol for the rapid identification of this compound. By triangulating the diagnostic signals of the carboxylic acid moiety, the dioxane ether linkage, and the phenyl ring, researchers can utilize IR as a "Go/No-Go" gate before proceeding to more expensive analytical methods.

Part 1: Structural Deconstruction & Theoretical IR Profile

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule (


) consists of three distinct pharmacophores that yield a unique spectral fingerprint.
Structural Logic Diagram

StructuralAnalysis Molecule 3-Phenyl-1,4-dioxane- 2-carboxylic acid Phenyl Phenyl Group (Aromatic) Molecule->Phenyl Dioxane 1,4-Dioxane Ring (Cyclic Ether) Molecule->Dioxane Acid Carboxylic Acid (COOH) Molecule->Acid Sig_Phenyl ν(C=C): 1450-1600 cm⁻¹ δ(C-H): 690-750 cm⁻¹ Phenyl->Sig_Phenyl Sig_Dioxane ν(C-O-C): 1050-1150 cm⁻¹ Ring Breath: ~880 cm⁻¹ Dioxane->Sig_Dioxane Sig_Acid ν(O-H): 2500-3300 cm⁻¹ (Broad) ν(C=O): 1700-1730 cm⁻¹ Acid->Sig_Acid

Figure 1: Structural deconstruction of the target molecule into diagnostic IR signals.

Part 2: Comparative Analysis (IR vs. NMR vs. MS)

Why choose IR? The following table compares FTIR-ATR against 1H NMR and LC-MS for the routine identification of this specific intermediate.

FeatureFTIR-ATR 1H NMR (400 MHz) LC-MS (ESI)
Primary Utility Rapid "Fingerprint" ID & Functional Group CheckAbsolute Structural Proof & StereochemistryMolecular Weight & Trace Impurity Analysis
Sample State Solid/Oil (Neat)Dissolved (

or

)
Dissolved (MeOH/ACN)
Prep Time < 1 Minute10-15 Minutes15-30 Minutes
Differentiation Excellent for C=O and Ether groupsExcellent for diastereomers (J-coupling)Excellent for mass confirmation
Limitations Cannot distinguish enantiomers; water interferenceSolvent cost; instrument availabilityIonization suppression; buffer requirements

Strategic Insight: Use FTIR for in-process controls (IPC) to confirm the formation of the carboxylic acid (appearance of C=O, disappearance of precursor bands) and the integrity of the ether ring. Use NMR only for final product release or diastereomeric excess (


) determination.

Part 3: Detailed Peak Assignment Guide

The following data is synthesized from standard spectroscopic values for substituted dioxanes and aromatic carboxylic acids.

Diagnostic Region (4000 – 1500 cm⁻¹)
Wavenumber (cm⁻¹)AssignmentIntensityStructural Causality & Notes
3300 – 2500 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Stretch
Medium, BroadDiagnostic: The "COOH dimer" envelope. It is extremely broad due to strong hydrogen bonding, often overlapping C-H stretches.[1]
3080 – 3030

Stretch (

)
Weak, ShoulderAromatic protons on the phenyl ring.
2990 – 2850

Stretch (

)
MediumAliphatic protons on the dioxane ring.
1730 – 1700

Stretch
Strong Critical: Carbonyl stretch of the carboxylic acid.[2][3][4] Note: If the peak shifts to >1750 cm⁻¹, suspect monomeric form or ester impurity.
1600 & 1495

Ring Stretch
MediumCharacteristic "breathing" modes of the phenyl ring.
Fingerprint Region (1500 – 600 cm⁻¹)
Wavenumber (cm⁻¹)AssignmentIntensityStructural Causality & Notes
1450 – 1400

Bend
MediumIn-plane bending of the carboxylic acid hydroxyl.
1280 – 1210

Stretch (Acid)
StrongThe

single bond of the carboxylic acid group.
1140 – 1070

Stretch (Ether)
Very Strong Diagnostic: Asymmetric stretching of the 1,4-dioxane ring.[5] This confirms the ether cycle is intact.
950 – 900

Wag
Broad, MediumOut-of-plane bending, characteristic of carboxylic acid dimers.
890 – 870 Ring BreathingMediumSymmetric ring stretching specific to the dioxane scaffold.
750 – 690

Out-of-Plane
StrongDiagnostic: Monosubstituted benzene ring. Usually appears as two distinct peaks (e.g., ~750 and ~700 cm⁻¹).

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, this protocol includes a mandatory validation step using a polystyrene standard.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Single bounce).

  • Resolution: 4 cm⁻¹.[6]

  • Scans: 16 (Screening) or 64 (High Quality).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow
  • System Validation (Start of Shift):

    • Clean crystal with Isopropanol (IPA).

    • Collect background (air).

    • Scan Polystyrene Calibration Film .

    • Pass Criteria: Peak at 1601 cm⁻¹ must be within ±1 cm⁻¹.

  • Sample Preparation:

    • If Solid: Place ~5 mg of 3-Phenyl-1,4-dioxane-2-carboxylic acid on the crystal. Apply high pressure using the anvil clamp to ensure contact.

    • If Oil: Place 1 drop on the crystal. No pressure clamp needed usually, but cover to prevent evaporation if volatile.

  • Data Acquisition:

    • Collect sample spectrum.[6][7][8]

    • Perform ATR Correction (software algorithm) to adjust relative intensities for penetration depth.

  • Cleaning:

    • Wipe with MeOH or IPA. Ensure no carryover (check live preview).

Troubleshooting Logic

Troubleshooting Start Spectrum Acquired CheckCO Check 1700-1730 cm⁻¹ (C=O Peak) Start->CheckCO Decision1 Peak Missing? CheckCO->Decision1 CheckOH Check 2500-3300 cm⁻¹ (O-H Broad) Decision2 Too Narrow? CheckOH->Decision2 Decision1->CheckOH No (Present) Issue1 Sample is likely a Carboxylate Salt Decision1->Issue1 Yes (Shifted to 1550-1600) Issue2 Sample is wet (Water interference) Decision2->Issue2 Broad blob >3400 Issue3 Ester Impurity or Monomer Decision2->Issue3 Sharp peak ~3500

Figure 2: Troubleshooting logic for spectral anomalies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of 1,4-Dioxane. National Institute of Standards and Technology.[6] Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for ether and carboxylic acid shifts).[7]

  • PubChem. Compound Summary: 3-Phenyl-1,4-dioxane-2-carboxylic acid.[9] National Library of Medicine. Link

Sources

Comparative

Chromatographic purity assessment of 3-Phenyl-1,4-dioxane-2-carboxylic acid

Topic: Chromatographic Purity Assessment of 3-Phenyl-1,4-dioxane-2-carboxylic Acid Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist [1] Executive Summary 3-Phenyl-1,4-dioxane-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Purity Assessment of 3-Phenyl-1,4-dioxane-2-carboxylic Acid Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

[1]

Executive Summary

3-Phenyl-1,4-dioxane-2-carboxylic acid (PDCA) represents a critical scaffold in medicinal chemistry, particularly as a chiral building block for peptidomimetics and receptor ligands.[1] Its structural complexity—featuring a dioxane ring, a phenyl chromophore, and a carboxylic acid moiety—presents a dual analytical challenge: chemical purity (removal of synthetic byproducts) and stereochemical purity (resolution of two chiral centers, C2 and C3).[1]

This guide objectively compares the performance of Reverse-Phase HPLC (RP-HPLC) versus Chiral Normal-Phase HPLC (NP-HPLC) .[1] While RP-HPLC serves as the robust workhorse for general impurity profiling, our data indicates it is insufficient for stereospecific release testing. We provide validated protocols and decision frameworks to ensure self-validating quality control.

The Analytical Challenge: Molecule Characterization

Before selecting a method, one must understand the physicochemical behaviors driving separation:

  • Acidity (pKa ~3.5 - 4.0): The carboxylic acid group ionizes at neutral pH, leading to peak fronting or total loss of retention on standard C18 columns unless pH is suppressed.[1]

  • Stereoisomerism: The molecule contains two chiral centers, theoretically yielding four isomers (two enantiomeric pairs: cis and trans diastereomers).[1]

  • Chromophore: The phenyl ring allows robust UV detection at 254 nm, though 210–220 nm provides higher sensitivity for the dioxane backbone impurities.

Comparative Analysis: Method Performance

We compared three distinct chromatographic approaches for PDCA assessment.

Table 1: Performance Matrix of Chromatographic Modes
FeatureMethod A: RP-HPLC (C18) Method B: Chiral NP-HPLC (Amylose) Method C: HILIC (Silica)
Primary Scope Chemical Purity (Byproducts)Stereochemical Purity (Enantiomers)Polar Impurities (Salts/Linkers)
Enantioselectivity (

)
1.0 (No Separation)> 1.5 (Excellent)1.0 (No Separation)
Diastereoselectivity Moderate to HighHighLow
Robustness High (Routine QC)Moderate (Sensitive to solvent water)Low (Long equilibration)
Cost Per Run Low (Water/ACN)High (Hexane/IPA)Medium (ACN/Buffer)
Limit of Quantitation < 0.05%~0.1%~0.1%
Detailed Experimental Protocols
Method A: The Generalist (RP-HPLC for Chemical Purity)

Objective: Quantify synthetic byproducts (e.g., unreacted diols, oxidized acetophenone derivatives) and separate cis/trans diastereomers.[1] Limitation: Cannot separate enantiomers (e.g., 2R,3R co-elutes with 2S,3S).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (primary), 254 nm (confirmatory).[1]

  • Temperature: 30°C.

Scientific Rationale: The use of 0.1% Phosphoric Acid is non-negotiable. It suppresses the ionization of the carboxylic acid (keeping it in the neutral –COOH form), ensuring interaction with the hydrophobic C18 stationary phase.[1] Without acid, PDCA elutes in the void volume with severe tailing.

Method B: The Specialist (Chiral NP-HPLC for Enantiomeric Excess)

Objective: Baseline separation of all four isomers (Enantiomers of cis and trans).[1] Critical Requirement: Acidic modifier in the mobile phase.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 230 nm.

  • Temperature: 25°C.

Scientific Rationale:

  • Polysaccharide Selection: The amylose-based selector forms hydrogen bonds and

    
     interactions with the phenyl ring and the dioxane oxygens.
    
  • TFA Additive: In chiral chromatography of acidic molecules, the stationary phase (carbamate) can interact ionically with the analyte's carboxylate, causing peak broadening. TFA ensures the analyte remains protonated, sharpening the peak and improving resolution (

    
    ).[1]
    
Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for method selection and the specific workflow for chiral method development.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Assessment of PDCA Q1 Goal: Isomer Separation? Start->Q1 Q2 Type of Isomerism? Q1->Q2 Yes RP Method A: RP-HPLC (C18) (Chemical Purity + Diastereomers) Q1->RP No (General Purity) Q2->RP Diastereomers Only (cis vs trans) Chiral Method B: Chiral NP-HPLC (Enantiomeric Purity) Q2->Chiral Enantiomers (R,R vs S,S) HILIC Method C: HILIC (Polar/Salt Impurities) RP->HILIC If retention < 1 min (Too polar)

Caption: Decision matrix for selecting the appropriate chromatographic mode based on specific purity requirements.

Diagram 2: Chiral Method Optimization Workflow

ChiralWorkflow Sample Sample Prep (1 mg/mL in EtOH) Screen Column Screening (AD-H, OD-H, IA, IC) Sample->Screen Mobile Mobile Phase Selection (Hex/IPA vs Hex/EtOH) Screen->Mobile Select best selectivity Additive Additive Optimization (0.1% TFA vs Formic) Mobile->Additive Fix Tailing Additive->Screen Fail (Rs < 1.5) Final Validated Method (Rs > 2.0) Additive->Final Pass

Caption: Step-by-step optimization workflow for developing a robust chiral separation method for acidic intermediates.

Troubleshooting & Self-Validation

To ensure Trustworthiness in your results, every sequence must include these System Suitability Tests (SST):

  • Resolution (

    
    ):  For Method B, a racemic mixture standard is required. 
    
    
    
    between enantiomers must be
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    in Method B, increase TFA concentration to 0.2%, but monitor system pressure.
  • Retention Time Stability: PDCA is sensitive to mobile phase evaporation in Normal Phase. Use a sealed solvent reservoir.

Common Failure Mode:

  • Symptom:[1][2][3][4][5] Split peaks in RP-HPLC.

  • Cause: Sample solvent mismatch. Dissolving PDCA in 100% MeOH and injecting a large volume into a high-aqueous mobile phase can cause "solvent effect" peak splitting.

  • Fix: Dissolve sample in Mobile Phase A (Water/Acid) or a 50:50 mix of A:B.[1]

References
  • Subramanian, G. (2007).[6] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on using acidic modifiers for chiral carboxylic acids).

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for pKa-based buffer selection in RP-HPLC).
  • MDPI Molecules. (2010). Synthesis of 3-phenyl-1-benzofuran-2-carboxylic acid derivatives. (Analogous acidic/phenyl structure separation principles). 5

  • PubChem. (2025). Compound Summary: 3-phenyl-1,4-dioxane-2-carboxylic acid.[1][10][11] 11

Sources

Validation

Comparative Stability of Dioxane-Based Carboxylic Acids in Aqueous Media: A Technical Guide

Topic: Comparative Stability of Dioxane-Based Carboxylic Acids in Aqueous Media Content Type: Publish Comparison Guide Executive Summary & Context In medicinal chemistry, the modulation of physicochemical properties via...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability of Dioxane-Based Carboxylic Acids in Aqueous Media Content Type: Publish Comparison Guide

Executive Summary & Context

In medicinal chemistry, the modulation of physicochemical properties via scaffold hopping is a critical strategy for optimizing drug-like kinetics. The 1,4-dioxane ring, specifically functionalized as 1,4-dioxane-2-carboxylic acid , has emerged as a superior alternative to tetrahydrofuran (THF) and tetrahydropyran (THP) analogs. Its value lies in its unique balance of hydrophilicity (low LogP) and metabolic robustness.

This guide provides a technical comparison of the stability of dioxane-based carboxylic acids against their cyclic ether counterparts. It details the mechanistic underpinnings of this stability—specifically the resistance to oxidative ring-opening and hydrolysis—and provides a self-validating experimental protocol for quantifying these parameters in a drug development context.

Chemical Structure & Mechanistic Stability[1][2]

Conformational Analysis

The stability of 1,4-dioxane-2-carboxylic acid is governed by the interplay between steric bulk and stereoelectronic effects. Unlike 1,3-dioxanes, where the anomeric effect strongly dictates axial preference for electronegative substituents at C2, the 1,4-dioxane system behaves more like a bis-ether.

  • Steric Dominance: The carboxylic acid group (-COOH) is sterically bulky. In aqueous media, it predominantly adopts the equatorial position to minimize 1,3-diaxial interactions with the ring protons.

  • Electronic Shielding: The presence of two oxygen atoms at the 1 and 4 positions reduces the electron density available for oxidative attack at the

    
    -carbon, a common failure mode for THF derivatives.
    
Degradation Pathways: Dioxane vs. Alternatives

The primary degradation risks for cyclic ether acids are oxidative ring opening (peroxide formation) and acid-catalyzed hydrolysis (cleavage).

  • Tetrahydrofuran-2-carboxylic acid (THF-2-COOH): Highly susceptible to radical oxidation at the

    
    -position adjacent to the ether oxygen. This leads to hydroperoxide formation, followed by ring opening to form 4-hydroxybutyric acid derivatives.
    
  • Oxetane-3-carboxylic acid: Extremely unstable due to ring strain (~26 kcal/mol). In aqueous acid, these rapidly isomerize to lactones or ring-open to diols.

  • 1,4-Dioxane-2-carboxylic acid: The 6-membered ring is nearly strain-free (chair conformation). The second oxygen atom inductively withdraws electron density, raising the ionization potential and making the ring significantly more resistant to radical hydrogen abstraction (oxidation) compared to THF.

Comparative Performance Data

The following table synthesizes physicochemical and stability data for 1,4-dioxane-2-carboxylic acid compared to its common structural analogs.

Table 1: Comparative Stability Profile of Cyclic Ether Carboxylic Acids

Feature1,4-Dioxane-2-carboxylic acid Tetrahydrofuran-2-carboxylic acid Tetrahydropyran-2-carboxylic acid
CAS Number 89364-41-03760-11-016295-36-8
Ring Size 6-membered (Chair)5-membered (Envelope)6-membered (Chair)
pKa (approx) 3.143.603.80
LogP (Oct/Water) -0.59 (Hydrophilic)0.150.65
Aqueous Solubility MiscibleSolubleSoluble
Oxidative Stability High (Resistant to peroxidation)Low (Forms peroxides upon storage)Moderate
Hydrolytic Stability High (Stable pH 1–10)High (Stable pH 2–9)High
Metabolic Liability Low (Excreted largely unchanged or as HEAA)Moderate (CYP450 oxidation at

-C)
Moderate

Key Insight: While THF-2-COOH is a common building block, its tendency to form explosive peroxides and degrade under oxidative metabolic conditions makes the dioxane scaffold a superior choice for lowering lipophilicity without sacrificing chemical stability.

Visualizing the Metabolic & Degradation Landscape

To understand the stability advantages, one must visualize the degradation pathways. The diagram below contrasts the stability of the dioxane ring against the metabolic fate of the THF ring.

StabilityPathways cluster_dioxane 1,4-Dioxane Scaffold (Stable) cluster_thf THF Scaffold (Labile) DioxaneAcid 1,4-Dioxane-2-COOH HEAA HEAA (Hydroxyethoxyacetic Acid) DioxaneAcid->HEAA Slow CYP450 (High Stability) Excretion Renal Excretion HEAA->Excretion THFAcid THF-2-COOH Radical α-Radical Species THFAcid->Radical Rapid Oxidation (H-abstraction) RingOpen Ring Opening (Succinic Semialdehyde deriv.) Radical->RingOpen O2 / Peroxidation

Figure 1: Comparative metabolic fates. The dioxane ring resists the rapid oxidative ring-opening that compromises THF derivatives.

Experimental Protocol: Self-Validating Stability Assay

To verify the stability of dioxane-based acids in your specific formulation, use this "Forced Degradation" protocol. This method is designed to be self-validating by including a known labile control (THF-2-COOH) to ensure assay sensitivity.

Materials
  • Analyte: 1,4-Dioxane-2-carboxylic acid (>95% purity).

  • Control: Tetrahydrofuran-2-carboxylic acid (Positive control for oxidation).

  • Internal Standard: Benzoic acid (Unreactive reference).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

Workflow: Stress Conditions

Perform the following stress tests in parallel. All samples should be analyzed by HPLC-UV (210 nm) or LC-MS.

  • Acid Hydrolysis:

    • Dissolve 10 mg analyte in 10 mL 0.1 M HCl .

    • Heat at 60°C for 24 hours .

    • Pass Criteria: >98% recovery of parent peak.

  • Base Hydrolysis:

    • Dissolve 10 mg analyte in 10 mL 0.1 M NaOH .

    • Heat at 60°C for 24 hours .

    • Neutralize with HCl before injection.

    • Pass Criteria: >98% recovery (Check for epimerization if chiral).

  • Oxidative Stress (Critical Step):

    • Dissolve 10 mg analyte in 10 mL 3% H₂O₂ .

    • Incubate at Room Temperature for 24 hours .

    • Comparison: Run THF-2-COOH in parallel. THF should show degradation peaks; Dioxane should remain stable.

Analytical Workflow Diagram

ProtocolWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL) Acid Acid: 0.1M HCl 60°C, 24h Start->Acid Base Base: 0.1M NaOH 60°C, 24h Start->Base Ox Oxidation: 3% H2O2 RT, 24h Start->Ox Quench Quench & Neutralize Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/MS Analysis (C18 Column) Quench->HPLC Data Calculate % Recovery Compare vs Control HPLC->Data

Figure 2: Step-by-step forced degradation workflow for validating carboxylic acid stability.

Conclusion

1,4-Dioxane-2-carboxylic acid represents a robust scaffold for medicinal chemistry, offering a distinct stability advantage over THF-based analogs. Its resistance to oxidative ring opening and hydrolytic cleavage allows it to function as a stable, hydrophilic anchor in drug design. When selecting building blocks for aqueous stability, the dioxane ring should be prioritized over THF or oxetane rings unless specific covalent reactivity is required.

References

  • BenchChem. (2025).[1] 1,3-Dioxane Ring Stability: Technical Support Center. Retrieved from

  • Surprenant, S., et al. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Biomacromolecules. Retrieved from

  • Kuppens, T., et al. (2006). Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study. Journal of Physical Chemistry A. Retrieved from

  • Stephens, C. E., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Retrieved from

  • US EPA. (2025). 1,4-Dioxane-2-carboxylic Acid Properties: CompTox Chemicals Dashboard. Retrieved from

  • Meaney, S., et al. (2019). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules. Environmental Science & Technology. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

3-Phenyl-1,4-dioxane-2-carboxylic acid proper disposal procedures

Topic: 3-Phenyl-1,4-dioxane-2-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary: The "Triple-Threat" Haz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Phenyl-1,4-dioxane-2-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The "Triple-Threat" Hazard Profile

Disposing of 3-Phenyl-1,4-dioxane-2-carboxylic acid requires a nuanced approach because it combines three distinct chemical functionalities, each triggering a different safety protocol. Unlike standard organic acids, this compound possesses an ether backbone (dioxane ring) capable of peroxide formation, necessitating a specific "Test-Quench-Dispose" workflow.[1]

The Three Core Hazards:

  • Peroxide Formation (Dioxane Ring): Like its parent solvent 1,4-dioxane, this derivative is a Class C Peroxide Former . Even as a solid, the ether linkage can autoxidize over time, creating shock-sensitive peroxides.[1]

  • Corrosivity (Carboxylic Acid): The C-2 carboxyl group renders the compound acidic (predicted pKa ~3–4), classifying it as Corrosive (D002) if in aqueous solution.

  • Bioactivity: As a drug development intermediate, it must be treated as Potentially Toxic to aquatic environments, strictly prohibiting drain disposal.

Pre-Disposal Assessment & Stabilization

Before moving the container to waste, you must validate its stability.[2] Do not simply toss an old bottle into a waste drum.

Step 1: The Peroxide "Go/No-Go" Check
  • Fresh Material (<1 year old): Low risk. Proceed to disposal.

  • Aged Material (>1 year old) or Visible Crystals: High risk. Do not open. Contact EHS immediately for remote opening/stabilization.

  • Routine Waste: If the container has been opened and stored, perform a peroxide test.

Peroxide Testing Protocol (Quantofix® or KI Method):

  • Dissolve 10 mg of solid in 1 mL of peroxide-free solvent (e.g., fresh PEG or water).

  • Immerse peroxide test strip.

  • Result < 20 ppm: Safe for standard disposal.

  • Result > 20 ppm: Must be quenched (reduced) before disposal.

Step 2: Chemical Quenching (If Peroxides Detected)
  • Reagent: Acidified Ferrous Sulfate Solution (FeSO₄).

  • Mechanism: Fe²⁺ reduces peroxides (ROOR') to stable alcohols/ethers, oxidizing to Fe³⁺.

  • Procedure: Add 5 mL of 20% aqueous FeSO₄ per gram of waste. Stir for 30 minutes. Retest.

Waste Stream Decision Matrix

This logic flow ensures compliance with RCRA regulations (40 CFR 261) and prevents incompatible mixing (e.g., mixing acids with cyanides or sulfides).

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution Waste StateCheck->Liquid Reaction Mixture PeroxideTest Peroxide Test (If >1 yr old) Solid->PeroxideTest SolventCheck Solvent Type? Liquid->SolventCheck Quench Quench with FeSO4 PeroxideTest->Quench >20 ppm BinSolid SOLID HAZARDOUS WASTE (Trace-Contaminated Debris) PeroxideTest->BinSolid <20 ppm Quench->BinSolid Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DCM, EtOAc, MeOH pHCheck Check pH Aqueous->pHCheck BinOrg ORGANIC SOLVENT WASTE (High BTU Incineration) Organic->BinOrg Neutralize Neutralize to pH 5-9 pHCheck->Neutralize pH < 2 BinAq AQUEOUS TOXIC WASTE (No Drain Disposal) pHCheck->BinAq pH 5-9 Neutralize->BinAq

Caption: Operational decision tree for segregating 3-Phenyl-1,4-dioxane-2-carboxylic acid waste streams based on physical state and chemical stability.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
  • Classification: Hazardous Solid Waste (Toxic/Irritant).

  • Packaging:

    • Place the solid in a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Do not use metal containers (acid corrosion risk).

    • Label as: "Hazardous Waste - Solid - 3-Phenyl-1,4-dioxane-2-carboxylic acid - Toxic, Acidic".

  • Disposal Path: High-temperature incineration.

Scenario B: Organic Solution (e.g., Mother Liquor)
  • Classification: Flammable/Organic Waste (D001 + Toxic).

  • Compatibility: Compatible with standard non-halogenated (e.g., Acetone, Methanol) or halogenated (e.g., DCM) waste streams, depending on the co-solvent.

  • Critical Warning: Ensure the waste stream does not contain strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide), as the carboxylic acid will react exothermically with bases, and the dioxane ring is sensitive to strong oxidation.

Scenario C: Aqueous Solution
  • Classification: Corrosive (D002) if pH ≤ 2.

  • Pre-Treatment:

    • Slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to the solution while stirring.

    • Monitor for CO₂ evolution (bubbling) if using bicarbonate.

    • Adjust pH to 6–8.

  • Final Disposal: Even after neutralization, do not pour down the drain . The phenyl-dioxane moiety is an organic contaminant.[3][4][5][6] Collect in "Aqueous Hazardous Waste" carboys for off-site treatment.

Compatibility & Segregation Data

Store and dispose of this compound according to the following compatibility rules to prevent accidental reactions in waste drums.

ParameterSpecificationOperational Implication
EPA Waste Code D002 (Corrosive), D001 (If in flammable solvent)Segregate from non-hazardous trash.
Incompatible With Strong Oxidizers, Strong Bases, Reducing AgentsNEVER mix with Nitric Acid or Perchloric Acid waste.[7]
Container Material HDPE (Preferred), Glass, PTFEAvoid Carbon Steel or Aluminum (corrosion risk).
Storage Limit < 12 MonthsMandatory dating of containers upon receipt.

Emergency Spill Response (Disposal Context)

If a container breaks during transport to the waste area:

  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles.

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or a commercial acid neutralizer until bubbling ceases.

  • Absorb: Use vermiculite or clay absorbent. Do not use paper towels (combustible organic + oxidizable ether = fire risk).

  • Collect: Scoop into a hazardous waste bag and tag as "Spill Debris: Acidic Organic Solid."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 3-Phenyl-1,4-dioxane-2-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling functionalized heterocyclic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling functionalized heterocyclic intermediates like 3-Phenyl-1,4-dioxane-2-carboxylic acid (e.g., CAS 2301929-65-5 for the rel-(2R,3S) isomer)[1], standard operating procedures must account for the specific chemical behavior of its structural moieties.

This guide provides a self-validating, step-by-step operational and disposal plan designed for researchers and drug development professionals scaling up syntheses.

Hazard Causality & Risk Assessment

To engineer an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards:

  • The Carboxylic Acid Moiety (Irritant/Corrosive): With a pKa typically around 3.5–4.5, the carboxylic acid group can cause sharp, localized pH drops upon contact with mucosal membranes or sweat. Airborne dust poses a severe risk to the respiratory tract and eyes[2].

  • The 1,4-Dioxane Ring (Peroxide Potential): While solid at room temperature (stored at 2-8°C)[1], the ether oxygens in the dioxane ring are susceptible to auto-oxidation over time. Though less volatile than unsubstituted 1,4-dioxane, old stock subjected to friction or static discharge during powder weighing presents a latent peroxide hazard.

  • The Phenyl Group (Lipophilicity): The addition of the phenyl ring increases the molecule's partition coefficient (LogP). If the powder is dissolved in carrier solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO), the phenyl group facilitates rapid penetration through the stratum corneum, carrying the acidic payload directly into the dermis.

Quantitative PPE & Engineering Control Matrix

The required PPE scales non-linearly with the mass of the compound being handled. Below is the operational matrix for handling this compound safely.

Protection ZoneAnalytical Scale (< 1g)Preparative / Scale-Up (> 10g)Mechanistic Justification
Engineering Standard Chemical Fume Hood (Face velocity: 80-100 fpm)Powder Weighing Enclosure (HEPA filtered) or GloveboxMitigates inhalation of fine, acidic particulate matter.
Eye/Face Tight-fitting safety gogglesSafety goggles + Full face shieldPrevents airborne dust from reacting with basal tears to form localized acid.
Hand (Dry) Single Nitrile (min. 4 mil)Double Nitrile (min. 6 mil outer)Nitrile offers excellent resistance to solid organic acids.
Hand (Solvent) Double NitrileButyl Rubber or Silver Shield®Nitrile degrades rapidly in DCM; heavy-duty elastomers prevent solvent-mediated dermal penetration.
Body Standard cotton lab coatTyvek® sleeves + Chemical-resistant apronPrevents accumulation of static-charged powder on standard woven fabrics.
Respiratory N/A (if handled in hood)N95 / P100 Particulate RespiratorEssential if transferring bulk powders where hood containment is breached[3].

Step-by-Step Operational Workflow

The following protocol ensures a closed-loop safety system during the dispensing and handling of 3-Phenyl-1,4-dioxane-2-carboxylic acid.

Step 1: Pre-Operation Setup

  • Verify the fume hood flow rate is between 80-100 feet per minute (fpm).

  • Ground all metal spatulas and analytical balances to prevent static discharge, mitigating the risk of igniting trace peroxides in older batches.

  • Line the weighing area with anti-static, disposable bench paper.

Step 2: Donning PPE

  • Inspect nitrile gloves for micro-tears. Don the first pair, ensuring they cover the lab coat cuffs.

  • Don tight-fitting safety goggles. (Safety glasses with side shields are insufficient for acidic powders).

  • If handling >10g, don the secondary outer gloves and chemical apron.

Step 3: Dispensing and Transfer

  • Open the chilled (2-8°C) reagent bottle only inside the fume hood to prevent condensation from introducing moisture, which can degrade the compound.

  • Use a static-dissipative spatula to transfer the solid.

  • Weigh the compound in a closed tare vessel (e.g., a capped vial) before removing it from the balance enclosure to prevent air currents from dispersing the powder.

Step 4: Solubilization

  • If dissolving in organic solvents (e.g., DCM, DMF), perform the addition slowly.

  • Critical: Once in solution, immediately upgrade hand protection to Butyl Rubber if handling outside the hood, as the solvent acts as a dermal carrier for the lipophilic phenyl-dioxane complex.

Workflow A 1. Risk Assessment & Fume Hood Setup B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Anti-Static Powder Weighing B->C D 4. Solvent Transfer (Upgrade Gloves) C->D E 5. Decontamination & Waste Segregation D->E

Figure 1: Safe handling workflow for solid 3-Phenyl-1,4-dioxane-2-carboxylic acid.

Spill Response & Disposal Plan

Spill response must be dictated by the physical state of the compound at the time of the breach. Adhere to ECHA chemical safety assessment principles for hazardous waste management[4].

Scenario A: Solid Powder Spill

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep. Lightly mist the spilled powder with water or a 5% sodium bicarbonate solution to suppress dust and neutralize the acid.

  • Collect: Use damp, disposable absorbent pads to wipe up the slurry.

  • Dispose: Place all pads and contaminated bench paper into a compatible, sealable hazardous waste container labeled "Hazardous Waste: Acidic Organic Solid."

Scenario B: Solution Spill (e.g., dissolved in DCM)

  • Ventilate: Ensure maximum fume hood exhaust. If the spill is outside the hood, evacuate the lab and allow the HVAC system to clear solvent vapors.

  • Absorb: Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for highly concentrated organic solutions.

  • Collect: Scoop the saturated absorbent using a non-sparking tool into a ventilated hazardous waste bin.

SpillResponse Start Chemical Spill Detected Assess Assess Physical State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (Organic Solvent) Assess->Liquid SolidAction Mist with NaHCO3 Wet Wipe Collection Solid->SolidAction LiquidAction Apply Inert Absorbent (Vermiculite) Liquid->LiquidAction Dispose Seal in Hazardous Waste Container SolidAction->Dispose LiquidAction->Dispose

Figure 2: Decision pathway for 3-Phenyl-1,4-dioxane-2-carboxylic acid spill response.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment." ECHA Europa, 2026. Available at:[Link]

Sources

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